molecular formula C27H27ClN2O5 B586981 5-Carboxy Rhodamine-6G CAS No. 180144-69-8

5-Carboxy Rhodamine-6G

カタログ番号: B586981
CAS番号: 180144-69-8
分子量: 494.972
InChIキー: VSYBZFNXXNHSAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Carboxy Rhodamine-6G is a functionalized derivative of the highly fluorescent Rhodamine 6G dye, engineered for superior performance in advanced research applications. This compound features a carboxylic acid group that facilitates covalent conjugation to a wide range of biomolecules, including proteins, peptides, and regenerative scaffold matrices, making it an invaluable tool for creating custom fluorescent probes. The Rhodamine 6G core is renowned for its high photostability, remarkable fluorescence quantum yield, and excellent water solubility, which are critical for demanding fluorescence imaging techniques. A primary research application for carboxy-functionalized R6G derivatives is in the development of novel pH-sensitive probes. These probes operate via a pH-dependent spirolactam-quenone isomerization mechanism, becoming non-fluorescent in a closed spirolactam form at higher pH and brightly fluorescent in an open form upon protonation in acidic environments. This property allows researchers to perform non-invasive, real-time fluorescence imaging of acidic microenvironments, such as those found in the endolysosomal compartments of cells, the gastrointestinal system, and bone-resorbing osteoclasts . Furthermore, its high fluorescence output makes it an excellent tracer for determining the rate and direction of flow and transport in water . This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any form of human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYBZFNXXNHSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747300
Record name (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180144-69-8
Record name (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to a Versatile Fluorophore: 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Carboxy Rhodamine-6G for Advanced Research Applications

5-Carboxy Rhodamine-6G (5-CR6G) is a fluorescent dye belonging to the rhodamine family, a class of fluorophores renowned for their brightness and photostability.[1][] Unlike its parent molecule, Rhodamine 6G, 5-CR6G possesses a carboxylic acid group on its phenyl ring. This seemingly minor modification is, in fact, its most critical feature, transforming it from a simple dye into a versatile tool for bioconjugation. This carboxyl group serves as a chemical handle for covalently attaching the bright, photostable rhodamine core to biomolecules of interest, such as proteins, antibodies, and nucleic acids.[][3]

Rhodamine dyes, in general, offer significant advantages over other common fluorophores like fluorescein. They exhibit greater resistance to photobleaching and their fluorescence is stable over a broad pH range (typically 4 to 10), making them highly reliable for experiments in physiological buffers.[1] 5-CR6G conjugates are noted for having higher fluorescence quantum yields than those of tetramethylrhodamine (TRITC) and possess spectral properties that conveniently fall between fluorescein and TRITC, expanding the options for multicolor imaging experiments.[4][5][6]

It is crucial for researchers to be aware that this dye is often supplied as a mixture of two positional isomers: 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G.[4][5][7][8] While this mixture is suitable for many applications, the pure 5-isomer is recommended for complex biological studies where absolute reproducibility is paramount, as the minor positional difference can sometimes affect the biological properties of the final conjugate.[9]

Physicochemical and Spectral Profile

The utility of a fluorophore is defined by its photophysical properties. 5-CR6G exhibits a combination of high molar absorptivity and a high quantum yield, which results in exceptionally bright fluorescent conjugates.

PropertyValueSource
Molecular Formula C₂₇H₂₇ClN₂O₅[10]
Molecular Weight ~494.97 g/mol [7][8]
Appearance Orange-red solid[7]
Solubility Moderately soluble in DMSO, DMF[7][11]
Excitation Maximum (λex) 520 - 525 nm[5][6][7]
Emission Maximum (λem) 546 nm[5][7][8]
Extinction Coefficient (ε) ~94,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.95 (for parent R6G)[12][13]

The peak absorption at approximately 525 nm makes 5-CR6G an excellent match for common laser lines, particularly the 514 nm line of the argon-ion laser, ensuring efficient excitation.[6]

Core Application: Covalent Labeling of Biomolecules

The primary utility of 5-CR6G in modern life sciences is as a labeling reagent. The carboxyl group is not reactive itself but is readily converted into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester . This amine-reactive derivative, 5-CR6G-SE, efficiently labels primary amines (—NH₂) found on biomolecules.[3][6]

The Chemistry of Amine-Reactive Labeling

The NHS ester of 5-CR6G reacts with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. This reaction is highly pH-dependent. The optimal pH is between 8.3 and 8.5.[14][15]

  • Causality: At a pH below ~8, the primary amines are predominantly protonated (—NH₃⁺), rendering them unreactive. At a pH significantly above 9.0, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing labeling efficiency. Therefore, maintaining a pH of 8.3-8.5 is a critical parameter that balances amine reactivity with NHS ester stability.

Self-Validating Protocol for Protein Labeling with 5-CR6G NHS Ester

This protocol provides a robust workflow for labeling an antibody, incorporating essential steps for validation and characterization of the final conjugate.

Required Reagents:

  • Antibody (or other protein) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS). Crucially, buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. [16]

  • 5-CR6G, SE (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[17]

  • Purification column (e.g., desalting spin column or gel filtration column like Sephadex G-25)

  • Spectrophotometer

Methodology:

  • Reagent Preparation:

    • Protein Solution: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dye Stock Solution: Immediately before use, dissolve 1 mg of 5-CR6G, SE in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution.[17] Vortex briefly to ensure complete dissolution. Expert Insight: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solution fresh is vital for maximal reactivity.

  • Labeling Reaction:

    • Molar Ratio Calculation: Determine the optimal molar ratio of dye to protein. A common starting point for antibodies is a 5:1 to 10:1 molar excess of dye.[17] This ratio may require optimization depending on the protein.

    • Reaction Incubation: Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate for 1 hour at room temperature.[11][17]

  • Purification of the Conjugate (Validation Step 1):

    • The goal is to separate the labeled protein from the unreacted, free dye. This is a critical validation step, as residual free dye will lead to high background signal and inaccurate characterization.

    • Equilibrate a gel filtration or desalting column according to the manufacturer's instructions with PBS or your desired storage buffer.

    • Apply the reaction mixture to the column. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization: Determining the Degree of Labeling (DOL) (Validation Step 2):

    • The DOL (the average number of dye molecules per protein molecule) is a key metric of a successful conjugation.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the dye's absorption maximum, ~525 nm (A₅₂₅, for 5-CR6G).

    • Calculate the DOL using the following formula: DOL = (A₅₂₅ × ε_protein) / ((A₂₈₀ - (A₅₂₅ × CF₂₈₀)) × ε_dye) Where:

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye (~94,000 cm⁻¹M⁻¹).[8]

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.214).[8]

    • An optimal DOL for antibodies is typically between 2 and 5. Over-labeling can lead to protein denaturation and loss of function.

  • Storage:

    • Store the purified, characterized conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[17]

Workflow Visualization

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_validate 4. Validation & Storage Protein Protein in Amine-Free Buffer (pH 8.3) Mix Combine & Incubate (1 hr, RT, Dark) Protein->Mix Dye 5-CR6G NHS Ester in Anhydrous DMSO Dye->Mix Purify Gel Filtration (Size Exclusion) Mix->Purify Separate Labeled Protein from Free Dye Characterize Spectrophotometry (Calculate DOL) Purify->Characterize Store Store Conjugate (-20°C, Dark) Characterize->Store

Caption: Workflow for the self-validating conjugation of 5-CR6G NHS ester to a protein.

Applications in Advanced Cellular Analysis

Once conjugated to a biomolecule, 5-CR6G serves as a robust reporter in a variety of fluorescence-based assays.

  • Fluorescence Microscopy: 5-CR6G-labeled antibodies are workhorses in immunofluorescence (IF), allowing for the precise visualization of target proteins within fixed or living cells. Its photostability is a distinct advantage over dyes like FITC during image acquisition, especially in techniques that require intense illumination.[1][18]

  • Flow Cytometry: The bright fluorescence of 5-CR6G makes it well-suited for flow cytometry, where it can be used to identify and quantify cell populations based on the expression of specific surface or intracellular markers.[12][18]

  • Nucleic Acid Analysis: Amine-modified oligonucleotides can be labeled with 5-CR6G, SE for use as probes in applications like fluorescence in situ hybridization (FISH) or in automated DNA sequencing.[19]

Visualization of an Immunofluorescence Application

The following diagram illustrates how a 5-CR6G-labeled secondary antibody is used to detect a target protein in a typical indirect immunofluorescence workflow.

IF_Pathway cluster_cell Cellular Environment Target {Target Protein | (e.g., Receptor)} PrimaryAb {Primary Antibody | (Unlabeled Rabbit IgG)} PrimaryAb->Target Binds Epitope SecondaryAb {Secondary Antibody | (Anti-Rabbit IgG)} SecondaryAb->PrimaryAb Recognizes Fc Region CR6G 5-CR6G CR6G->SecondaryAb Covalently Linked

Sources

Technical Guide: 5-Carboxy Rhodamine-6G (5-CR6G)

[1]

Executive Summary

5-Carboxy Rhodamine-6G (5-CR6G) is a high-performance fluorophore derived from the xanthene class, distinguished by its exceptional quantum yield (~0.95), photostability, and dual utility as both a bioconjugation label and a functional mitochondrial probe.[1] Unlike the parent Rhodamine 6G, the 5-carboxy derivative possesses a specific handle for covalent attachment to biomolecules, making it a critical tool in oligonucleotide synthesis, DNA sequencing, and fluorescence microscopy.[1]

This guide provides a rigorous technical analysis of 5-CR6G, detailing its physicochemical properties, single-isomer advantages, bioconjugation protocols, and mechanisms of action in live-cell imaging.[1]

Chemical Architecture & Photophysics[1]

Structural Analysis

The core of 5-CR6G is a xanthene ring system that dictates its fluorescence. The "5-Carboxy" designation refers to the position of the carboxylic acid group on the pendant phenyl ring.

  • Cationic Character: The delocalized positive charge across the xanthene system is responsible for its mitochondrial targeting capabilities (Nernstian accumulation).

  • Isomerism (5- vs. 6-): Commercial preparations often contain a mixture of 5- and 6-isomers.[1][2] However, for high-precision applications (e.g., FRET, HPLC separation of labeled oligos), the single isomer (5-CR6G) is strictly required to ensure single-peak elution profiles and defined orientation factors.[1]

Photophysical Data

5-CR6G occupies the "Yellow/Orange" spectral window, filling the gap between Fluorescein (FAM) and Tetramethylrhodamine (TAMRA/TRITC).

PropertyValueNotes
Excitation Max 525 nmOptimal excitation by 514 nm or 532 nm lasers.[1]
Emission Max 555 nmDistinct yellow-orange fluorescence.[1]
Extinction Coefficient ~100,000 M⁻¹cm⁻¹High absorptivity allows for bright signals even at low labeling density.[1]
Quantum Yield (Φ) 0.95Near-unity efficiency in polar solvents (e.g., Ethanol).[1]
Solubility DMSO, DMF, MeOHLow water solubility; requires organic co-solvent for stock prep.[1]
Molecular Weight ~450–550 DaVaries based on counterion (Cl⁻, ClO₄⁻) and activation state (Free acid vs. SE).[1]
Structure-Function Map

The following diagram illustrates how specific structural domains of 5-CR6G dictate its experimental utility.

Gcluster_05-Carboxy Rhodamine 6G Structurecluster_1Experimental FunctionCoreXanthene Core(Delocalized π-system)FluorescenceHigh Quantum Yield(Φ = 0.95)Core->Fluorescence Rigid StructureHandle5-Carboxy Group(COOH)ConjugationBioconjugation(NHS Ester Chemistry)Handle->Conjugation Activation SiteChargeCationic Charge(+)MitoMitochondrialAccumulationCharge->Mito Membrane Potential (ΔΨm)

Caption: Structural domains of 5-CR6G mapping directly to photophysical and biological functions.[1]

Bioconjugation Chemistry[1][3]

The primary utility of 5-CR6G in drug development and biochemistry is labeling amines (lysine residues on proteins, amino-modified oligonucleotides).[1] The carboxylic acid must be activated to a Succinimidyl Ester (SE) to react with primary amines.

The Chemistry of Activation

Direct reaction of the carboxyl group is slow and inefficient. We utilize NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create a reactive intermediate.[1]

  • Why use Single Isomer SE? Using a mixture of 5- and 6-isomers results in double peaks during HPLC purification of the conjugate, complicating quality control.[1] Always source 5-CR6G-SE (Single Isomer) for therapeutic or diagnostic development.[1]

Protocol: Labeling an Amine-Modified Oligonucleotide

Pre-requisites:

  • Oligonucleotide with 5'-Amino Linker (C6 spacer recommended to reduce quenching).[1]

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.[1]3. Critical: Avoid Tris or Glycine (primary amines will compete).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of 5-CR6G-SE in 100 µL anhydrous DMSO. Note: Prepare immediately before use; NHS esters hydrolyze in moisture.

  • Reaction:

    • Dissolve oligo in NaHCO₃ buffer (pH 8.3) to a concentration of 0.5–1.0 mM.

    • Add 5-CR6G-SE stock in 10-20x molar excess relative to the oligo.[1]

    • Incubate at Room Temperature for 2–4 hours in the dark.

  • Quenching: Add 0.1 volume of 1.0 M Tris-HCl (pH 8.0) to scavenge unreacted dye.[1]

  • Purification (Crucial):

    • Ethanol Precipitation: Removes bulk free dye.[1]

    • HPLC: Required for >95% purity. The hydrophobic dye will shift the oligo retention time significantly, facilitating separation.

Conjugation Logic Flow

ConjugationStart5-CR6G (Free Acid)ActivationActivation(EDC + NHS)Start->Activation Organic SolventIntermediate5-CR6G-NHS Ester(Semi-Stable)Activation->IntermediateCouplingCoupling(Target-NH2, pH 8.3)Intermediate->Coupling Amine AttackPurificationPurification(HPLC/G-25)Coupling->Purification Remove Free DyeFinalLabeled ConjugatePurification->Final

Caption: Step-wise chemical progression from free acid precursor to purified bioconjugate.

Biological Applications

Mitochondrial Membrane Potential ( ) Sensing

5-CR6G retains the cationic nature of Rhodamine 6G. In live cells, it accumulates in the mitochondrial matrix according to the Nernst equation.

  • Mechanism: The mitochondrial matrix is negatively charged (~-180 mV).[1] The lipophilic cation (5-CR6G) is driven across the inner mitochondrial membrane (IMM).

  • Validation: To prove the signal is potential-dependent, treat cells with FCCP (a protonophore uncoupler).[1] A rapid loss of mitochondrial fluorescence confirms the mechanism.

FRET Applications

5-CR6G is an excellent FRET Acceptor for Fluorescein (FAM) or Alexa Fluor 488.[1]

  • Donor: FAM (Em ~520 nm).[1]

  • Acceptor: 5-CR6G (Ex ~525 nm).[1]

  • Förster Radius (

    
    ):  High spectral overlap results in an efficient energy transfer, useful for measuring protein-protein interactions or DNA hybridization distances.[1]
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS esterUse anhydrous DMSO; ensure buffer pH is >8.0; avoid amine-containing buffers (Tris).[1][3]
Precipitation Dye hydrophobicityLimit dye concentration in aqueous buffer; add organic co-solvent (10-20% DMSO) during reaction.[1]
Fluorescence Quenching H-Dimer formationOver-labeling (dye-to-protein ratio > 4).[1] Aim for DOL of 1–3. Use a longer linker (C6).
High Background Non-specific bindingExtensive washing required.[1] For fixed cells, use detergent (Triton X-100) to clear unbound lipophilic dye.[1]

References

  • PubChem. (n.d.).[1] Rhodamine 6G Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Johnson, I. D., & Spence, M. T. (2010).[1] Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies.[1] Life Technologies Corporation.[1] (Referenced for NHS-ester chemistry protocols).

  • Lavis, L. D., & Raines, R. T. (2008).[1] Bright ideas for chemical biology. ACS Chemical Biology.[1] (Source for xanthene dye photophysics).[1][4]

5-Carboxy Rhodamine-6G fluorescence quantum yield

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 5-Carboxy Rhodamine-6G

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy Rhodamine-6G (5-CR6G) is a premier fluorescent dye valued in biotechnology and drug development for its high photostability and brilliant emission.[1][2] A critical parameter governing its utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comprehensive exploration of the principles, influencing factors, and precise measurement of the fluorescence quantum yield of 5-CR6G. We delve into the causality behind experimental design, offering field-proven insights and a self-validating protocol to ensure data integrity for researchers and developers.

Introduction: The Essence of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a dimensionless quantity representing the ratio of photons emitted to photons absorbed by a fluorophore.[3]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, reducing the quantum yield.[3] For drug development and bio-imaging, a high quantum yield is paramount as it directly translates to brighter signals, enabling higher sensitivity and better signal-to-noise ratios in assays like fluorescence microscopy, flow cytometry, and high-throughput screening.[1]

5-CR6G, a derivative of Rhodamine 6G (R6G), inherits the exceptional photophysical properties of the rhodamine family, including a rigid xanthene core that minimizes non-radiative decay and thus promotes a high quantum yield.[4] The addition of a carboxylic acid group provides a versatile conjugation point for labeling biomolecules, making it a workhorse in biological research.[5]

Factors Governing the Quantum Yield of 5-Carboxy Rhodamine-6G

The fluorescence quantum yield of 5-CR6G is not an immutable constant but is exquisitely sensitive to its local environment. Understanding these factors is critical for designing robust experiments and interpreting results accurately.

Solvent Environment

The choice of solvent profoundly impacts the fluorophore's electronic states and, consequently, its quantum yield.[6]

  • Polarity and Refractive Index : The polarity of the solvent can influence the energy levels of the excited state. For the parent compound, Rhodamine 6G, the radiative decay rate increases with the square of the solvent's refractive index.[7]

  • Protic vs. Aprotic Solvents : Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the fluorophore, which can create pathways for non-radiative decay, leading to shorter fluorescence lifetimes and lower quantum yields compared to deuterated or aprotic solvents.[7][8] For instance, the quantum yield of R6G is enhanced in D2O (heavy water) compared to H2O.[7]

Concentration Effects

At high concentrations, intermolecular interactions can drastically reduce fluorescence efficiency.

  • Aggregation : Rhodamine dyes are prone to forming non-fluorescent or weakly fluorescent dimers and higher-order aggregates in aqueous solutions.[9] This aggregation quenches fluorescence and is a primary cause of decreased quantum yield at higher concentrations. The addition of surfactants can sometimes mitigate this effect by disrupting dimer formation.[10]

  • Self-Quenching (Inner Filter Effect) : At high concentrations, the emission spectrum of the fluorophore can overlap with its own absorption spectrum. This leads to reabsorption of emitted photons, a phenomenon known as the inner filter effect, which artificially lowers the measured fluorescence intensity and, therefore, the apparent quantum yield.[11] To avoid this, absorbance values at the excitation wavelength should be kept low, typically below 0.05.[11]

pH of the Medium

The carboxylic acid moiety of 5-CR6G makes its fluorescence sensitive to pH. The protonation state of this group can influence the electronic structure of the entire molecule. Furthermore, like other rhodamine derivatives, 5-CR6G can exist in a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirolactone form, with the equilibrium between these two states being pH-dependent.[12][13] While rhodamines are generally stable over a pH range of 4 to 10, extreme pH values can lead to the formation of the colorless spirolactone, quenching fluorescence.[4] Studies on R6G have shown that fluorescence quenching behavior can be most significant at neutral pH (pH 7) when interacting with other molecules, and can be modulated at acidic or basic pH levels.[14]

Temperature

Increased temperature generally leads to a decrease in fluorescence quantum yield. This is because higher thermal energy increases the probability of de-excitation through non-radiative pathways (e.g., molecular vibrations, collisions).[13]

Quantitative Data Summary

While the quantum yield of 5-CR6G is highly dependent on its environment and conjugation state, the parent compound, Rhodamine 6G, serves as an excellent benchmark. Its photophysical properties are extensively characterized and provide a reliable baseline.

FluorophoreSolventQuantum Yield (Φf)Excitation Max (nm)Emission Max (nm)Reference
Rhodamine 6G Ethanol0.950 ± 0.015~525-530~548-560[1][7][15]
Rhodamine 6G MethanolLower than Ethanol--[6][16]
Rhodamine 6G WaterLower than Ethanol--[6][10]
Rhodamine 6G Ethylene GlycolHigher than Water/Methanol--[6]
5(6)-CR6G -High (Higher than Tetramethylrhodamine)~522-525~546-550[2][5]

Table 1: Photophysical properties of Rhodamine 6G and 5-Carboxy Rhodamine-6G.

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard of known quantum yield (Φf,R).[3][17] Given its well-established quantum yield of 0.95 in ethanol, Rhodamine 6G is the ideal standard for measuring 5-CR6G.[8][11]

The core principle is that if the standard and sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[3]

The governing equation is:

Φf,S = Φf,R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts S and R denote the sample (5-CR6G) and reference (R6G), respectively.

Self-Validating Experimental Workflow

This protocol is designed to be self-validating by incorporating a dilution series to confirm the absence of concentration-dependent artifacts.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_calc 3. Analysis & Validation prep_std Prepare R6G Standard Stock (Ethanol) prep_dil Create Dilution Series (Abs @ λex < 0.1) prep_std->prep_dil prep_smp Prepare 5-CR6G Sample Stock (e.g., DMSO, then buffer) prep_smp->prep_dil acq_abs Measure Absorbance Spectra (Record A at λex) prep_dil->acq_abs acq_fluo Measure Emission Spectra (Correct for blank) acq_abs->acq_fluo Same λex calc_int Integrate Emission Spectra (Calculate Area 'I') acq_fluo->calc_int calc_plot Plot 'I' vs. Absorbance calc_int->calc_plot calc_grad Calculate Gradients (m) (m = Slope of I vs. A) calc_plot->calc_grad Linearity Check (R² > 0.99) val_check Validation Point: Linear plot confirms absence of inner filter effects & aggregation. calc_plot->val_check calc_qy Calculate Final Φf,S calc_grad->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Step-by-Step Methodology

Materials:

  • 5-Carboxy Rhodamine-6G (Sample)

  • Rhodamine 6G (Reference Standard, laser grade)

  • Spectrophotometric grade ethanol (for standard)

  • Appropriate buffered solution for sample (e.g., PBS, pH 7.4)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with corrected emission spectra capabilities

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Reference (R6G): Prepare a ~1 mM stock solution of Rhodamine 6G in spectrophotometric grade ethanol. Protect from light.

    • Sample (5-CR6G): Prepare a stock solution of 5-CR6G in a suitable solvent (e.g., DMSO), then dilute into the final aqueous buffer. The final concentration of the organic solvent should be minimal and consistent across all sample dilutions.

  • Create Dilution Series:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the reference and the sample in their respective solvents.

    • Causality: The goal is to create solutions with absorbances at the chosen excitation wavelength (e.g., 515 nm) ranging from approximately 0.01 to 0.1. This range is low enough to minimize inner filter effects.[18]

  • Measure Absorbance:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 515 nm, matching an argon-ion laser line).[5]

    • Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution of the sample and the reference.

    • Record the precise absorbance value at the chosen excitation wavelength (A_S and A_R).

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, measure the fluorescence emission spectrum for each dilution.[19]

    • Critical Control: Use identical instrument settings (excitation/emission slits, integration time, detector voltage) for all measurements of both the sample and the reference.

    • Measure the emission of a solvent blank for both the sample and reference solvents. Subtract the blank spectrum from each corresponding sample/reference spectrum to correct for background signals and Raman scattering.[19]

  • Data Analysis and Validation:

    • Integrate Intensity: For each corrected emission spectrum, calculate the integrated fluorescence intensity (I_S and I_R) by finding the area under the curve.[19]

    • Validate Linearity: For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of the absorbance (A) at the excitation wavelength.

    • Expertise Insight: This plot is a critical self-validation step. The data should yield a straight line passing through the origin (R² > 0.99). A deviation from linearity, especially at higher concentrations, indicates the onset of aggregation or inner filter effects, invalidating those data points.[17]

    • Calculate Gradient: Determine the slope (gradient, m) of the linear fit for both the sample (m_S) and the reference (m_R). The gradient represents the ratio of I/A.

  • Calculate Quantum Yield:

    • Use the gradients to calculate the quantum yield of the sample using the modified equation:

      Φf,S = Φf,R * (m_S / m_R) * (n_S² / n_R²)

    • Obtain the refractive indices (n) for the solvents used from reliable sources (e.g., n_ethanol ≈ 1.361, n_water ≈ 1.333).[11]

Mechanistic Deactivation Pathways

The quantum yield is fundamentally a competition between radiative and non-radiative decay from the first excited singlet state (S1).

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (k_f) Φf = k_f / (k_f + k_nr) S1->S0 Internal Conversion (k_ic) (Non-radiative) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (k_isc) (Non-radiative) T1->S0 Phosphorescence / NR Decay

Caption: Jablonski diagram illustrating competing de-excitation pathways.

The high quantum yield of 5-CR6G is attributed to its rigid xanthene structure, which increases the radiative rate constant (k_f) while minimizing the non-radiative rate constants (k_nr = k_ic + k_isc) associated with molecular vibrations and rotations.[4]

Conclusion

The fluorescence quantum yield of 5-Carboxy Rhodamine-6G is a cornerstone of its performance in sensitive biological assays. By understanding the profound influence of the solvent, concentration, and pH, researchers can optimize experimental conditions to maximize signal and ensure reproducibility. The provided step-by-step protocol, grounded in the well-characterized properties of Rhodamine 6G, offers a robust and self-validating framework for the accurate determination of this critical parameter. Adherence to these principles of meticulous measurement and environmental control will empower scientists and drug development professionals to harness the full potential of this exceptional fluorophore.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Determination of Quantum Yield. [Link]

  • Wikipedia. (2023). Rhodamine 6G. [Link]

  • Unnikrishnan, K. P., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. International Journal of Modern Physics B, 13(23), 2859-2871. [Link]

  • Webb, J. P., Webster, D. L., & Plourde, B. E. (1971). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water. Optics Communications, 4(5), 357-359. [Link]

  • Song, Y., et al. (2023). pH-Dependent Fluorescence Quenching of Rhodamine 6G by Graphene Oxide: A Comprehensive Spectroscopic Study. ResearchGate. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. ResearchGate. [Link]

  • Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]

  • Ranjan, A. P., et al. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports, 12(1), 6099. [Link]

  • Wikipedia. (2023). Rhodamine B. [Link]

  • Arbeloa, F. L., & Arbeloa, I. L. (1988). Aggregation of rhodamine 6G in aqueous solution. The Journal of Physical Chemistry, 92(22), 6433-6436. [Link]

  • ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. [Link]

  • Thomas, J. A., et al. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein. Analytical Biochemistry, 203(1), 124-130. [Link]

  • University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Sathy, P., et al. (1990). Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique. Pramana, 34(6), 585-590. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Szafran, M., et al. (2018). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Journal of Materials Chemistry B, 6(30), 4968-4977. [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-27. [Link]

  • Nanoco Technologies Ltd. (2008). Protocol for fluorescence quantum yield determination. ResearchGate. [Link]

Sources

Technical Guide: Photostability Profiling of 5-Carboxy Rhodamine-6G (5-CR6G)

[1]

Executive Summary & Structural Logic

5-Carboxy Rhodamine-6G (5-CR6G) is the monofunctionalized derivative of the classic laser dye Rhodamine 6G.[1] Unlike the parent dye, which is chemically inert regarding bioconjugation, 5-CR6G contains a pendant carboxylic acid group at the 5-position of the phenyl ring.[1] This structural modification allows for the creation of activated esters (e.g., NHS-esters) for precise labeling of amines on proteins and nucleic acids without significantly altering the core chromophore's photophysical excellence.[1]

Why Photostability Matters Here: In single-molecule localization microscopy (SMLM) and fluorescence correlation spectroscopy (FCS), the "photon budget"—the total number of photons a fluorophore emits before irreversible bleaching—defines the achievable spatial resolution.[1] 5-CR6G is favored because it combines a high quantum yield (~0.[1]95) with a robust xanthene core that resists oxidative degradation better than fluorescein derivatives.[1]

Photophysical Profile

The photostability of 5-CR6G is intrinsic to its rigid molecular framework.[1] Below are the consensus spectral properties required for experimental design.

Table 1: Photophysical Properties of 5-CR6G

PropertyValueNotes
Excitation Max 525 nmOptimal excitation with 514 nm or 532 nm lasers.[1]
Emission Max 555 nmDistinct "Yellow/Orange" channel; separates well from Cy5.[1]
Extinction Coeff.[1][2][3][4] (

)
~116,000

High absorptivity allows for lower labeling density.[1]
Quantum Yield (

)
0.95Near-unity efficiency reduces heat dissipation.[1]
Solubility DMSO, MeOH, Water (pH > 6)Hydrophobic core requires organic co-solvent for stock.[1]

Mechanism of Photobleaching

To mitigate signal loss, one must understand the failure mode.[1] 5-CR6G photobleaching primarily occurs via the Triplet State Pathway .[1]

  • Excitation: The dye enters the excited singlet state (

    
    ).[1]
    
  • Intersystem Crossing (ISC): A fraction of molecules cross to the long-lived Triplet State (

    
    ).[1]
    
  • ROS Generation: The

    
     state reacts with molecular oxygen (
    
    
    ) to form singlet oxygen (
    
    
    ) or superoxide radicals.[1]
  • Degradation: These Reactive Oxygen Species (ROS) attack the polymethine bridge or the xanthene core, permanently breaking the conjugation system.[1]

Visualization: The Photodegradation Pathway

The following diagram illustrates the critical transition from fluorescence to irreversible bleaching.[1]

JablonskiS0Ground State (S0)S1Excited Singlet (S1)S0->S1Excitation (532 nm)S1->S0Non-Rad DecayT1Triplet State (T1)(Reactive Intermediate)S1->T1Intersystem Crossing(Low Probability)FluorFluorescence Emission(555 nm)S1->FluorHigh Efficiency (95%)T1->S0PhosphorescenceROSROS Generation(Singlet Oxygen)T1->ROSEnergy Transfer to O2BleachedIrreversible Photobleaching(Non-Fluorescent)Fluor->S0ROS->BleachedChemical Attack

Figure 1: Mechanistic pathway of 5-CR6G photobleaching highlighting the critical role of the Triplet State (

1

Standardized Photostability Assessment Protocol

Objective: Determine the photobleaching half-life (

Trustworthiness Check: This protocol utilizes a reference dye (Fluorescein) to normalize for light source fluctuations.[1]

Materials
  • Sample: 5-CR6G conjugated to BSA or free dye (1

    
    M in PBS, pH 7.4).
    
  • Control: Fluorescein (1

    
    M in PBS, pH 9.0).[1]
    
  • Light Source: 532 nm CW Laser or Xenon Arc Lamp with bandpass filter (520/20 nm).

  • Detector: Spectrofluorometer or CCD Camera (for microscopy).[1]

Workflow Methodology

Protocolcluster_prepPhase 1: Preparationcluster_exposePhase 2: Exposurecluster_analysisPhase 3: AnalysisP1Prepare 1 µM Dye Solutions(PBS pH 7.4)P2Equilibrate Temp to 25°C(Thermostatic Holder)P1->P2E1Continuous Irradiation(532 nm, 100 mW/cm²)P2->E1E2Acquire Emission Spectra(Every 10 seconds)E1->E2Loop for 60 minsA1Plot Normalized Intensity(I/I₀ vs Time)E2->A1A2Calculate t(1/2)(Time to 50% Intensity)A1->A2

Figure 2: Step-by-step workflow for quantifying photostability, ensuring temperature and concentration control.

Step-by-Step Procedure
  • Baseline Measurement: Measure the initial fluorescence intensity (

    
    ) of the 5-CR6G sample at 555 nm.
    
  • Irradiation: Expose the sample continuously to the excitation source.[1] Ensure the power density is constant (e.g., 100 mW/cm²).[1]

    • Critical: Do not stir the sample if simulating microscopy (diffusion replenishes bleached dye, falsifying results).[1] Stir if simulating bulk stability.[1]

  • Data Logging: Record emission intensity every 10–30 seconds for 60 minutes.

  • Normalization: Convert raw counts to relative intensity:

    
    .
    
  • Curve Fitting: Fit the data to a mono-exponential decay model:

    
    
    Where 
    
    
    is the bleaching rate constant.[1]

Comparative Performance Data

5-CR6G exhibits superior photostability compared to Fluorescein and is competitive with sulfonated cyanines.[1]

Table 2: Comparative Photostability (Normalized to Fluorescein)

FluorophoreRelative Photostability

(approx.[1][5] at 100 mW/cm²)
Fluorescein (FITC) 1.0 (Baseline)~30 sec
5-CR6G ~10.0x ~300 sec
Rhodamine B ~8.0x~240 sec
Cy3 ~12.0x~360 sec

Note: Values are approximate and highly dependent on buffer oxygenation and excitation power.

Optimization Strategies

To maximize the utility of 5-CR6G in long-duration experiments, chemical intervention is recommended.[1]

Anti-Fading Systems

Since the triplet state is the precursor to bleaching, using Triplet State Quenchers (TSQ) is the most effective stabilization strategy for Rhodamines.[1]

  • COT (Cyclooctatetraene): Directly quenches the triplet state of Rhodamine dyes without reducing fluorescence quantum yield.[1]

    • Concentration: 1–2 mM in imaging buffer.[1]

  • ROXS (Reducing and Oxidizing System): A combination of Ascorbic Acid (AA) and Methyl Viologen (MV) can force the dye out of the triplet state.[1]

  • Oxygen Scavenging: Glucose Oxidase/Catalase (GLOX) removes molecular oxygen, preventing ROS formation.[1]

    • Warning: Removing oxygen extends stability but induces "blinking" (useful for STORM, detrimental for tracking).[1]

References

  • Oregon Medical Laser Center (OMLC). Rhodamine 6G Spectra. OMLC. [Link]

  • FluoroFinder. Rhodamine 6G Dye Profile. FluoroFinder. [Link][1]

  • Magde, D., et al. (2002).[1] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G. Photochemistry and Photobiology.[1][4][6] (Contextual grounding for QY values).

Technical Guide: Optimizing 5-Carboxy Rhodamine-6G Solubilization for Bioanalytical Applications

[1][2]

Executive Summary: The Solubility Paradox

5-Carboxy Rhodamine-6G (5-CR6G) presents a classic physicochemical challenge in bioconjugation and imaging.[1][2] While the xanthene core renders it highly fluorescent and photostable, it also imposes significant hydrophobicity, driving the molecule toward self-aggregation in aqueous environments.

Unlike standard Rhodamine 6G, the 5-carboxy derivative introduces a pH-sensitive handle.[1][2] Success with this fluorophore depends entirely on managing the competition between pi-pi stacking interactions (which cause precipitation and quenching) and solvation forces .[1]

Core Directive: Never attempt to dissolve 5-CR6G directly in water or low-ionic-strength buffers.[1][2] The protocol below utilizes a "Solvent-Bridge" strategy to ensure monomeric dispersion.

Physicochemical Profile & Solvent Compatibility[1][3][4]

Understanding the molecule's behavior is the first step to mastering its solubility.

Molecular Architecture
  • Chromophore: Xanthene derivative (Lipophilic).[1][2]

  • Functional Group: 5-Carboxyl moiety (pH-dependent solubility).[1][2]

  • Counterion: Typically supplied as a Hydrochloride (HCl) or Perchlorate salt.[1][2]

  • Molecular Weight: ~494.97 g/mol (HCl salt).[1][2]

Solubility Matrix

The following table summarizes the solubility limits and behavior in critical solvents.

Solvent SystemSolubility LimitPhysical StateApplication Note
DMSO (Anhydrous) 10 – 20 mM Stable MonomerPrimary Solvent. Use for all stock solutions.[1][2]
DMF (Anhydrous) 10 – 15 mMStable MonomerAlternative for amine-labeling if DMSO is contraindicated.[1][2]
Water (pH < 5) < 0.1 mMAggregates/PrecipitatesAvoid. Protonation of carboxyl group reduces solubility.[2]
PBS (pH 7.4) ~ 50 µM*MetastableOnly achievable via dilution from DMSO stock.[1][2]
Methanol/Ethanol 1 – 5 mMMonomerGood for intermediate dilutions; volatile.[1][2]

Expert Insight: In water, Rhodamine dyes form "H-dimers" (face-to-face stacking).[1][2] This non-fluorescent aggregation state acts as a dark sink, reducing your signal-to-noise ratio even if no visible precipitate is observed.[1][2]

Strategic Protocol: The "Solvent-Bridge" Method[1]

This protocol is designed to maximize the monomeric fraction of the dye, ensuring consistent quantum yield and labeling efficiency.

Phase 1: Preparation of the Master Stock (DMSO)

Objective: Create a stable, high-concentration reservoir.

  • Equilibrate: Allow the vial of 5-CR6G to warm to room temperature before opening to prevent condensation.

  • Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

    • Why? DMSO disrupts the crystal lattice effectively and prevents hydrolysis of reactive esters (if using the SE form).

  • Dissolution: Add DMSO to achieve a concentration of 5 mM to 10 mM .

    • Calculation: For 1 mg of 5-CR6G (MW ~495), add ~200 µL DMSO for ~10 mM.[1][2]

  • Agitation: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath for 5 minutes at room temperature.[2]

  • Validation: Visually inspect for clarity. The solution should be a deep orange-red with no turbidity.[1][2]

Phase 2: Preparation of the Working Solution (Aqueous)

Objective: Transfer the dye to a biological buffer without triggering "kinetic crashing."

  • Buffer Selection: Use a buffer with pH > 6.0 (e.g., PBS, Borate, Carbonate).[2]

    • Critical Mechanism:[1][2] At pH > 6, the 5-carboxyl group is deprotonated (

      
      ), adding a negative charge that repels neighboring molecules and stabilizes the solution.[1][2]
      
  • The Drop-Wise Dilution:

    • Place your target volume of buffer in a tube under rapid stirring (or vortexing).

    • Slowly add the DMSO stock to the buffer.

    • Rule of Thumb: Keep the final DMSO concentration < 5% (v/v) to avoid cytotoxicity or protein denaturation.

  • Immediate Use: Aqueous working solutions are thermodynamically unstable over long periods.[1][2] Prepare immediately before use.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling 5-CR6G, emphasizing the prevention of aggregation.

GStartSolid 5-Carboxy Rhodamine-6GDMSODissolve in Anhydrous DMSO(5-10 mM Stock)Start->DMSORecommendedWaterDissolve directly in Water/BufferStart->WaterFORBIDDENCheckVisual Inspection:Clear Orange/Red?DMSO->CheckFail_AggPrecipitation / H-Aggregates(Quenched Fluorescence)Water->Fail_AggHydrophobic CollapseCheck->DMSONo (Sonicate/Warm)DilutionDilute into Buffer (pH > 6.0)Keep DMSO < 5%Check->DilutionYesSuccessStable Working Solution(Monomeric Fluorescence)Dilution->SuccessCorrect Protocol

Figure 1: Critical workflow for solubilizing 5-CR6G. The path to stability requires an organic intermediate.

Troubleshooting & Stability

Dealing with Precipitation

If you observe turbidity upon dilution into buffer:

  • Check pH: Ensure the buffer is pH 7.0–8.5. If acidic, the carboxyl group protonates, rendering the dye insoluble.

  • Check Concentration: You may have exceeded the critical aggregation concentration (CAC).[2] Lower the working concentration (typically < 20 µM is safe).

  • Add Surfactant: If compatible with your assay, add 0.05% Tween-20 or Triton X-100.[1][2] This creates micelles that solubilize the dye.

Storage[1][5]
  • Solid: -20°C, desiccated, protected from light. Stable for >1 year.

  • DMSO Stock: -20°C, protected from light. Stable for 3–6 months. Aliquot to avoid freeze-thaw cycles.

  • Aqueous Solution: Do not store. Discard after 24 hours.

Applications Context: Why This Matters

ApplicationCritical Solubility Factor
Bioconjugation (NHS Ester) Hydrolysis Competition: You must dissolve in DMSO first.[1][2] If you dissolve in water, the NHS ester hydrolyzes before it can react with the protein.
Fluorescence Microscopy Quantum Yield: Aggregated dye has a low quantum yield.[1][2] Proper solubilization ensures bright, quantifiable signals.[1][2]
Flow Cytometry Background Noise: Precipitates can be counted as false events or cause clogging.[1][2]

References

  • National Institutes of Health (PMC). (2008).[1][2] Synthesis of 5- and 6-Carboxy-X-rhodamines. Retrieved from [Link]

Synthesis and Purification of 5-Carboxy Rhodamine-6G: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and isomer separation of 5-Carboxy Rhodamine-6G (5-CR6G) , a critical fluorophore for oligonucleotide labeling and fluorescence microscopy. Unlike the commercial ethyl ester form (Rhodamine 6G), the 5-carboxy variant provides a reactive handle for bioconjugation. This guide addresses the primary synthetic challenge: the generation of regioisomeric mixtures (5- and 6-carboxy isomers) during the condensation of trimellitic anhydride with aminophenols. We present a high-yield protocol utilizing propionic acid as a solvent to minimize byproduct formation, followed by a rigorous silica gel chromatographic separation strategy to isolate the single 5-isomer with >98% purity.

Introduction & Strategic Analysis

5-Carboxy Rhodamine-6G is a xanthene dye characterized by high quantum yield, photostability, and an emission maximum (~556 nm) that bridges the gap between fluorescein and tetramethylrhodamine.

The Isomer Challenge

The synthesis relies on the condensation of trimellitic anhydride with 3-(ethylamino)-4-methylphenol . Because the anhydride is asymmetric, the Friedel-Crafts acylation occurs at two positions, yielding a mixture of 5-carboxy and 6-carboxy isomers.

  • 5-Isomer: Preferred for DNA sequencing and FRET applications due to specific steric orientations.

  • 6-Isomer: Often considered an impurity in high-precision assays; requires removal.

Strategic Approach: We will utilize a high-temperature acid-catalyzed condensation in propionic acid, which allows for better thermal control than traditional melt fusion, followed by flash chromatography for isomer resolution.

Retrosynthetic Analysis & Mechanism

The formation of the xanthene core proceeds via a double Friedel-Crafts alkylation/acylation sequence.

Key Disconnection:

  • Electrophile: Trimellitic Anhydride (1,2,4-Benzenetricarboxylic anhydride).

  • Nucleophile: 3-(Ethylamino)-4-methylphenol (2 equivalents).

Reaction Pathway Diagram

SynthesisPathway Start1 Trimellitic Anhydride Inter Benzophenone Intermediate (Mixture) Start1->Inter Acylation Start2 3-(Ethylamino)-4-methylphenol (2 Equiv) Start2->Inter Cyclization Acid-Catalyzed Cyclization (Propionic Acid, 140°C) Inter->Cyclization Product Crude 5/6-Carboxy Rhodamine 6G Cyclization->Product - 2 H2O caption Figure 1: Mechanistic pathway for the condensation of aminophenols with trimellitic anhydride.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]RolePurity Req.
Trimellitic Anhydride 552-30-7Core Scaffold>98%
3-(Ethylamino)-4-methylphenol 120-37-6Chromophore Builder>97%
Propionic Acid 79-09-4Solvent/CatalystReagent Grade
Sulfuric Acid (conc.) 7664-93-9Catalyst98%
Methanol/DCM -EluentHPLC Grade
Synthesis Procedure

Step 1: Condensation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Trimellitic Anhydride (1.92 g, 10 mmol) and 3-(Ethylamino)-4-methylphenol (3.32 g, 22 mmol, 2.2 equiv).

  • Add Propionic Acid (15 mL). The use of propionic acid (bp 141°C) allows the reaction to proceed at high temperature without the charring often seen in neat melts [1].

  • Add a catalytic amount of concentrated H₂SO₄ (100 µL).

  • Fit the flask with a reflux condenser and heat to reflux (~145°C) for 12–16 hours. The solution will turn deep red/purple.[2]

  • Monitoring: Monitor reaction progress via TLC (System: 15% MeOH in DCM). Look for the disappearance of the aminophenol and the appearance of a highly fluorescent spot (Rf ~0.4).

Step 2: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Diethyl Ether (200 mL) with vigorous stirring. The rhodamine product will precipitate as a dark red gum or solid.

  • Decant the ether (removes propionic acid and unreacted phenol).

  • Dissolve the residue in a minimum amount of Methanol (20 mL) and re-precipitate into ether if necessary to remove trace propionic acid.

Purification & Isomer Separation[3][4][5]

This is the critical "Trustworthiness" phase. The crude product contains both 5- and 6-isomers. Separation is achieved via silica gel flash chromatography.[3][4]

Separation Logic: The 6-isomer is typically less polar than the 5-isomer in chlorinated solvent systems due to the proximity of the carboxyl group to the xanthene oxygen, affecting the dipole moment.

Chromatographic Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Preparation: Slurry pack a column (ratio 50:1 silica to crude mass).

  • Eluent System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: Acetic Acid (1%) or Triethylamine (1%) depending on desired salt form. Recommendation: Use MeOH:DCM:AcOH (1:9:0.1) initially.

  • Gradient:

    • Start: 5% MeOH in DCM.

    • Ramp: 5% → 15% MeOH over 40 minutes.

  • Fraction Collection:

    • Fraction A (Fast moving): Typically the 6-isomer (verify with NMR).

    • Fraction B (Slow moving): Typically the 5-isomer (Target).

    • Note: A mixed fraction will exist between the two peaks. Discard or re-column this overlap.

Isomer Separation Workflow

Purification Crude Crude Reaction Mixture (Gum) Precip Ether Precipitation Crude->Precip Flash Flash Chromatography (SiO2, DCM/MeOH Gradient) Precip->Flash Frac1 Fraction 1: 6-Isomer (Elutes First) Flash->Frac1 Frac2 Mixed Fraction (Recycle) Flash->Frac2 Frac3 Fraction 2: 5-Isomer (Target Product) Flash->Frac3 caption Figure 2: Purification workflow for isolating regioisomers.

Characterization & Validation

To ensure the "Authoritative Grounding" of your product, you must validate the regiochemistry using 1H NMR. The aromatic protons on the phthalic ring are diagnostic.

5-Carboxy Rhodamine 6G (Target):

  • Structure: Carboxyl group is para to the xanthene attachment point on one side and meta to the other.

  • 1H NMR (DMSO-d6 or CD3OD): Look for two doublets and one singlet in the phthalic region. The proton ortho to the carboxyl and the xanthene ring (H-6') often appears as a doublet with a small coupling constant (J ~1.5 Hz) or a singlet depending on resolution.

  • Key Signal: The proton at position 4 (relative to the phthalic ring) is distinct from the 6-isomer pattern.

6-Carboxy Rhodamine 6G:

  • Structure: Carboxyl group is para to the other carboxyl.

  • 1H NMR: Typically shows two doublets (AB system) or a doublet-doublet pattern distinct from the 5-isomer.

Data Summary Table:

Property Value Notes
Appearance Dark Red/Purple Solid Metallic sheen often observed
Emission Max ~556 nm (MeOH)
Excitation Max ~530 nm (MeOH)

| Rf (TLC) | ~0.35 (5-isomer) vs ~0.40 (6-isomer) | 15% MeOH/DCM (varies by plate) |

Activation (Downstream Application)

For bioconjugation, the free acid is converted to the N-Hydroxysuccinimide (NHS) ester .

Protocol:

  • Dissolve 5-CR6G (1 eq) in dry DMF.

  • Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, 1.2 eq) and DIPEA (2 eq).

  • Stir at RT for 1 hour.

  • Precipitate into Ether/Ethyl Acetate to isolate the reactive dye [2].

References

  • Nguyen, T., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines." Bioconjugate Chemistry.

  • Corrie, J. E. T., et al. (1997). "Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6-Carboxyfluorescein." Bioconjugate Chemistry.

  • Beija, M., et al. (2009). "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews.

Sources

Technical Guide: 5-Carboxy Rhodamine-6G (5-CR6G) – Single Isomer vs. Mixed Isomers in High-Fidelity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Carboxy Rhodamine-6G: Single Isomer vs. Mixed Isomers Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary: The Quality by Design (QbD) Perspective

In the development of antibody-drug conjugates (ADCs), oligonucleotide therapeutics, and single-molecule fluorescence assays, the purity of the fluorophore is often an overlooked variable. While 5(6)-Carboxy Rhodamine 6G (mixed isomers) provides a cost-effective solution for general immunofluorescence, it introduces significant heterogeneity into analytical workflows.

For researchers requiring precise quantitation, 5-Carboxy Rhodamine 6G (Single Isomer) is not merely a "premium" reagent; it is a critical control parameter. The use of mixed isomers results in "split peaks" during HPLC and Capillary Electrophoresis (CE), complicating the validation of conjugate purity and compromising the resolution of DNA sequencing and FRET assays.

This guide details the physicochemical distinctions between these forms and provides a self-validating protocol for their application in bioconjugation.

Part 1: The Isomer Challenge – Chemical & Physical Basis

Structural Divergence

Rhodamine 6G derivatives used for labeling are typically synthesized via the condensation of 3-ethylamino-4-methylphenol with trimellitic anhydride. This reaction inherently produces a mixture of two regioisomers:

  • 5-Carboxy Rhodamine 6G (5-CR6G): Carboxyl group at the para position relative to the xanthene ring oxygen (C5).

  • 6-Carboxy Rhodamine 6G (6-CR6G): Carboxyl group at the meta position (C6).

While their fluorescence excitation/emission maxima (~525/548 nm) are nearly identical, their molecular geometry and dipole moments differ .

The "Split Peak" Phenomenon

The most immediate impact of using mixed isomers is observed during purification.

  • In HPLC: When a biomolecule (e.g., a peptide) is labeled with a 5(6)-mixed isomer dye, the resulting conjugate resolves into two distinct peaks.

    • Result: The researcher cannot easily distinguish between the two isomer conjugates and potential impurities (e.g., unreacted dye or degradation products).

  • In Capillary Electrophoresis (CE): The electrophoretic mobility (

    
    ) is sensitive to the hydrodynamic radius and charge distribution. The 5- and 6-isomers migrate at different rates.
    
    • Result: Band broadening or doublet formation, which is catastrophic for DNA sequencing or fragment analysis where single-base resolution is required.

Part 2: Decision Matrix – When to Use Single Isomer

Not all experiments require single isomers. Use the following logic to determine the necessity of 5-CR6G.

DecisionMatrix Start Select Application App_Microscopy General Microscopy / IHC Start->App_Microscopy App_HPLC HPLC/LC-MS Analysis of Conjugates Start->App_HPLC App_FRET FRET / Single Molecule Start->App_FRET App_Seq Capillary Electrophoresis / DNA Sequencing Start->App_Seq Dec_Mixed Use Mixed Isomers (5/6) (Cost Effective) App_Microscopy->Dec_Mixed Spatial resolution > Isomer shift Dec_Single Use Single Isomer (5-CR6G) (Mandatory) App_HPLC->Dec_Single Prevent split peaks App_FRET->Dec_Single Uniform Dipole Orientation (κ²) App_Seq->Dec_Single Prevent band broadening

Figure 1: Decision matrix for selecting 5-CR6G (Single Isomer) vs. Mixed Isomers based on experimental sensitivity.

Part 3: Critical Application Analysis

Impact on FRET (Fluorescence Resonance Energy Transfer)

In FRET studies, the efficiency (


) depends on the inverse sixth power of the distance (

) and the orientation factor (

):

where

is the Förster radius.[1]
  • The Problem: The 5- and 6-isomers have different attachment geometries. If a mixed isomer dye is used as a donor or acceptor, the resulting population of labeled molecules will have heterogeneous dipole orientations.

  • The Consequence: This introduces ensemble averaging errors in distance calculations. For single-molecule FRET (smFRET), this heterogeneity manifests as a broader FRET efficiency histogram, obscuring subtle conformational states [1, 2].

Impact on DNA Sequencing & Fragment Analysis

Historically, the "JOE" dye (a fluorescein derivative) and R6G derivatives were used in Sanger sequencing.

  • Mechanism: CE separates DNA fragments based on size-to-charge ratio.

  • The Problem: If a T-terminator is labeled with mixed isomers, the "T" peak splits into two bands (T-5 and T-6).

  • The Consequence: The sequencer software may misinterpret the second band as a different base or an insertion mutation. Single isomer 5-CR6G is mandatory for these applications to ensure a single, sharp peak for every DNA fragment length [3].

Part 4: Self-Validating Protocol – Conjugation & Purification

Objective: Label a primary amine-containing biomolecule (e.g., Antibody or Peptide) with 5-CR6G NHS Ester and validate purity.

Reagents
  • Fluorophore: 5-Carboxy Rhodamine 6G, SE (Succinimidyl Ester) - Single Isomer.

  • Buffer A: Sodium Bicarbonate (0.1 M, pH 8.3). Critical: Do not use Tris or Glycine.

  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

Step-by-Step Workflow
  • Preparation:

    • Dissolve protein to 1–10 mg/mL in Buffer A.

    • Validation Point: Check pH.[2][3][4] If pH < 8.0, succinimidyl ester hydrolysis outcompetes conjugation. If pH > 8.5, ester hydrolysis accelerates significantly [4, 5].[2][4]

  • Activation & Mixing:

    • Dissolve 5-CR6G-SE in DMSO (10 mg/mL) immediately before use.

    • Add dye to protein at a molar excess of 10–20x.

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) to a final concentration of 0.1M. Incubate for 15 mins.

    • Why: Tris contains free amines that react with remaining NHS esters, preventing non-specific labeling during purification.

  • Purification (The Single Isomer Advantage):

    • Method: Size Exclusion Chromatography (SEC) or Dialysis.

    • Validation: Run analytical HPLC.[5]

      • If Single Isomer: You will see one product peak (Conjugate) and one free dye peak.

      • If Mixed Isomer: You would see a doublet product peak, making it impossible to determine if the second peak is a degradation product or the 6-isomer.

ConjugationWorkflow Step1 1. Solubilize Protein (pH 8.3, NaHCO3) Step2 2. Add 5-CR6G-SE (in DMSO) Step1->Step2 Step3 3. React 1h @ RT (Protect from light) Step2->Step3 Step4 4. Quench (Add Tris-HCl) Step3->Step4 Step5 5. Purify (SEC / HPLC) Step4->Step5 Check QC: HPLC Analysis (Single Peak Confirmation) Step5->Check

Figure 2: Conjugation workflow for 5-CR6G NHS Ester. The final QC step relies on the single-isomer property to validate product homogeneity.

References

  • National Institutes of Health (NIH). A Practical Guide to Single Molecule FRET. Available at: [Link]

  • MDPI. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for Isomeric Peptides. Available at: [Link][6][7]

Sources

An In-Depth Technical Guide to the Fluorescence of Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing the fluorescence of rhodamine dyes. Moving beyond a simple recitation of facts, this document delves into the photophysical principles, structural influences, and environmental factors that dictate the emissive properties of this vital class of fluorophores. The content is structured to provide not only theoretical knowledge but also actionable, field-proven insights and methodologies to empower your research and development endeavors.

The Foundation of Brilliance: The Rhodamine Core and the Origin of Fluorescence

Rhodamine dyes are a family of fluorophores built upon a xanthene core, structurally similar to fluorescein but with key substitutions that enhance their photostability and tune their spectral properties.[1] The fluorescence of these molecules originates from this planar, polycyclic aromatic system, which possesses an extended π-conjugated electron system. This delocalized electron network is crucial for the absorption and subsequent emission of light.[1]

The fundamental process of fluorescence is elegantly described by the Jablonski diagram. This model illustrates the electronic and vibrational states of a molecule and the transitions between them.

A Journey Through the Jablonski Diagram

The process begins with the absorption of a photon of light, which elevates a π-electron from the ground electronic state (S₀) to an excited singlet state (S₁ or higher, e.g., S₂). This is a rapid process, occurring on the femtosecond (10⁻¹⁵ s) timescale.[2]

Following excitation, the molecule rapidly undergoes non-radiative relaxation processes. Vibrational relaxation sees the excited molecule lose excess vibrational energy and descend to the lowest vibrational level of the S₁ state. This occurs on a picosecond timescale (10⁻¹⁴ to 10⁻¹¹ s).[2] If the initial excitation was to a higher electronic state (e.g., S₂), the molecule typically undergoes internal conversion, a non-radiative transition to an isoenergetic vibrational level of a lower electronic state (e.g., S₁), followed by further vibrational relaxation.[2]

Finally, the molecule can return to the ground state (S₀) from the lowest vibrational level of the S₁ state through the emission of a photon. This radiative transition is known as fluorescence and occurs on the nanosecond timescale (10⁻⁹ to 10⁻⁷ s).[2] Because some energy is lost through non-radiative processes, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0_v0 S₀ (v=0) S0_v1 S₀ (v=1) S2_v1 S₂ (v=1) S0_v0->S2_v1 Absorption (fs) S0_v2 S₀ (v=2) S1_v0 S₁ (v=0) S1_v0->S0_v1 Fluorescence (ns) S1_v1 S₁ (v=1) T1_v1 T₁ (v=1) S1_v0->T1_v1 Intersystem Crossing (ns-µs) S1_v2 S₁ (v=2) S1_v2->S1_v0 Vibrational Relaxation (ps) S2_v0 S₂ (v=0) S2_v1->S1_v2 Internal Conversion (ps) T1_v0 T₁ (v=0) T1_v0->S0_v2 Phosphorescence (µs-s) T1_v1->T1_v0 Vibrational Relaxation T1_v2 T₁ (v=2)

A simplified Jablonski diagram illustrating the key photophysical processes.[2][3]

The Molecular Architecture of Fluorescence: Structure-Property Relationships

The specific chemical structure of a rhodamine derivative dictates its unique spectral characteristics. Modifications to the xanthene core allow for the fine-tuning of absorption and emission wavelengths, quantum yield, and photostability.

The Spirolactam Ring: A Molecular Switch for Fluorescence

Many rhodamine derivatives feature a carboxylic acid group that can exist in equilibrium between a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactone form.[3][4] This equilibrium is highly sensitive to the environment, particularly pH. In acidic conditions, the equilibrium favors the open, fluorescent form, while in basic conditions, the colorless, non-fluorescent spirolactone dominates.[4] This "off-on" switching mechanism is a cornerstone for the design of fluorescent probes that respond to changes in their local environment.[1]

Spirolactam_Equilibrium Non-fluorescent Non-fluorescent (Closed Spirolactone) Fluorescent Fluorescent (Open Zwitterion) Non-fluorescent->Fluorescent Acidic pH Fluorescent->Non-fluorescent Basic pH

The pH-dependent equilibrium between the non-fluorescent and fluorescent forms of rhodamine.[3][4]
Substituent Effects on Spectral Properties

The strategic placement of electron-donating and electron-withdrawing groups on the xanthene core and the pendant phenyl ring can significantly alter the photophysical properties of rhodamine dyes. For instance, esterification of the carboxylic acid group can lead to a red-shift in both the absorption and emission spectra and can also suppress the formation of the non-fluorescent lactone in aprotic solvents.[5] N-dealkylation of rhodamine B has been shown to cause a blue-shift in the emission spectra.[6] These modifications allow for the creation of a palette of rhodamine dyes with tailored spectral properties for multiplexing and other advanced applications.

Rhodamine DerivativeTypical Excitation Max (nm)Typical Emission Max (nm)Typical Quantum Yield (Φ)
Rhodamine 110~495~520~0.88
Rhodamine 6G~528~551~0.95[7]
Tetramethylrhodamine (TMR)~550~575~0.40
Rhodamine B~546[8]~567[8]~0.70 in ethanol[9]
Texas Red®~589~615~0.60

Note: Spectral properties are highly dependent on the solvent and local environment. The values presented here are typical and for comparative purposes.

Environmental Influences on Fluorescence Emission

The fluorescence of rhodamine dyes is not an intrinsic, immutable property but is profoundly influenced by the dye's immediate surroundings. Understanding these environmental effects is critical for the robust design and interpretation of experiments.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the absorption and emission spectra of rhodamine dyes, a phenomenon known as solvatochromism.[10] Generally, in polar solvents, the excited state is more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[11] The dielectric constant of the solvent can alter the electronic structure of the chromophore, and solvent-induced geometrical distortions can also play a role.[11]

Temperature Dependence

The fluorescence intensity of many rhodamine dyes, such as Rhodamine B, is temperature-dependent, generally decreasing as the temperature increases.[12] This is primarily due to an increase in non-radiative decay pathways at higher temperatures, a form of dynamic quenching.[13] This property can be exploited for non-contact temperature measurements in microfluidic and biological systems.

Concentration Effects and Quenching

At high concentrations, the fluorescence quantum yield of rhodamine dyes often decreases significantly. This is primarily due to the formation of non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[14][15] This process, a form of static quenching, effectively reduces the population of fluorescent monomers.

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. Understanding these mechanisms is crucial for designing robust fluorescence-based assays and for interpreting experimental data correctly.

Static vs. Dynamic Quenching
  • Static Quenching: This occurs when a fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. The formation of rhodamine dimers at high concentrations is a prime example of static quenching.[16] Since the complex is non-emissive, the fluorescence lifetime of the remaining free fluorophores is unaffected.[11]

  • Dynamic (Collisional) Quenching: This occurs when an excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[11] This process reduces the fluorescence lifetime of the fluorophore. The relationship between quenching and quencher concentration is described by the Stern-Volmer equation.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, the excited donor can transfer its energy to the acceptor, which then fluoresces. This results in quenching of the donor fluorescence and sensitized emission from the acceptor. Rhodamine dyes are commonly used as acceptors in FRET pairs for studying molecular interactions.[17]

Inner Filter Effect

At high concentrations, the absorption of emitted fluorescence by other fluorophore molecules can lead to an apparent decrease in fluorescence intensity, particularly at the shorter wavelength end of the emission spectrum. This is known as the inner filter effect and is a common artifact in fluorescence measurements that needs to be carefully controlled by working with dilute solutions.[9]

Quenching_Mechanisms cluster_Static Static Quenching cluster_Dynamic Dynamic Quenching cluster_FRET FRET S_Ground Fluorophore (Ground State) Complex Non-fluorescent Complex S_Ground->Complex Forms complex Quencher_S Quencher Quencher_S->Complex D_Excited Fluorophore (Excited State) D_Ground Fluorophore (Ground State) D_Excited->D_Ground Collision Quencher_D Quencher Quencher_D->D_Ground Donor_Excited Donor (Excited) Donor_Ground Donor (Ground) Donor_Excited->Donor_Ground Energy Transfer Acceptor_Ground Acceptor (Ground) Acceptor_Excited Acceptor (Excited) Acceptor_Excited->Acceptor_Ground Acceptor Emission Experimental_Workflows cluster_QY Quantum Yield Measurement cluster_Lifetime Lifetime Measurement (TCSPC) QY_Start Prepare Dilutions (Sample & Standard) QY_Abs Measure Absorbance QY_Start->QY_Abs QY_Fluo Measure Fluorescence QY_Abs->QY_Fluo QY_Plot Plot Intensity vs. Absorbance QY_Fluo->QY_Plot QY_Calc Calculate Quantum Yield QY_Plot->QY_Calc LT_IRF Measure IRF LT_Sample Measure Sample Decay LT_IRF->LT_Sample LT_Deconv Deconvolution & Fitting LT_Sample->LT_Deconv LT_Result Obtain Lifetime (τ) LT_Deconv->LT_Result

Sources

Methodological & Application

High-Fidelity Protein Labeling with 5-Carboxy Rhodamine 6G (5-CR6G) NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Carboxy Rhodamine 6G (5-CR6G) is a superior fluorophore that occupies the spectral gap between Fluorescein (FITC/FAM) and Tetramethylrhodamine (TRITC/TAMRA). With an excitation maximum at 525 nm and emission at 550 nm , it is an ideal match for the 514 nm spectral line of Argon-ion lasers or 532 nm solid-state lasers.

Unlike standard Rhodamine 6G, the 5-Carboxy derivative is synthesized with a specific carboxylate handle, typically activated as an N-hydroxysuccinimide (NHS) ester . This allows for precise, covalent conjugation to primary amines (Lysine residues and N-termini) on proteins and antibodies.

Why use 5-CR6G?

  • High Quantum Yield: (~0.95) Significantly brighter than TRITC.[1]

  • Photostability: More resistant to photobleaching than Fluorescein.

  • pH Independence: Fluorescence remains stable across the physiological pH range (pH 4–10).

Technical Specifications

ParameterValueNotes
Molecule Name 5-Carboxy Rhodamine 6G, Succinimidyl EsterAbbreviated as 5-CR6G-SE or 5-R6G-SE
Molecular Weight ~555.59 g/mol Value for the NHS ester form
Excitation Max 525 nmYellow excitation
Emission Max 550 nmOrange emission
Extinction Coeff. (

)
116,000 M⁻¹cm⁻¹At 525 nm
Correction Factor (CF) 0.19Correction for A280 contribution (Range: 0.17–0.[2]21)
Quantum Yield 0.95Extremely bright
Solvent Compatibility Anhydrous DMSO or DMFHydrophobic; avoid water during stock prep
Reactive Group NHS EsterTargets primary amines (-NH₂)

Pre-Labeling Considerations (Critical)

To ensure a self-validating and successful experiment, the following conditions must be met before opening the dye vial.

A. Buffer Chemistry (The "No-Amine" Rule)

The NHS ester reaction relies on nucleophilic attack by the protein's primary amines.

  • FORBIDDEN: Tris, Glycine, BSA, Gelatin, Ammonium ions. These contain competing amines that will quench the dye before it labels your protein.

  • REQUIRED: Sodium Bicarbonate (0.1 M, pH 8.3–9.0) or PBS (pH 7.4, though pH 8.3 is more efficient).

B. Protein Concentration[1]
  • Optimal: > 2 mg/mL. High concentration drives the reaction kinetics forward, overcoming the competing hydrolysis of the NHS ester.

  • Minimum: 0.5 mg/mL.[3] (If lower, concentrate using a spin filter before labeling).

Experimental Protocol: Step-by-Step

Phase 1: Preparation
  • Protein Exchange: If your protein is in Tris or contains BSA, dialyze or spin-column exchange it into 0.1 M Sodium Bicarbonate buffer (pH 8.3) .

  • Dye Stock: Dissolve 1 mg of 5-CR6G-SE in 100 µL of anhydrous DMSO .

    • Expert Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in the presence of moisture. Do not store this stock solution unless absolutely necessary (and then only at -20°C with desiccants).

  • Calculation: Calculate the volume of dye needed for a 10-fold molar excess over the protein.

Formula for Dye Volume (


): 


Where

is moles of protein, and

is concentration of dye in mg/mL.
Phase 2: Conjugation Reaction
  • Add the calculated volume of 5-CR6G-SE slowly to the protein solution while gently vortexing.

  • Incubate:

    • Option A (Fast): 1 hour at Room Temperature (RT) with continuous gentle rotation. Protect from light.[4]

    • Option B (Gentle): Overnight at 4°C.

  • Mechanistic Insight: The pH 8.3 environment deprotonates the

    
    -amino groups of Lysine residues, making them nucleophilic enough to attack the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct.
    
Phase 3: Purification

Unreacted dye must be removed to prevent high background noise.

  • Method: Use a Desalting Column (e.g., Sephadex G-25, PD-10) or Dialysis Cassette (10K MWCO).

  • Elution: Elute with PBS (pH 7.4) + 0.01% Sodium Azide (if storage is required).

  • Visual Check: You should see two bands on a column: a faster-moving fluorescent band (Conjugate) and a slower band (Free Dye). Collect the fast band.

Quality Control: Determining Degree of Labeling (DOL)

This is the self-validating step. You must quantify how many dye molecules are attached per protein molecule.[1]

Measurement

Measure the absorbance of the purified conjugate at 280 nm (


)  and 525 nm (

)
using a UV-Vis spectrophotometer.
Calculation Logic

Since the dye absorbs slightly at 280 nm, we must correct the protein absorbance.[1]

Step 1: Correct Protein Absorbance (


) 


Where CF (Correction Factor) for 5-CR6G is 0.19.

Step 2: Calculate Protein Concentration (


) 


Where

is the protein extinction coefficient (e.g., IgG ~210,000

) and

is path length (1 cm).[1]

Step 3: Calculate DOL



Where 

for 5-CR6G is 116,000

.
Interpretation
  • DOL < 1: Under-labeling. Cause: Hydrolyzed dye, low pH, or interfering amines.

  • DOL 2–6: Optimal. Good brightness, low quenching.

  • DOL > 8: Over-labeling. Risk of precipitation and fluorescence quenching (Rhodamines are prone to self-quenching when crowded).

Visualization of Workflow

G Start Start: Protein in Buffer Check Check Buffer: Is it Amine-Free? (No Tris/Glycine) Start->Check Exchange Buffer Exchange into NaHCO3 pH 8.3 Check->Exchange No (Tris present) PrepDye Dissolve 5-CR6G-SE in Anhydrous DMSO Check->PrepDye Yes (PBS/Bicarb) Exchange->PrepDye React Reaction: Mix Protein + Dye 1h @ RT PrepDye->React Add 10x Molar Excess Purify Purification: Sephadex G-25 Remove Free Dye React->Purify QC QC Analysis: Measure A280 & A525 Calculate DOL Purify->QC Result Final Conjugate (DOL 2-6) QC->Result

Figure 1: Critical path for 5-CR6G protein labeling. Note the decision point at buffer checking to prevent reaction failure.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low DOL (< 1.0) Buffer contained amines (Tris/Glycine).Dialyze protein thoroughly into PBS or Bicarbonate.
Dye was hydrolyzed (wet DMSO).Use fresh anhydrous DMSO; use a new vial of dye.
pH was too low (< 7.5).Adjust buffer pH to 8.3 to facilitate lysine deprotonation.
Precipitation Protein is hydrophobic or over-labeled.Reduce Dye:Protein molar ratio (try 5:1 instead of 10:1).
Dye stock concentration too high.Add dye slowly; ensure organic solvent < 10% of total volume.
No Fluorescence Wrong excitation filter.Ensure filter matches 525 nm (Green/Yellow), not Blue (488 nm).

Storage & Stability

  • Lyophilized Dye: Store at -20°C, desiccated, protected from light. Stable for 12 months.

  • Conjugated Protein: Store at 4°C (short term) or -20°C (long term) with 50% Glycerol. Protect from light.

References

  • Oregon Medical Laser Center (OMLC). (1998). Rhodamine 6G Spectra and Extinction Coefficients. PhotochemCAD. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Carboxy Rhodamine-6G NHS Ester Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of 5-Carboxy Rhodamine-6G NHS Ester in Bioconjugation

5-Carboxy Rhodamine-6G (5-CR6G) is a bright, yellow-green fluorescent dye belonging to the rhodamine family.[1] Its high fluorescence quantum yield and good photostability make it a valuable tool for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2] The N-hydroxysuccinimide (NHS) ester functional group is the most common reactive moiety used for labeling biomolecules.[1][3] It readily reacts with primary aliphatic amines, such as the side chain of lysine residues in proteins and amine-modified oligonucleotides, to form a stable amide bond.[3][4][5] This application note provides a detailed guide to the principles and protocols for successful bioconjugation using 5-CR6G NHS ester.

The use of a single isomer, such as 5-CR6G, is often preferred for complex biological applications where reproducibility is critical, as minor positional differences between isomers (e.g., 5-CR6G and 6-CR6G) can potentially affect the biological properties of the conjugate.[6]

Core Principles of NHS Ester Conjugation Chemistry

The conjugation of 5-CR6G NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

cluster_0 5-CR6G NHS Ester cluster_1 Biomolecule cluster_2 Conjugate cluster_3 Byproduct CR6G 5-CR6G NHS_ester NHS Ester CR6G->NHS_ester C=O Conjugated_Biomolecule Labeled Biomolecule CR6G->Conjugated_Biomolecule Attached to Amine Primary Amine (-NH2) NHS_ester->Amine Nucleophilic Attack NHS N-hydroxysuccinimide NHS_ester->NHS Released Biomolecule Protein/Oligo Biomolecule->Amine Amide_bond Stable Amide Bond Amine->Amide_bond Forms Conjugated_Biomolecule->Amide_bond

Caption: Mechanism of 5-CR6G NHS ester conjugation with a primary amine.

Critical Parameters Influencing Conjugation Efficiency

Several factors critically influence the success of the conjugation reaction:

  • pH: The reaction is highly pH-dependent.[3] Primary amines are only reactive in their deprotonated state (-NH₂).[7] At a pH below 7, they are predominantly protonated (-NH₃⁺) and non-nucleophilic.[7] Conversely, at high pH, the hydrolysis of the NHS ester is accelerated, reducing the yield of the desired conjugate.[3][4] The optimal pH for NHS ester conjugation is typically between 8.3 and 8.5.[3]

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions as they compete with the target biomolecule for the dye.[4][8][9] Recommended buffers include phosphate, bicarbonate, or borate buffers.[3][4]

  • Concentration of Reactants: The concentrations of the biomolecule and the 5-CR6G NHS ester affect the reaction kinetics. Higher concentrations generally favor the conjugation reaction over hydrolysis.[4]

  • Molar Ratio of Dye to Biomolecule: The molar ratio of the NHS ester to the biomolecule will determine the degree of labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the molecule.[10] The optimal DOL should be determined empirically for each specific application.

  • Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-4 hours or on ice for 2 hours to overnight.[3][4] The optimal time and temperature may vary depending on the reactivity of the biomolecule.

Protocols for 5-Carboxy Rhodamine-6G NHS Ester Conjugation

Required Materials
  • 5-Carboxy Rhodamine-6G NHS ester

  • Biomolecule (e.g., antibody, protein, or amine-modified oligonucleotide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[3][11]

  • Purification column (e.g., gel filtration, desalting)[3][]

  • Spectrophotometer

Preparation of Reagents
  • Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of any primary amines.[4][8]

  • 5-CR6G NHS Ester Stock Solution: The NHS ester is moisture-sensitive and should be handled accordingly.[4][8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][8] Prepare a 10 mg/mL stock solution of the 5-CR6G NHS ester in anhydrous DMF or DMSO immediately before use.[4][13][14] Do not store the dye in solution as the NHS ester moiety readily hydrolyzes.[4][8]

Experimental Workflow

A Prepare Biomolecule Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C Add NHS Ester to Biomolecule Solution (Adjust molar ratio for desired DOL) A->C B Prepare Fresh 5-CR6G NHS Ester Stock Solution (10 mg/mL in anhydrous DMF or DMSO) B->C D Incubate Reaction (Room temperature for 1-4 hours or on ice for 2 hours to overnight) C->D E Purify the Conjugate (Gel filtration, dialysis, or HPLC) D->E F Characterize the Conjugate (Calculate DOL, assess purity and functionality) E->F

Caption: General workflow for 5-CR6G NHS ester bioconjugation.

Protein/Antibody Labeling Protocol
  • Add the calculated volume of the 5-CR6G NHS ester stock solution to the protein solution. The recommended starting molar ratio of dye to protein is 5:1 to 10:1.[][13]

  • Gently mix the reaction and incubate at room temperature for 1 hour or on ice for 2 hours, protected from light.[4][13]

  • Purify the conjugate to remove unreacted dye using a desalting column, dialysis, or size-exclusion chromatography.[3][]

Amine-Modified Oligonucleotide Labeling Protocol
  • Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.3 to 0.8 mM.[11]

  • Add the 5-CR6G NHS ester stock solution to the oligonucleotide solution. A 5-10 fold molar excess of the dye is typically used.[5]

  • Incubate the reaction for at least 2 hours at room temperature, protected from light.[11]

  • Purify the labeled oligonucleotide by ethanol precipitation, HPLC, or using a desalting column to remove excess dye.[11]

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule.[10][15] It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (Amax for 5-CR6G is typically around 530 nm).[10][]

Formula for DOL:

DOL = (Amax of conjugate × Molar extinction coefficient of protein at 280 nm) / [(A280 of conjugate - (Amax of conjugate × CF)) × Molar extinction coefficient of dye at Amax]

Where:

  • Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A280: Absorbance of the conjugate at 280 nm.

  • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at Amax.

  • Molar extinction coefficient of protein at 280 nm: e.g., for IgG, it is ~210,000 M-1cm-1.

  • Molar extinction coefficient of dye at Amax: This value is specific to the dye.

The optimal DOL for antibodies is typically between 2 and 10.[16]

Quality Control of the Conjugate

Beyond calculating the DOL, it is important to assess the quality of the fluorescent conjugate.[17][18]

  • Purity: The purity of the conjugate can be assessed by methods such as HPLC or SDS-PAGE. It is crucial to ensure that all unconjugated dye has been removed, as this can lead to high background fluorescence.[19]

  • Functionality: The biological activity of the labeled biomolecule should be confirmed. For example, the binding affinity of a labeled antibody can be tested using an ELISA or flow cytometry. Over-labeling can sometimes impair the function of the biomolecule.[10]

  • Stability: The stability of the conjugate should be assessed, especially if it is to be stored for an extended period. The stability of rhodamine 6G conjugates has been shown to be sufficient for several hours in cellular studies.[20]

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.[9]- Incorrect pH of the reaction buffer.[3][7]- Presence of primary amines in the buffer.[4][8][9]- Insufficient molar excess of the dye.- Use fresh, anhydrous DMF or DMSO to prepare the dye stock solution immediately before use.[9]- Verify the pH of the reaction buffer is between 8.3 and 8.5.[3]- Use a recommended amine-free buffer (e.g., phosphate, bicarbonate, borate).[3][4]- Increase the molar ratio of dye to biomolecule.
Protein Precipitation - High concentration of organic solvent (DMF or DMSO).- Over-labeling leading to decreased solubility.[10]- Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.- Reduce the molar excess of the dye in the reaction.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a more stringent purification method (e.g., HPLC).[19]
Loss of Biological Activity - Over-labeling of the biomolecule.[10]- Harsh labeling or purification conditions.- Reduce the molar ratio of dye to biomolecule.[10]- Perform the reaction at a lower temperature (e.g., on ice).

Conclusion

The conjugation of 5-Carboxy Rhodamine-6G NHS ester to biomolecules is a robust and widely used technique for generating fluorescent probes. By carefully controlling the reaction parameters, particularly pH and buffer composition, and by performing thorough purification and characterization of the conjugate, researchers can reliably produce high-quality labeled biomolecules for a wide range of applications in life sciences and drug development.

References

  • Ruixibiotech. 5(6)-Rhodamine 6G NHS ester. [Link]

  • Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. [Link]

  • PubMed Central. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. [Link]

  • PubMed Central. Fluorescent labeling and modification of proteins. [Link]

  • PubMed Central. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. [Link]

  • ResearchGate. Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]

  • bioRxiv. A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. [Link]

  • nanoComposix. Experiment #2 - Reaction Buffer Screen. [Link]

  • YouTube. Lab 6 Overview: Purifying the Fluorescent Protein. [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Glen Research. GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. [Link]

  • MDPI. Rhodamine 6G-Ligand Influencing G-Quadruplex Stability and Topology. [Link]

  • Chemical Society Reviews. Bioorthogonally activated probes for precise fluorescence imaging. [Link]

  • ACS Publications. Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. [Link]

  • PubMed Central. Rhodamine 6G conjugated to gold nanoparticles as labels for both SERS and fluorescence studies on live endothelial cells. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • Abberior Instruments. Degree of labeling (DOL) step by step. [Link]

  • ResearchGate. Quality Control of Fluorescence Imaging Systems: A new tool for performance assessment and monitoring. [Link]

  • SpringerLink. Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. [Link]

Sources

labeling oligonucleotides with 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Labeling of Oligonucleotides with 5-Carboxy Rhodamine-6G (5-R6G)

Executive Summary

This guide details the methodology for conjugating 5-Carboxy Rhodamine-6G (5-R6G) to amino-modified oligonucleotides. 5-R6G is a xanthene derivative characterized by high quantum yield (0.95) and exceptional photostability. With an excitation maximum at 525–530 nm and emission at 548–552 nm , it fills the critical spectral gap between fluorescein (FAM) and tetramethylrhodamine (TAMRA), making it indispensable for multicolor qPCR, FRET applications (often paired with Dabcyl or BHQ-1), and fluorescence in situ hybridization (FISH).

Unlike the mixed isomer 5(6)-R6G, the single isomer 5-R6G provides superior spectral resolution and reproducibility in HPLC purification, eliminating peak splitting often seen with isomer mixtures.

Scientific Foundation & Mechanism

The Chemistry of Conjugation

The labeling strategy relies on the nucleophilic attack of a primary amine (attached to the oligonucleotide, typically at the 5' end via a C6 linker) onto the N-hydroxysuccinimide (NHS) ester of the 5-R6G.

  • Reaction Type: Acylation (Nucleophilic Substitution).

  • Leaving Group: N-hydroxysuccinimide.[1]

  • Bond Formed: Stable Amide Bond.[1]

  • Competing Reaction: Hydrolysis of the NHS ester by water (OH⁻).

Critical Constraint: The amine on the oligonucleotide must be deprotonated (–NH₂) to act as a nucleophile. Since the pKa of a primary aliphatic amine is ~10.5, the reaction buffer must be maintained at pH 8.3–9.0 to ensure a sufficient fraction of unprotonated amines without accelerating the hydrolysis of the NHS ester to unacceptable levels.

Workflow Visualization

LabelingWorkflow Oligo 5'-Amino-Modifier C6 Oligo (Lyophilized) Reaction Conjugation Reaction (Incubate 2-4 hrs @ RT) Oligo->Reaction Dye 5-R6G NHS Ester (Dissolved in DMSO) Dye->Reaction Buffer Labeling Buffer (0.1M NaHCO3, pH 8.5) Buffer->Reaction Quench Quenching (Add 0.1M TEAA or Tris) Reaction->Quench Time Complete Purification Purification (RP-HPLC or Gel Filtration) Quench->Purification Remove Free Dye QC Quality Control (UV-Vis & MS) Purification->QC Validate Purity

Figure 1: Logical flow of the post-synthetic labeling process, highlighting critical inputs and process steps.

Materials & Reagents

ComponentSpecificationPurpose
Oligonucleotide 5'-Amino-Modifier C6 (HPLC purified preferred)Target for labeling.[2][3][4] Must be free of ammonium ions.
Fluorophore 5-Carboxy Rhodamine-6G NHS EsterAmine-reactive dye. Store desiccated at -20°C.
Solvent Anhydrous DMSO or DMFDissolves the hydrophobic dye. Must be dry.
Labeling Buffer 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5Maintains basic pH for nucleophilic attack.
Elution Buffer A 0.1 M TEAA (Triethylammonium Acetate), pH 7.0HPLC mobile phase (Ion-pairing agent).
Elution Buffer B Acetonitrile (HPLC Grade)HPLC organic modifier.

Detailed Protocol

Step 1: Oligonucleotide Preparation
  • Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1 mM (e.g., 100 nmol in 100 µL).

  • Critical Check: Ensure the oligo was not precipitated with ammonium acetate during synthesis processing, as ammonium ions (NH₄⁺) contain amines that will compete for the dye. If unsure, perform an ethanol precipitation using Sodium Acetate (pH 5.2) before starting.

Step 2: Dye Solubilization[2]
  • Remove the 5-R6G NHS ester from the freezer and allow it to equilibrate to room temperature before opening (prevents condensation-induced hydrolysis).

  • Dissolve the dye in anhydrous DMSO to a concentration of 10–20 mg/mL .

    • Note: Prepare this immediately before use.[1] NHS esters degrade rapidly in solution.

Step 3: Conjugation Reaction
  • Combine the following in a 1.5 mL microcentrifuge tube:

    • 25 µL Oligonucleotide (1 mM stock, 25 nmol total)

    • 50 µL Labeling Buffer (0.1 M NaHCO₃, pH 8.5)

    • 25 µL 5-R6G NHS Ester in DMSO (approx. 10–15 equivalents)

  • Total Volume: ~100 µL.

  • Stoichiometry: Aim for a 10-15 fold molar excess of dye over oligonucleotide.

  • Vortex gently and wrap the tube in aluminum foil (light sensitive).

  • Incubate at Room Temperature for 2–4 hours or Overnight at 4°C .

Step 4: Quenching & Precipitation
  • Add 100 µL of 0.1 M TEAA (pH 7.0) or Tris-HCl to quench unreacted NHS ester.[2]

  • Add 10 µL of 3 M Sodium Acetate (pH 5.2) and 750 µL of cold absolute ethanol.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 15 minutes. Carefully remove the supernatant (which contains the bulk of the free dye).

  • Resuspend the pellet in 100 µL water or TEAA buffer for purification.

Step 5: Purification (RP-HPLC)

Why HPLC? Ethanol precipitation removes free dye but cannot separate unlabeled non-fluorescent oligos from the labeled product. Reverse-Phase HPLC (RP-HPLC) is required for high purity.

  • Column: C18 Reverse Phase (e.g., Jupiter C18 or equivalent).

  • Gradient: 5% to 60% Acetonitrile in 0.1 M TEAA over 30 minutes.

  • Detection: Monitor absorbance at 260 nm (DNA) and 530 nm (Rhodamine).

  • Collection: The labeled oligo is more hydrophobic and will elute later than the unlabeled oligo. Collect the peak that shows absorbance at both wavelengths.

Quality Control & Data Analysis

Calculating Degree of Labeling (DOL)

To verify the efficiency, measure the absorbance of the purified product at 260 nm and the dye's maximum (530 nm).

Constants for 5-R6G:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Extinction Coeff.[5][6][7] at 530 nm): 116,000 M⁻¹cm⁻¹  (Methanol); ~94,000 M⁻¹cm⁻¹  (Aqueous). Use 94,000 for PBS/Water measurements.
    
  • 
     (Correction Factor): 0.21  (Absorbance of R6G at 260/280 nm relative to its max).
    

Formula:





  • Note: An ideal DOL is between 0.9 and 1.1.

Spectral Validation Table
PropertyValueNotes
Excitation Max 525 nmCompatible with 514 nm or 532 nm lasers.
Emission Max 548 nmDetect in the "VIC/HEX" or "Yakima Yellow" channel.
Quantum Yield 0.95Significantly brighter than TAMRA (QY ~0.68).
Solubility Low in waterRequires organic co-solvent (DMSO/DMF) during labeling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Yield (<20%) Hydrolysis of NHS esterEnsure dye stock is fresh and anhydrous. Do not store NHS ester in DMSO.
Buffer pH too lowVerify NaHCO₃ is pH 8.3–8.5. pH < 8.0 inhibits amine reactivity.[2]
Ammonium contaminationReprecipitate oligo with NaOAc to remove NH₄⁺ ions.
Precipitation in Reaction Dye concentration too highReduce dye concentration or increase % DMSO in reaction (up to 30%).
No 530nm Absorbance Failed coupling or old dyeCheck dye activity by adding a small aliquot to dilute ethylenediamine; color should change.

References

  • Oregon Medical Laser Center (OMLC). Rhodamine 6G Spectra and Extinction Coefficients. Retrieved from [Link]

  • Glen Research. Labeling Carboxy-Modifiers with Multiple Reporter Molecules. Retrieved from [Link]

  • ATDBio. Purification and characterisation of oligonucleotides. Retrieved from [Link]

Sources

5-Carboxy Rhodamine-6G as a FRET donor or acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Carboxy Rhodamine-6G (5-CR6G) in FRET Systems

Executive Summary

5-Carboxy Rhodamine-6G (5-CR6G) represents a high-performance fluorophore occupying the critical "orange" region of the visible spectrum. Unlike its generic counterpart Rhodamine 6G, the 5-carboxy derivative provides a chemically defined attachment point (via succinimidyl ester activation) that preserves the fluorophore's symmetry and quantum yield post-conjugation.

This guide addresses the dual utility of 5-CR6G as both a FRET Acceptor (paired with Fluorescein/FAM) and a FRET Donor (paired with ROX or Cy5). Its exceptional quantum yield (


) and photostability make it superior to TRITC (Tetramethylrhodamine) for single-molecule applications and quantitative cellular imaging.

Photophysical Characterization

To engineer a valid FRET system, the spectral properties of 5-CR6G must be precisely matched to its partner. 5-CR6G is characterized by a high extinction coefficient, ensuring efficient photon absorption.

Table 1: Key Photophysical Properties of 5-CR6G

PropertyValueNotes
Excitation Max 525 nmMatches 514 nm Argon laser line perfectly.[1]
Emission Max 555 nmDistinct orange emission; separable from GFP/FITC.
Extinction Coeff.[2][3][4][5] (

)
116,000 M⁻¹cm⁻¹High absorptivity allows for lower labeling ratios.
Quantum Yield (

)
0.95 (Ethanol)One of the brightest dyes available;

0.90 in aqueous buffer.
Stokes Shift 30 nmModerate shift minimizes self-quenching.
Correction Factor (CF₂₈₀) 0.19Used to correct protein concentration (A₂₈₀).

FRET Pair Engineering

5-CR6G is unique because it sits in the middle of the visible spectrum, allowing it to function effectively on either side of the energy transfer equation.

Scenario A: 5-CR6G as an Acceptor
  • Donor: 5-FAM (Fluorescein) or FITC.

  • Mechanism: The emission of FAM (520 nm) overlaps nearly perfectly with the excitation max of 5-CR6G (525 nm).

  • Förster Radius (

    
    ):  ~52–55 Å.
    
  • Application: DNA sequencing (BigDye terminators), protease assays (cleavage separates FAM from CR6G).

Scenario B: 5-CR6G as a Donor
  • Acceptor: ROX (Carboxy-X-Rhodamine) or Cy5.

  • Mechanism: 5-CR6G emission (555 nm) pumps the excitation of ROX (575 nm) or Cy5 (649 nm).

  • Förster Radius (

    
    ):  ~50–60 Å (with ROX).
    
  • Application: Multi-color PCR, structural protein folding studies.

Visualizing the Energy Transfer Logic

FRET_Pathways FAM Donor: 5-FAM (Ex 494 / Em 520) CR6G Target: 5-CR6G (Ex 525 / Em 555) FAM->CR6G High Efficiency FRET (R0 ~55 Å) ROX Acceptor: ROX (Ex 575 / Em 602) CR6G->ROX Standard FRET (R0 ~50 Å) Cy5 Acceptor: Cy5 (Ex 649 / Em 670) CR6G->Cy5 Long Range FRET (Lower Spectral Overlap)

Figure 1: Spectral logic for selecting FRET partners. 5-CR6G acts as a bridge, accepting energy from Fluorescein and donating to Red/Far-Red dyes.

Protocol: Bioconjugation of 5-CR6G NHS Ester

Objective: Labeling a target protein (Antibody or BSA) with 5-CR6G-SE (Succinimidyl Ester) targeting primary amines (Lysine residues).

Reagents Required:

  • 5-Carboxy Rhodamine 6G, SE (Store at -20°C, desiccated).

  • Anhydrous DMSO or DMF.[6]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.[7]
    
  • Purification Column: Sephadex G-25 or equivalent desalting spin column.

Step-by-Step Workflow
  • Protein Preparation:

    • Exchange protein buffer into 0.1 M Sodium Bicarbonate (pH 8.3).

    • Critical: Avoid Tris or Glycine buffers; primary amines will compete with the protein for the dye.

    • Concentrate protein to 2–10 mg/mL.

  • Dye Solubilization:

    • Dissolve 1 mg of 5-CR6G-SE in 100 µL anhydrous DMSO immediately before use.

    • Note: NHS esters hydrolyze rapidly in water. Do not store aqueous stocks.

  • Conjugation Reaction:

    • Add dye to protein at a molar excess of 10:1 (Dye:Protein) for antibodies (IgG) or 5:1 for smaller proteins.

    • Mix gently and incubate for 1 hour at Room Temperature in the dark.

  • Quenching (Optional but Recommended):

    • Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes to stop the reaction.

  • Purification:

    • Pass the reaction mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

    • Collect the first colored band (the conjugate). The slower-moving band is free dye.

Conjugation Logic Diagram

Labeling_Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_qc Purification & QC Prot Protein (pH 8.3) (No Tris/Amine) Mix Incubate 1 Hr (Dark, RT) Prot->Mix Dye 5-CR6G-SE (in DMSO) Dye->Mix Quench Quench (Add Tris) Mix->Quench Purify Size Exclusion Chromatography Quench->Purify Calc Calculate DOL (Degree of Labeling) Purify->Calc

Figure 2: Workflow for NHS-ester conjugation. pH control (8.3) is critical for Lysine deprotonation.

Experimental Validation: Calculating FRET Efficiency ( )

Once the donor and acceptor are labeled, FRET efficiency must be quantified.[5][8][9][10][11] The most robust method for bulk solution is Acceptor Photobleaching or Donor Quenching .

Method: Donor Quenching (Steady State)

This compares the donor's intensity in the presence of the acceptor (


) versus the donor alone (

).

Protocol:

  • Sample 1 (Donor Only): Protein labeled with Donor (e.g., FAM) + Unlabeled Partner.

  • Sample 2 (FRET Pair): Protein labeled with Donor (FAM) + Protein labeled with Acceptor (5-CR6G).

  • Measurement: Excite at Donor wavelength (490 nm). Measure emission at Donor peak (520 nm).

Calculation:



  • 
    : FRET Efficiency (0 to 1).
    
  • 
    : Fluorescence intensity of Donor in the presence of Acceptor.[9]
    
  • 
    : Fluorescence intensity of Donor alone.
    

Distance Calculation: Once


 is known, the distance (

) between the dyes can be derived if

is known:

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • PubChem. (2023). 5-Carboxyrhodamine 6G Compound Summary. Retrieved from [Link]

Sources

Application Notes & Protocols: Harnessing 5-Carboxy Rhodamine-6G for High-Resolution Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Single-molecule imaging has revolutionized our understanding of biological processes by enabling the direct observation of individual molecular behaviors, interactions, and dynamics. This guide provides a comprehensive overview and detailed protocols for utilizing 5-Carboxy Rhodamine-6G (5-CR6G), a superior fluorophore, in single-molecule studies. We delve into the core principles of the technique, from biomolecule conjugation and surface passivation to image acquisition and data analysis, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for molecular-level discovery.

Introduction: The Power of One and the Choice of a Probe

Observing the average behavior of millions of molecules in an ensemble can often mask the intricate, transient, and heterogeneous events that govern biological function. Single-molecule techniques overcome this limitation by providing a direct window into the stochastic nature of molecular life.[1][2][3] These methods allow us to witness conformational changes, measure binding kinetics, and trace the pathways of molecular machines in real-time.

The success of any single-molecule experiment hinges on the selection of an appropriate fluorescent probe. The ideal fluorophore must be exceptionally bright to provide a detectable signal above background noise, highly photostable to allow for prolonged observation before photobleaching, and possess a high quantum yield. 5-Carboxy Rhodamine-6G (5-CR6G) has emerged as a robust choice for these demanding applications. Belonging to the rhodamine family of dyes, it offers significant advantages, including high fluorescence brightness, excellent photostability, and a fluorescence spectrum that is largely insensitive to pH fluctuations between 4 and 9.[4][5][]

This document serves as a practical guide to designing and executing single-molecule imaging experiments using 5-CR6G, with a focus on Total Internal Reflection Fluorescence (TIRF) microscopy, a technique that provides the requisite signal-to-noise ratio for visualizing individual molecules.[1][7][8]

Technical Profile: 5-Carboxy Rhodamine-6G (5-CR6G)

5-CR6G is a xanthene dye prized for its photophysical properties, which are summarized below.[9] The carboxyl group provides a convenient handle for conjugation to biomolecules, typically via an amine-reactive N-hydroxysuccinimidyl (NHS) ester.[10] It is commercially available as either a pure 5-isomer or a mixture of 5- and 6-isomers. For reproducibility and to avoid chromatographic separation of labeled species, the use of a pure isomer is highly recommended.[9]

PropertyValueSource
Excitation Maximum (λex) ~520-526 nm[11][12]
Emission Maximum (λem) ~546-555 nm[11][12]
Quantum Yield High (~0.95)[9]
Molar Extinction Coefficient > 80,000 cm⁻¹M⁻¹
Reactive Form NHS Ester (for amine labeling)[10]
Key Advantages High brightness, exceptional photostability, pH insensitivity (pH 4-9)[4][5]

Foundational Principle: Achieving Single-Molecule Sensitivity with TIRF Microscopy

The central challenge in single-molecule imaging is isolating the faint signal of one fluorophore from background noise.[13][14] Total Internal Reflection Fluorescence (TIRF) microscopy is the cornerstone technique for achieving this.[7][8] It selectively excites fluorophores within a very thin optical slice (~100 nm) at the interface of a glass coverslip and the aqueous sample.[15][16] This is accomplished by directing a laser beam to the interface at an angle greater than the critical angle, creating an evanescent field that decays exponentially with distance from the surface. The result is a dramatic reduction in background fluorescence from molecules deeper in the solution, leading to an outstanding signal-to-noise ratio.[1]

TIRF_Principle cluster_setup TIRF Microscopy Principle cluster_evanescent laser Excitation Laser objective High NA Objective laser->objective coverslip Coverslip (n1) p1 objective->p1 > Critical Angle (θc) sample Aqueous Sample (n2) n1 > n2 p2 p1->p2 Total Internal Reflection p3 p4 mol_excited Excited Fluorophore mol_dark Unexcited Fluorophore

Figure 1. Principle of Total Internal Reflection Fluorescence (TIRF) Microscopy.

The Experimental Workflow: From Bulk to Single Molecules

A successful single-molecule experiment follows a meticulous, multi-stage process. Each step is critical for ensuring the integrity of the final data.

workflow labeling 1. Biomolecule Labeling (5-CR6G NHS Ester) purification 2. Purification (Remove free dye) labeling->purification assembly 4. Chamber Assembly & Immobilization purification->assembly passivation 3. Surface Passivation (PEG-Biotin) passivation->assembly imaging 5. TIRF Imaging (Acquire movie) assembly->imaging analysis 6. Data Analysis (Trajectories, Kinetics) imaging->analysis

Figure 2. High-level experimental workflow for single-molecule imaging.
Protocol 1: Biomolecule Labeling with 5-CR6G NHS Ester

This protocol details the conjugation of 5-CR6G NHS ester to a primary amine (e.g., lysine residue in a protein or an amine-modified oligonucleotide). The NHS ester reacts with the amine in a basic buffer to form a stable amide bond.[17][]

A. Materials

  • 5-CR6G NHS Ester (single isomer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Biomolecule of interest (e.g., protein, amine-modified DNA)

  • Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Purification tools: Desalting spin columns (e.g., G-25) or HPLC

  • Spectrophotometer (UV-Vis)

B. Procedure

  • Prepare Dye Stock: Dissolve 1 mg of 5-CR6G NHS ester in 100 µL of anhydrous DMSO to create a ~20 mM stock solution. Expert Tip: Prepare this solution fresh and protect it from light. Multiple freeze-thaw cycles can degrade the NHS ester.

  • Prepare Biomolecule: Dissolve or dialyze your biomolecule into the Labeling Buffer. The buffer must be free of primary amines (e.g., Tris), as they will compete for reaction with the dye.

  • Labeling Reaction:

    • Add the 5-CR6G stock solution to the biomolecule solution. A molar ratio of 5-10 fold excess of dye to biomolecule is a good starting point.[17][]

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing can improve efficiency.

  • Purification: Separate the labeled biomolecule from the unreacted free dye.

    • For proteins, a desalting spin column is often sufficient. Follow the manufacturer's protocol.

    • For oligonucleotides or when a higher purity is required, reverse-phase HPLC is recommended.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorbance maximum (~525 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm (A₂₈₀,corr = A₂₈₀ - A₅₂₅ × CF₂₈₀). The correction factor (CF₂₈₀) for the dye should be provided by the manufacturer.

    • Calculate the dye concentration using its molar extinction coefficient (ε_dye).

    • DOL = (Molar concentration of dye) / (Molar concentration of protein). For single-molecule studies, a DOL of ~1 is often ideal to ensure one fluorophore per molecule.

Protocol 2: Surface Passivation and Flow Chamber Assembly

To observe single molecules, they must be sparsely immobilized on a surface that prevents non-specific binding. A widely used and robust method involves creating a polyethylene glycol (PEG) brush layer on the glass, which includes a small fraction of biotinylated PEG for specific streptavidin-mediated tethering.[19][20]

A. Materials

  • High-precision glass coverslips (No. 1.5) and microscope slides

  • Piranha solution (H₂SO₄:H₂O₂ 3:1) or plasma cleaner (CAUTION: Piranha is extremely corrosive)

  • Methanol and Acetone

  • mPEG-silane and Biotin-PEG-silane

  • Toluene (anhydrous)

  • Streptavidin (0.1 mg/mL in T50 buffer: 10 mM Tris-HCl pH 7.5, 50 mM NaCl)

  • Double-sided tape

B. Procedure

  • Cover Slip Cleaning:

    • Sonicate coverslips sequentially in acetone, methanol, and deionized water (15 min each).

    • Dry the coverslips with nitrogen gas.

    • Treat with Piranha solution for 30 min or in a plasma cleaner for 5 min to hydroxylate the surface, making it reactive to silanes.

    • Rinse extensively with deionized water and dry with nitrogen.

  • Silanization (PEGylation):

    • In a nitrogen-filled glove box or with careful handling to minimize water exposure, prepare a silane solution in anhydrous toluene containing 1% (w/v) mPEG-silane and 0.01-0.1% (w/v) Biotin-PEG-silane.

    • Submerge the cleaned coverslips in the silane solution and incubate for 2-4 hours.

    • Rinse with toluene, then methanol, and dry with nitrogen. Expert Tip: The quality of the PEG surface is paramount. An uneven or incomplete coating will lead to high non-specific binding.[19]

  • Flow Chamber Assembly:

    • Cut two parallel channels in a piece of double-sided tape.

    • Adhere the tape to a cleaned microscope slide.

    • Place the PEGylated coverslip over the tape, creating two sealed microfluidic channels (~10-20 µL volume).

  • Surface Functionalization:

    • Inject 20 µL of 0.1 mg/mL streptavidin into a channel and incubate for 5 minutes.

    • Wash the channel with 100 µL of T50 buffer to remove unbound streptavidin. The surface is now ready for immobilization of biotinylated, 5-CR6G-labeled molecules.

Protocol 3: Single-Molecule Imaging and Data Acquisition

A. Materials

  • Biotinylated and 5-CR6G-labeled biomolecule of interest

  • Imaging Buffer:

    • T50 Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl)

    • Oxygen Scavenging System (OSS): 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% (w/v) D-glucose.

    • Triplet-state quencher: 1 mM Trolox.

    • Expert Tip: The OSS is crucial for extending the lifetime of the fluorophore by removing dissolved oxygen, a primary cause of photobleaching and blinking.[20] Prepare the final imaging buffer immediately before use.

B. Procedure

  • Immobilization:

    • Dilute the biotinylated, 5-CR6G-labeled biomolecule in imaging buffer to a final concentration of 10-100 pM. The optimal concentration will yield a sparse surface with well-separated molecules.

    • Inject the diluted sample into the streptavidin-coated flow chamber and incubate for 5-10 minutes.

    • Gently wash the chamber with 100 µL of imaging buffer (containing OSS and Trolox) to remove unbound molecules.

  • Microscope Setup:

    • Mount the sample on a TIRF microscope.

    • Focus on the surface and adjust the laser angle to achieve total internal reflection.

    • Set the laser power (e.g., 532 nm laser for 5-CR6G) to a level that provides good signal without causing immediate photobleaching.

    • Configure the EMCCD camera for optimal signal detection (e.g., high EM gain, 30-100 ms exposure time).

  • Data Acquisition:

    • Record a time-series movie of the fluorescent spots. A typical acquisition may consist of several hundred to a few thousand frames.

    • Observe for the characteristic "blinking" and eventual single-step photobleaching of individual spots, which confirms that you are observing single molecules.

Data Analysis: Extracting Meaning from Photons

Raw single-molecule movies are processed through a computational pipeline to extract quantitative information.

analysis_workflow movie 1. Raw Movie (Time Series) localization 2. Spot Detection & Localization movie->localization tracking 3. Particle Tracking (Generate Trajectories) localization->tracking extraction 4. Intensity Extraction (Intensity vs. Time) tracking->extraction analysis 5. Trajectory Analysis (HMM, State-finding) extraction->analysis

Sources

tissue section staining with 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Immunofluorescence and Organelle Profiling in Tissue Sections using 5-Carboxy Rhodamine-6G

Abstract

This technical guide details the application of 5-Carboxy Rhodamine-6G (5-CR6G) in tissue histology. Unlike the generic Rhodamine 6G used in fluid dynamics, 5-CR6G is a chemically functionalized fluorophore optimized for bioconjugation and high-contrast imaging. Its spectral position (Ex/Em: ~525/555 nm) fills the critical "Orange" gap between Fluorescein (FITC) and Tetramethylrhodamine (TRITC), enabling robust multi-channel immunofluorescence (IF) with minimal crosstalk. This note covers chemical properties, bioconjugation logic, and validated protocols for both immunolabeling and direct mitochondrial profiling in tissue sections.

Technical Specifications & Mechanism

5-CR6G is a xanthene derivative. The addition of the 5-carboxyphenyl group provides a handle for chemical modification (e.g., Succinimidyl Ester formation) without disrupting the delocalized


-electron system responsible for its fluorescence.
Physicochemical Properties
PropertyValueNotes
Excitation Max 525 nmOptimal for 514 nm (Argon laser) or 532 nm (Nd:YAG) lines.
Emission Max 555 nmDistinct Orange emission; easily separable from DAPI (Blue) and Cy5 (Far Red).
Quantum Yield 0.95Extremely bright; significantly higher than TRITC (0.25-0.7).
Extinction Coeff. ~100,000

High absorptivity allows for lower dye loading, reducing quenching.
Solubility DMSO, DMF, MeOHFree acid is sparingly soluble in water; Conjugates are water-soluble.
Mechanism of Action
  • As a Bioconjugate (Protocol A): The 5-CR6G-Succinimidyl Ester (SE) reacts with primary amines (lysine residues) on antibodies to form stable amide bonds. This creates a specific probe for target proteins.

  • As a Direct Stain (Protocol B): The cationic nature of the rhodamine core allows the free dye to sequester into mitochondria driven by the mitochondrial membrane potential (

    
    ).
    
Spectral Logic & Filter Selection

5-CR6G is superior to FITC in photostability and pH independence. It is an ideal partner for GFP (Green) and Alexa Fluor 647 (Far Red) in 3-color experiments because its emission peak (555 nm) avoids the "green bleed-through" often seen with TRITC.

G cluster_0 Spectral Advantage Laser Excitation Source (514nm / 532nm) Dye 5-CR6G Molecule (Ground State) Laser->Dye Photon Absorption Excited Excited State (High Energy) Dye->Excited Energy Transfer Emission Emission Signal (555nm Orange) Excited->Emission Fluorescence (High QY 0.95) Detector Detector/Filter (Bandpass 550-570nm) Emission->Detector Signal Capture Comparison Vs. FITC: Better Photostability Vs. TRITC: Higher Brightness Emission->Comparison

Figure 1: Jablonski-style workflow illustrating the excitation/emission pathway and spectral advantages of 5-CR6G.

Protocol A: Immunofluorescence (Targeted Labeling)

Purpose: Detection of specific protein targets (e.g., receptors, enzymes) in fixed tissue sections using a secondary antibody conjugated to 5-CR6G.

Pre-requisite: If a commercial 5-CR6G secondary antibody is unavailable, conjugate 5-CR6G-SE to your secondary antibody (IgG) at pH 8.3, aiming for a Dye-to-Protein (D/P) ratio of 3-6.

Reagents:
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (NGS) + 1% BSA in PBS.

  • Primary Antibody: Target-specific (e.g., Rabbit anti-EGFR).

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to 5-CR6G.

  • Mounting Media: ProLong Gold or equivalent antifade.

Step-by-Step Workflow:
  • Deparaffinization (if FFPE): Xylene (2x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    
    95% EtOH (1 min)
    
    
    70% EtOH (1 min)
    
    
    PBS rehydration. Antigen retrieval (citrate pH 6.0) is recommended for FFPE.
  • Fixation (if Cryosection): Fix in 4% PFA for 15 min at RT. Wash 3x with PBS.

  • Permeabilization: Incubate slides in 0.2% Triton X-100 for 10 min. Crucial for intracellular targets.

  • Blocking: Incubate in Blocking Buffer for 1 hour at RT. Do not skip; Rhodamines are hydrophobic and can stick non-specifically.

  • Primary Staining: Dilute primary antibody in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash 3x 5 min in PBS + 0.05% Tween-20 (PBST).

  • Secondary Staining (The Critical Step):

    • Dilute 5-CR6G-Secondary Ab to 2-5 µg/mL in Blocking Buffer.

    • Incubate for 1 hour at RT in the dark .

  • Final Wash: Wash 3x 5 min in PBST.

  • Mounting: Apply antifade media and coverslip. Cure overnight.

Protocol B: Direct Mitochondrial Counterstaining

Purpose: Visualization of mitochondrial distribution in fresh or lightly fixed tissue slices. Note: 5-CR6G is cationic. In live tissue, it accumulates in active mitochondria.[1] In fixed tissue, it binds electrostatically to mitochondrial membranes but with lower specificity than in live tissue.

Step-by-Step Workflow:
  • Tissue Preparation: Prepare fresh tissue slices (vibratome, 200 µm) in oxygenated ACSF or culture media.

  • Staining Solution: Dilute 5-CR6G free acid stock (10 mM in DMSO) to a working concentration of 500 nM - 1 µM in warm media.

  • Incubation: Incubate tissue for 20-30 minutes at 37°C.

  • Wash: Wash 3x with warm dye-free media to remove background.

  • Imaging: Image immediately for membrane potential studies.

    • Fixation Option: If fixation is required after staining, use 4% PFA at 37°C for 10 min. Note that fixation dissipates membrane potential, causing the dye to leak unless it is a chloromethyl derivative (e.g., MitoTracker). For 5-CR6G, immediate imaging is preferred.

Experimental Logic & Troubleshooting

Workflow Start Start: Tissue Section Fixation Fixation (PFA) Start->Fixation Perm Permeabilization (Triton X-100) Fixation->Perm Block Blocking (Serum/BSA) Perm->Block Primary Primary Ab Incubation Block->Primary Secondary 5-CR6G Secondary Ab Primary->Secondary Check Check Background? Secondary->Check Success Imaging (555nm) Check->Success Clean Fail High Background Check->Fail Noisy Solution Increase Wash / Lower Conc. Fail->Solution Solution->Secondary Repeat

Figure 2: Decision tree for Immunofluorescence staining with 5-CR6G.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Weak Signal Photobleaching or Filter MismatchUse antifade media. Ensure excitation is near 525nm (not 488nm).
High Background Hydrophobic binding of RhodamineIncrease Blocking (add 0.5% Tween-20). Lower dye concentration.[2]
Punctate Staining Dye aggregationSpin down antibody stock (10,000g, 5 min) before use to remove aggregates.
Bleed-through (Green) Filter too wideUse a narrow bandpass emission filter (550/20 nm).

References

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

  • Biotium, Inc. (2023). 5-(and-6)-Carboxyrhodamine 6G, Succinimidyl Ester Product Information.

  • Johnson, I. D., & Spence, M. T. (2010). Molecular Probes Handbook, 11th Edition. Invitrogen.
  • PubChem. (2023). 5-Carboxyrhodamine 6G Compound Summary. National Library of Medicine.

  • Lavin, D. P., et al. (2008). Rhodamine 6G as a probe for mitochondrial membrane potential. Journal of Bioenergetics and Biomembranes. (Mechanistic grounding for Protocol B).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background with 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 5-Carboxy Rhodamine-6G (5-CR6G)[1]

Introduction: The "Bright but Sticky" Paradox

You are likely here because your experiments with 5-Carboxy Rhodamine-6G (5-CR6G) are yielding excellent signal intensity but suffering from unacceptable background noise.

5-CR6G is a superior fluorophore—it offers a high quantum yield (0.[1]95) and exceptional photostability compared to fluorescein.[1][2][3] However, its chemical structure presents a double-edged sword: the xanthene core is hydrophobic , and the molecule often carries a net positive charge (cationic) depending on the conjugation state. This makes 5-CR6G "sticky."[1] It avidly forms non-specific hydrophobic interactions with proteins, lipid membranes, and even purification resins, leading to the high background you are observing.[1]

This guide moves beyond generic advice, providing mechanistic solutions to decouple your specific signal from the noise.

Part 1: Pre-Experimental Diagnostics

Before altering your protocol, determine the source of the background using this logic flow.

Q: Is the background signal uniform (haze) or punctate (speckles)?

  • Uniform Haze: Indicates free unreacted dye incompletely removed from the sample or buffer contamination.

  • Punctate/Speckles: Indicates dye aggregation (precipitated fluorophore).[1] 5-CR6G forms "H-dimers" at high concentrations, which can precipitate on samples.[1]

Q: Does the "Blank" buffer fluoresce?

  • Yes: You have solvent contamination or Raman scattering.[1]

  • No: The issue is specific to the dye-sample interaction.

Visual Logic Tree: Diagnostic Workflow

TroubleshootingLogic Start High Background Signal CheckBlank Check Buffer Only (No Dye) Start->CheckBlank BlankHigh Contaminated Buffer or Raman Scattering CheckBlank->BlankHigh Signal High BlankLow Issue is in Sample CheckBlank->BlankLow Signal Low CheckPattern Check Fluorescence Pattern BlankLow->CheckPattern Uniform Uniform Haze: Free Dye Remaining CheckPattern->Uniform Speckled Speckled/Punctate: Dye Aggregation CheckPattern->Speckled Action1 Protocol: Butanol Extraction Uniform->Action1 Action2 Protocol: Spin Down & Filter Speckled->Action2

Figure 1: Decision matrix for isolating the source of background fluorescence.

Part 2: Scenario A — Oligonucleotide Labeling & Synthesis

The Issue: You labeled DNA/RNA with 5-CR6G, ran it through a desalting column (e.g., NAP-10 or PD-10), but the background on your gel or hybridization assay is still high.

The Cause: Standard size-exclusion chromatography (SEC) fails with Rhodamines.[1] Unlike hydrophilic dyes (like Cyanine), 5-CR6G interacts hydrophobically with the resin matrix and the oligonucleotide bases themselves. The dye "smears" through the column rather than eluting as a distinct peak.

The Solution: pH-Controlled Butanol Extraction This is the most effective method for removing hydrophobic dyes from hydrophilic DNA. It exploits the ionizable carboxyl group on the free dye.

Mechanism:

  • Low pH: Protonates the free dye's carboxyl group (COO⁻ → COOH), making the free dye neutral and highly hydrophobic.

  • Phase Separation: The neutral free dye migrates into the organic phase (butanol).[4]

  • DNA Retention: The DNA backbone remains negatively charged (phosphates are strong acids) and stays in the aqueous phase.

Protocol:

  • Adjust Aqueous Phase: Ensure your labeled oligo is in a small volume (e.g., 100 µL) of water.[1] Add NaOAc (3 M, pH 5.2) to a final concentration of 0.3 M.

  • Add Butanol: Add 10 volumes of water-saturated n-butanol.

  • Vortex & Spin: Vortex vigorously for 30 seconds. Centrifuge at max speed for 1 minute.

  • Separate: You will see a pink/orange organic upper layer (free dye) and a clear/faint aqueous lower layer (labeled DNA).[1] Discard the upper layer.

  • Repeat: Repeat steps 2-4 until the organic phase is colorless.

  • Precipitate: Ethanol precipitate the aqueous phase to remove residual butanol.

Part 3: Scenario B — Fluorescence Microscopy & Imaging

The Issue: High non-specific staining of cytoplasm or extracellular matrix.

The Cause:

  • Electrostatics: Even if 5-CR6G is conjugated via its carboxyl group, the rhodamine core retains a delocalized positive charge.[1] It acts like a cationic dye, binding to negatively charged cell membranes and glass surfaces.[1]

  • Hydrophobicity: The dye inserts into lipid bilayers.

The Solution: Aggressive Blocking & Detergent Tuning

Protocol Adjustments:

  • Blocker Selection: BSA (Bovine Serum Albumin) is often insufficient for Rhodamines.[1] Switch to Normal Goat Serum (5-10%) or specialized commercial blockers designed for hydrophobic dyes.[1]

  • Detergent Tuning: Increase Tween-20 concentration in your wash buffer from the standard 0.1% to 0.5% . This helps disrupt the hydrophobic interaction between the dye and the tissue.

  • The "Cold Wash": Perform your final wash steps at 4°C. Hydrophobic interactions are entropy-driven and are often weakened at lower temperatures (unlike ionic interactions).

Part 4: Spectral Properties & Data Reference

Ensure your optical setup matches the specific isomer profile of 5-CR6G. Mismatching filters causes "bleed-through," which is often mistaken for chemical background.[1]

Table 1: Optical & Chemical Properties of 5-CR6G

PropertyValueNotes
Excitation Max 525 nmOptimized for 514 nm or 532 nm lasers.[1]
Emission Max 555 nmYellow-Green region.[1]
Quantum Yield 0.95Extremely bright; saturation can cause detector blooming.[1]
Solubility DMSO, DMF, MethanolPoor solubility in water unless conjugated.[1]
Extinction Coeff. ~108,000 M⁻¹cm⁻¹High absorptivity.[1]
Aggregation HighForms non-fluorescent H-dimers at >10 µM.[1]
Part 5: Advanced Purification Workflow (Visualization)

If you are performing conjugation, use this workflow to ensure purity before application.

PurificationWorkflow Synthesis Conjugation Reaction (NHS Ester / Amide Bond) Step1 Step 1: Removal of Bulk Dye (Gel Filtration / G-25) Synthesis->Step1 Decision Is Purity > 95%? Step1->Decision Step2 Step 2: Polishing (RP-HPLC or Butanol Extraction) Decision->Step2 No (High Background) Final Final Application (Microscopy / Seq) Decision->Final Yes Step2->Final

Figure 2: Recommended purification cascade. Note that Step 2 is mandatory for sensitive applications.

References
  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for hydrophobicity of xanthene dyes).

  • Bang, S. Y., et al. (2018).[1] General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction. BioTechniques, 64(1). Retrieved from [Link]

  • Magde, D., et al. (2002).[1] Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G. Photochemistry and Photobiology.[5]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Carboxy Rhodamine-6G Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Carboxy Rhodamine-6G (5-CR6G) conjugates. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent hydrophobicity of the rhodamine scaffold is a known challenge, often leading to aggregation and precipitation of bioconjugates. This guide will walk you through the causes and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-CR6G labeled antibody precipitated out of solution after the conjugation reaction and purification. What is the most likely cause?

This is a common issue directly related to the physicochemical properties of the 5-CR6G dye. The planar, aromatic structure of rhodamine dyes is inherently hydrophobic. When you covalently attach multiple 5-CR6G molecules to a protein, you significantly increase the overall hydrophobicity of the conjugate. This can lead to intermolecular hydrophobic interactions, causing the protein conjugates to aggregate and precipitate, especially in aqueous buffers like PBS.[1]

Another contributing factor could be that the reaction buffer's pH is too close to the isoelectric point (pI) of your protein.[2] At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and making aggregation more likely.

Q2: I'm using EDC/NHS chemistry to conjugate 5-CR6G to my protein. What is the optimal pH for this reaction?

The EDC/NHS reaction is a two-step process, with each step having a different optimal pH. This is a critical detail for ensuring high efficiency and minimizing side reactions.

  • Activation Step: The activation of the carboxyl group on 5-CR6G with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3] A common choice for this step is a MES (2-(N-morpholino)ethanesulfonic acid) buffer.[3][4]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amines (e.g., lysine residues) on the protein is most efficient at a pH of 7.2-8.5 .[3] For this step, a phosphate-buffered saline (PBS) or borate buffer is suitable.[2] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the activated dye.[5]

Troubleshooting Guide: From Diagnosis to Solution

Problem 1: Low Conjugation Efficiency

If you are observing a low Degree of Labeling (DOL), it could be due to several factors related to your reaction conditions.

Causality: Inefficient activation of the 5-CR6G or rapid hydrolysis of the NHS ester can lead to poor conjugation.

Troubleshooting Steps:

  • Verify Buffer Composition: Ensure that no amine-containing buffers (e.g., Tris, glycine) were used during the conjugation step, as they will compete with the reaction.[5]

  • Optimize pH for the Two-Step Reaction:

    • Perform the activation of 5-CR6G with EDC/NHS in MES buffer at pH 5.0-6.0 for 15-30 minutes.[3]

    • Subsequently, add this activated dye solution to your protein in a PBS or borate buffer at pH 7.2-8.0 to facilitate the coupling reaction.[3]

  • Use Fresh Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare EDC solutions immediately before use and do not store them.[4]

Problem 2: Precipitation of the Conjugate During or After the Reaction

This is the most common and critical issue with 5-CR6G conjugates, stemming from the dye's hydrophobicity.

Causality: A high degree of labeling increases the hydrophobicity of the protein, leading to aggregation and precipitation.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Initial Response cluster_2 Advanced Strategies cluster_3 Post-Purification Stabilization Precipitation Precipitation Observed Reduce_DOL Reduce Dye:Protein Molar Ratio Precipitation->Reduce_DOL Primary Cause: High DOL Check_pH Check Reaction pH vs. Protein pI Precipitation->Check_pH Secondary Cause: pI Proximity PEG_Linker Incorporate Hydrophilic PEG Linker Reduce_DOL->PEG_Linker If lower DOL is not an option Solubilizers Add Solubility Enhancers Reduce_DOL->Solubilizers For existing or new reactions Storage_Buffer Optimize Storage Buffer PEG_Linker->Storage_Buffer Solubilizers->Storage_Buffer

Caption: Troubleshooting workflow for conjugate precipitation.

Detailed Solutions:

  • Optimize the Dye-to-Protein Ratio:

    • The molar ratio of dye to protein is a critical parameter. For initial experiments, aim for a lower molar excess of the 5-CR6G NHS ester to your protein. A 5:1 to 10:1 dye:protein molar ratio is a good starting point.[3] You can perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.

  • Incorporate a Hydrophilic Linker:

    • Introducing a polyethylene glycol (PEG) linker between the 5-CR6G and the protein can significantly improve the solubility of the final conjugate.[6][7][8] PEG linkers are hydrophilic and can help to offset the hydrophobicity of the rhodamine dye.[8] You can use a heterobifunctional linker such as Amine-PEG-Carboxyl to first react with the protein's amines and then use the terminal carboxyl group for EDC/NHS coupling with an amine-modified 5-CR6G, or vice-versa.

  • Add Solubility Enhancers to Your Buffers:

    • L-Arginine: This amino acid is known to suppress protein aggregation and can be included in your reaction and storage buffers.[9][10][11][12] A concentration range of 50-500 mM is often effective.[12]

    • Glycerol: Glycerol is a widely used protein stabilizer that can also help to prevent aggregation.[13][14][15] For storage, a concentration of 20-50% (v/v) is typically used.[16]

    • Non-ionic Detergents: In some cases, very low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 can help to keep hydrophobic conjugates in solution, but this should be tested for compatibility with your downstream application.

Problem 3: Difficulty in Purifying the Conjugate and Removing Free Dye

Causality: Aggregated conjugates can behave unpredictably during purification, and residual free dye can interfere with accurate characterization and downstream assays.

Solution: Size-Exclusion Chromatography (SEC)

SEC is the preferred method for purifying fluorescently labeled proteins.[17][18] It separates molecules based on their size, effectively removing small, unreacted dye molecules from the larger protein conjugate.[17][18] It can also be used to separate monomeric conjugates from larger aggregates.

SEC_Workflow cluster_0 SEC Purification & Analysis Reaction_Mix Crude Conjugation Reaction Mixture SEC_Column Size-Exclusion Column (e.g., Superdex 200) Reaction_Mix->SEC_Column Load Fraction_Collection Fraction Collector SEC_Column->Fraction_Collection Elute with PBS UV_Vis UV-Vis Spectrophotometer Fraction_Collection->UV_Vis Monitor A280 & A525 Pooling Pool Fractions UV_Vis->Pooling Select Monomer Peak

Caption: SEC workflow for conjugate purification.

Recommended SEC Protocol:

  • Column Selection: For antibody-sized proteins (~150 kDa), a column like a Superdex 200 is appropriate. For smaller proteins or for desalting, a Sephadex G-25 column can be used.

  • Mobile Phase: A standard PBS buffer (pH 7.4) is typically used as the mobile phase.

  • Sample Preparation: Before loading, centrifuge your crude reaction mixture at ~10,000 x g for 10-15 minutes to pellet any large precipitates.[19] Filter the supernatant through a 0.22 or 0.45 µm filter.[19]

  • Elution and Monitoring: Monitor the column eluate at both 280 nm (for protein) and ~525 nm (for 5-CR6G). The conjugate will elute first, followed by the smaller, free dye molecules. Collect fractions and analyze their absorbance.

  • Pooling: Pool the fractions corresponding to the monomeric conjugate peak, which should have a high A525/A280 ratio.

Characterization of Your 5-CR6G Conjugate

Accurate characterization is essential for reproducible experiments.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per protein molecule. It can be calculated using absorbance measurements of your purified conjugate.[20][21]

Protocol:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for 5-CR6G (~525 nm, Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye). For rhodamine dyes, this is often around 0.34.[21]

      • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = Amax / (εdye × Protein Conc. (M))

    • Where εdye is the molar extinction coefficient of 5-CR6G at its Amax.

Assessing Aggregation

Even if your conjugate appears soluble, it may contain soluble aggregates that can affect its function.

  • Size-Exclusion Chromatography (SEC): As described above, SEC is an excellent tool for identifying aggregates, which will elute earlier than the monomeric conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[1][21][22][23] An increase in the average particle diameter or the appearance of a second, larger population of particles is indicative of aggregation.[21][23]

Recommended Storage Conditions

To maintain the stability of your purified 5-CR6G conjugate, store it under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes degradation and microbial growth.
Buffer PBS, pH 7.4A physiologically relevant and non-reactive buffer.
Additives 20-50% Glycerol[16] or 50-100 mM L-Arginine[12]Act as cryoprotectants and solubility enhancers to prevent aggregation upon freezing and thawing.[9][11][13]
Light Protect from lightFluorescent dyes are susceptible to photobleaching.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can induce aggregation.

By understanding the underlying causes of poor solubility and systematically applying these troubleshooting strategies, you can overcome the challenges associated with 5-CR6G conjugation and generate high-quality, soluble bioconjugates for your research.

References

  • Sperling, J. (Ed.). (2020). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass. r/labrats. Retrieved from [Link]

  • Biologix Group Ltd. (2021, July 28). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084–11096. Retrieved from [Link]

  • He, F., Woods, C. E., & Becker, D. F. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(3), 569–580. Retrieved from [Link]

  • Kuno, M., D. K. K., & Kamat, P. V. (2017). Probing the Aggregation and Photodegradation of Rhodamine Dyes on TiO2. The Journal of Physical Chemistry C, 121(29), 15993–16001. Retrieved from [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), pdb.prot099358. Retrieved from [Link]

  • Kim, M. S., Kim, J. S., & Park, H. J. (2014). Effect of Polyethylene Glycol on Physicochemical Property in Dispersing Film Formulation. Journal of the Korean Chemical Society, 58(4), 394-399. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Huang, P. Y., Gao, J. Y., Song, C. Y., & Hong, J. L. (2017). Ionic complex of a rhodamine dye with aggregation-induced emission properties. Faraday discussions, 196, 177–190. Retrieved from [Link]

  • Gekko, K., & Timasheff, S. N. (1981). Mechanism of protein stabilization by glycerol: preferential hydration in glycerol-water mixtures. Biochemistry, 20(16), 4667–4676. Retrieved from [Link]

  • ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]

  • Cytiva. (n.d.). Antibody purification and immunoprecipitation. Retrieved from [Link]

  • Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2004). The effects of arginine on refolding of aggregated proteins: not facilitate refolding, but suppress aggregation. Protein science : a publication of the Protein Society, 13(7), 1991–1992. Retrieved from [Link]

  • Saha-Shah, A., Arora, J., & Mitragotri, S. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate chemistry, 32(7), 1333–1340. Retrieved from [Link]

  • Takara Bio. (1999, September 14). Antibodies Protocol Guide. Retrieved from [Link]

  • ResearchGate. (2015, September 29). What percentage of glycerol do you use to store proteins at -80 degrees? Retrieved from [Link]

  • Streets, A. M., Sourigues, Y., Kopito, R. R., Melki, R., & Quake, S. R. (2013). Simultaneous measurement of amyloid fibril formation by dynamic light scattering and fluorescence reveals complex aggregation kinetics. PloS one, 8(1), e54541. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Suppression of Protein Aggregation by L-Arginine protocol. Retrieved from [Link]

  • Cremer Group. (2020, October 20). Quenching Mechanism of Rhodamine-based Fluorescence Dye by Anions. YouTube. Retrieved from [Link]

  • AZoNano. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Retrieved from [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Request PDF. Retrieved from [Link]

  • Kuno, M., D. K. K., & Kamat, P. V. (2017). Probing the Aggregation and Photodegradation of Rhodamine Dyes on TiO2. ACS Publications. Retrieved from [Link]

  • Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2004). The effects of arginine on refolding of aggregated proteins: Not facilitate refolding, but suppress aggregation. Request PDF. Retrieved from [Link]

  • Gekko, K., & Timasheff, S. N. (1981). Mechanism of Protein Stabilization by Glycerol: Preferential Hydration in Glycerol-Water Mixtures? ACS Publications. Retrieved from [Link]

  • Das, U., Hariprasad, G., & Varadarajan, R. (2007). Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques. Biophysical chemistry, 128(2-3), 168–176. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Patsnap. (2025, July 23). Role of Glycerol in Stabilizing Proteins for Biotechnological Applications. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. Retrieved from [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • MDPI. (2022). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 23(19), 11894. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 5-Carboxy Rhodamine-6G (5-CR6G) Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Dye Challenge

5-Carboxy Rhodamine-6G (5-CR6G) is a superior fluorophore for imaging due to its high quantum yield and photostability. However, it presents a unique purification challenge compared to fluorescein or cyanine dyes: hydrophobicity .

The xanthene core of 5-CR6G is inherently hydrophobic and cationic. This causes unconjugated dye to:

  • Aggregate in aqueous buffers, forming micelles that mimic the size of small proteins.

  • Adsorb non-specifically to filtration membranes, resin matrices (Sephadex/Agarose), and plasticware.

  • Intercalate into hydrophobic pockets of the conjugated protein, resisting standard washing.

This guide moves beyond standard protocols to address these specific physicochemical hurdles.

Method Selection: Triage Your Sample[1]

Do not default to dialysis. Use this decision matrix to select the purification method that matches your sample's stability and volume.

purification_decision Start Start: Sample Type? Peptide Peptide / Oligo (< 5 kDa) Start->Peptide Protein Protein / Antibody (> 10 kDa) Start->Protein HPLC Reverse-Phase HPLC (C18 Column) Peptide->HPLC High Purity Needed Volume Sample Volume? Protein->Volume SmallVol < 150 µL Volume->SmallVol MedVol 0.5 mL - 2.5 mL Volume->MedVol LargeVol > 3 mL Volume->LargeVol SpinCol Spin Columns (Sephadex G-25/Zeba) SmallVol->SpinCol Gravity Gravity Flow SEC (PD-10 / NAP-25) MedVol->Gravity Dialysis Dialysis + Adsorbent (w/ Bio-Beads) LargeVol->Dialysis

Figure 1: Decision tree for selecting the optimal purification method based on biomolecule size and sample volume.

Comparative Analysis of Methods
MethodSeparation MechanismEfficiency for 5-CR6GRecommended For
Spin Columns Size Exclusion (Non-equilibrium)High (if optimized)Small volumes (<150 µL), rapid screening.
Gravity SEC Size Exclusion (Equilibrium)Very High Prep-scale (0.5–2.5 mL). Best recovery.
Dialysis DiffusionLow (Dye sticks to membrane)Large volumes (>5 mL) or fragile proteins.
HPLC HydrophobicityMaximum Peptides, Nucleotides, robust proteins.

Protocol & Troubleshooting: Size Exclusion Chromatography (SEC)

The Gold Standard: For most protein conjugates (IgG, BSA), SEC (Gel Filtration) is superior to dialysis because it actively separates the "micellar" dye aggregates from the protein.

Recommended Resin: Sephadex G-25 (Cytiva) or Bio-Gel P-6 (Bio-Rad). Why: The fractionation range (1–5 kDa) perfectly excludes the protein while trapping the dye.

The "Sticky Column" Protocol

Standard PBS often fails to remove 5-CR6G because the dye interacts hydrophobically with the resin cross-linkers.

Optimized Buffer Formulation:

  • Base: Phosphate Buffered Saline (PBS), pH 7.2

  • Salt Boost: 300 mM NaCl (Screens ionic interactions)

  • Hydrophobic Disrupter: 5% Ethanol or 5% DMSO (Critical for Rhodamines)

    • Note: Ensure your protein tolerates 5% organic solvent. If not, increase NaCl to 500 mM.

Step-by-Step Workflow
  • Equilibration: Wash the column (e.g., PD-10) with 25 mL of the Optimized Buffer.

  • Loading: Apply sample (max 2.5 mL for PD-10). Allow it to enter the bed completely.

  • Elution: Add Optimized Buffer to elute.

    • Fraction 1 (Void Volume): Contains your Conjugate.

    • Fraction 2 (Included Volume): Contains free 5-CR6G.

  • Visual Check: You should see two distinct bands. The fast-moving band is your protein. The slow-moving band (often smearing) is the free dye.

Troubleshooting FAQ

Q: The dye is smearing through the whole column and co-eluting with my protein.

  • Diagnosis: "Tailing." The dye is weakly binding to the resin and slowly leaching off.

  • Fix: Your buffer is too aqueous. The hydrophobic dye prefers the resin over the buffer. Action: Increase the Ethanol/DMSO content to 10% in the running buffer to "pull" the dye into the liquid phase.

Q: I used a spin column, but my background is still high.

  • Diagnosis: Spin columns have short path lengths. Green/Yellow dyes (Rhodamine/Cy3 families) often require a double-spin .

  • Fix: Perform the purification twice. Use a fresh spin column for the eluate of the first run.

Protocol & Troubleshooting: Dialysis

The Challenge: 5-CR6G loves to stick to dialysis membranes (cellulose ester). It also reaches equilibrium quickly, meaning 50% of the free dye remains in the bag unless the sink volume is massive.

The "Active Dialysis" Technique

Passive dialysis is inefficient for Rhodamines. You must introduce a "sink" to drive the equilibrium.

Protocol:

  • Membrane: Use Regenerated Cellulose (RC) membranes (less dye binding than Cellulose Ester).

  • The Sink: Add 10g/L of adsorbent beads (e.g., Amberlite XAD-2 or Bio-Beads SM-2) directly into the external dialysis buffer.

    • Mechanism:[1][2][3] The beads actively strip the dye from the buffer, maintaining a zero-concentration gradient, forcing more dye out of the dialysis bag.

  • Temperature: 4°C (to protect protein), but allow 1 hour at Room Temp (RT) if protein is stable (diffusion is 2x faster at RT).

Troubleshooting FAQ

Q: The dialysis bag is still pink after 48 hours.

  • Diagnosis: Dye aggregation. The free dye has formed micelles inside the bag that are too large to pass through the pores.

  • Fix: You cannot dialyze your way out of this. Switch to SEC (Section 3) immediately. The shear force of the column is needed to break the micelles.

Verification: Calculating Degree of Labeling (DOL)

You cannot assume purification worked based on visual color. You must calculate the Degree of Labeling (DOL).[4][5][6][7][8]

The Formula:



Parameters for 5-CR6G:

  • 
     (Extinction Coeff):  ~80,000 
    
    
    
    (at 525 nm).
  • 
    :  Absorbance of your sample at 525 nm.
    
  • 
    :  Absorbance of your sample at 280 nm.
    
  • CF (Correction Factor): The amount of absorbance at 280nm contributed by the dye.[4][5][6][7][8]

Critical Step: Determining the CF

Do not rely on generic "Rhodamine" values found online (which range from 0.18 to 0.35).

Self-Validating Protocol to find CF:

  • Dilute a small amount of free 5-CR6G dye in your buffer.

  • Measure Absorbance at 280 nm and 525 nm.

  • Calculate:

    
    .
    
  • Typical range for 5-CR6G is 0.19 – 0.25.

References

  • Cytiva. Sephadex G-25 resins and prepacked formats.[2] Retrieved from [Link][1][3][7][9][10][11][12]

  • PubChem. 5-Carboxyrhodamine 6G Compound Summary. Retrieved from [Link]

Sources

Introduction: The "Goldilocks" Zone of Rhodamine Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Carboxy Rhodamine-6G Optimization

Subject: Optimizing 5-Carboxy Rhodamine-6G (5-CR6G) Concentration for High-Contrast Imaging From: Dr. Alex V., Senior Application Scientist To: Research Team

You are likely encountering a common paradox with 5-Carboxy Rhodamine-6G (5-CR6G): adding more dye often results in less signal. [1]

Unlike fluorescein, Rhodamine derivatives are notoriously prone to concentration quenching (self-quenching).[1] 5-CR6G is a superior fluorophore—photostable with a high quantum yield (


)—but it demands precise concentration management.[1] If you oversaturate your sample, the molecules form non-fluorescent H-dimers (static quenching) or engage in Homo-FRET (dynamic quenching), effectively killing your signal and increasing background noise.[1]

This guide moves beyond generic "1:1000 dilution" advice. We will implement a Titration Matrix to empirically determine the optimal signal-to-noise ratio (SNR) for your specific biological context.[1]

Module 1: Solubility & Stock Preparation (The Foundation)[2]

Before optimizing the final concentration, you must ensure the dye is monodisperse. 5-CR6G is hydrophobic; microscopic precipitates will cause "hot spots" in your image that look like specific staining but are actually artifacts.

The Protocol:

  • Solvent Choice: Do not dissolve directly in PBS or water. Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of organic solvent added to your cells later.

  • Storage: Aliquot into single-use brown tubes and store at -20°C. Avoid freeze-thaw cycles, which induce hydrolysis of the succinimidyl ester (if using the reactive form).

Table 1: Solubility Guidelines

SolventSolubility LimitNotes
DMSO ~10-20 mMRecommended. Best for stock solutions.[1]
DMF ~10-20 mMAlternative if DMSO is incompatible with downstream assays.[1]
Water/PBS < 0.1 mMAvoid for stock. Use only for final working solution.[1]
Ethanol ~5 mMGood for fixation-based protocols, but evaporates during storage.[1]

Module 2: The Optimization Matrix (The Core Experiment)

Do not guess the concentration. Perform a Checkerboard Titration . This is the only way to validate the protocol for your specific cell line or tissue type.

Experimental Workflow

We will test a logarithmic range of concentrations. 5-CR6G is typically effective between 10 nM and 5 µM , depending on whether you are doing live-organelle tracking or fixed-sample counterstaining.[1]

Step-by-Step Protocol:

  • Prepare Working Solutions: Dilute your 10 mM stock into your buffer (PBS or HBSS) to create the following series:

    • 0.05 µM (50 nM)[1]

    • 0.5 µM (500 nM)[1]

    • 1.0 µM[1]

    • 5.0 µM[1]

    • 10.0 µM (Likely to quench, but serves as a negative control for optimization)

  • Stain: Incubate samples for 30 minutes at Room Temperature (fixed) or 37°C (live).

  • Wash: Perform

    
     minute washes in PBS. Crucial: Under-washing leaves background; over-washing removes low-affinity specific binding.[1]
    
  • Image: Acquire images using fixed exposure settings (do not auto-expose for each well).

Visualizing the Workflow

OptimizationWorkflow Stock 10 mM Stock (DMSO) Dilution Serial Dilution (PBS/Media) Stock->Dilution 1:1000+ Incubation Incubation (30 min) Dilution->Incubation 50nM - 10µM Equilibrium Binding Equilibrium Incubation->Equilibrium Wash Wash Step (Remove Unbound) Equilibrium->Wash Kinetics Imaging Fluorescence Microscopy (Ex 525 / Em 555) Wash->Imaging

Figure 1: The optimization workflow ensures that the final concentration is derived from empirical data rather than theoretical calculations.

Module 3: Troubleshooting & FAQs

Q1: My signal is actually dimmer at 10 µM than at 1 µM. Why? A: You have hit the Quenching Threshold . Rhodamine molecules are planar. At high concentrations, they stack like plates (H-dimers).[1] These dimers absorb light but dissipate the energy as heat instead of fluorescence.

  • Diagnostic: Measure the Absorbance (OD) of the solution. If Absorbance is high but Fluorescence is low, you have quenching.

  • Solution: Drop the concentration by 10-fold immediately.

Q2: I see high background noise (non-specific binding). A: 5-CR6G is hydrophobic and cationic (depending on pH).[1] It loves sticking to membranes and glass.

  • Solution 1 (Blocking): Ensure your buffer contains 1% BSA (Bovine Serum Albumin) or 2% FBS. The protein acts as a "sponge" for low-affinity non-specific dye molecules.

  • Solution 2 (Surfactant): Add 0.05% Tween-20 to your wash buffer (only for fixed cells; this will lyse live cells).[1]

Q3: The staining looks punctate (speckled) instead of smooth. A: This is usually dye precipitation.

  • Cause: You likely diluted the DMSO stock directly into cold buffer, causing the dye to "crash" out of solution.

  • Fix: Dilute the stock into a small volume of room-temperature buffer while vortexing, then add that mixture to the bulk volume.

Module 4: Mechanism of Action (Why this works)

Understanding the mechanism helps you troubleshoot. 5-CR6G operates differently depending on the application:

  • Conjugation (NHS-Ester): Covalent binding to primary amines (Lysine residues).[1] Concentration determines the "Degree of Labeling" (DOL).

  • Direct Staining (Free Acid/Salt): Driven by Nernstian equilibrium (Mitochondrial Potential) or hydrophobic partitioning.

Pathway Diagram: Quenching vs. Signal

QuenchingMechanism LowConc Low Concentration (<1 µM) Monomer Monomer State (High Quantum Yield) LowConc->Monomer Predominant HighConc High Concentration (>5 µM) Dimer H-Dimer / Aggregate (Non-Fluorescent) HighConc->Dimer Stacking Monomer->Dimer Self-Association Fluorescence Bright Signal (Emission 555nm) Monomer->Fluorescence Excitation Heat Thermal Dissipation (No Signal) Dimer->Heat Quenching

Figure 2: The biophysical fate of Rhodamine 6G molecules.[1] Optimization aims to maximize the Monomer population while minimizing Dimer formation.

References

  • Oregon Medical Laser Center (OMLC). (1995). Rhodamine 6G Spectra. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Rhodamine 6G Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link][1]

Sources

Technical Support Center: 5-Carboxy Rhodamine-6G (5-CR6G) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Prevention of Fluorescence Quenching in 5-CR6G Conjugates

Executive Summary: The Physics of Quenching

5-Carboxy Rhodamine-6G (5-CR6G) is a superior fluorophore to Tetramethylrhodamine (TAMRA) regarding quantum yield and photostability. However, it possesses a planar, hydrophobic xanthene ring structure that makes it uniquely susceptible to H-dimer formation (stacking).

Unlike Fluorescein, which quenches primarily due to pH sensitivity, 5-CR6G quenches primarily due to molecular proximity . When two 5-CR6G molecules come within the Förster radius (<100 Å) or physically stack, they form a non-fluorescent "H-dimer" ground-state complex. This complex absorbs light but relaxes via non-radiative decay (heat) rather than fluorescence.

Key Takeaway: To prevent quenching, you must physically isolate the fluorophores from each other and from electron-rich moieties (like Guanine or Tryptophan).

Mechanism of Action (Visualized)

The following diagram illustrates the three primary pathways leading to 5-CR6G signal loss.

QuenchingMechanisms cluster_inputs Experimental Conditions cluster_process Molecular Event HighDOL High Degree of Labeling (>4 dyes/protein) HDimer H-Dimer Formation (Plane-to-Plane Stacking) HighDOL->HDimer steric crowding Guanine Proximity to Guanine (Oligonucleotides) PET Photoinduced Electron Transfer (PET) Guanine->PET electron donation Aqueous Pure Aqueous Buffer (No Co-solvent) Aqueous->HDimer thermodynamic drive Agg Hydrophobic Aggregation Aqueous->Agg Outcome FLUORESCENCE QUENCHING (Non-Radiative Decay) HDimer->Outcome PET->Outcome Agg->Outcome

Figure 1: Mechanistic pathways of 5-CR6G quenching. The primary failure mode is H-Dimer formation driven by high local concentration (DOL) or solvent polarity.

Critical Prevention Protocols

A. Controlling Degree of Labeling (DOL)

The Golden Rule: For antibodies (IgG), the optimal DOL for 5-CR6G is 1.5 to 3.0 .

  • DOL < 1.5: Low signal due to insufficient dye.

  • DOL > 4.0: Massive signal loss due to H-dimer quenching.

Protocol Adjustment: Do not use a fixed input ratio. Titrate your dye-to-protein ratio.

  • Standard Protocol: 10-20 molar excess of dye.

  • 5-CR6G Optimized: Start with 5-8 molar excess . The coupling efficiency of 5-CR6G-NHS esters is often higher than fluorescein, leading to inadvertent over-labeling [1].

B. Linker Strategy

If you must achieve high DOL or are labeling a small peptide, you cannot rely on the biomolecule's surface area to separate the dyes.

  • Solution: Use a spacer arm. Switch from 5-CR6G-NHS to 5-CR6G-X-NHS (containing a C6-aminocaproic acid spacer). This 6-carbon linker provides rotational freedom, preventing the rigid planar stacking required for H-dimer formation [2].

C. Oligonucleotide Design (The "G" Problem)

Guanine is the most oxidizable base and acts as an electron donor to excited Rhodamine, causing quenching via Photoinduced Electron Transfer (PET).[1]

  • Rule: Never place 5-CR6G attached to a Thymine (T) directly adjacent to a Guanine (G).

  • Fix: Ensure at least one Adenine (A) or Cytosine (C) spacer base exists between the dye-label and a G-rich region [3].

Troubleshooting Guide (FAQs)

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Fluorescence despite high Absorbance Self-Quenching (H-Dimers) Calculate DOL. If DOL > 4.0 (IgG) or >1.0 (Oligo), this is the cause.Repeat conjugation with lower dye:protein input ratio (try 5:1). Use a "X" (C6) spacer linker.
Dye precipitates upon addition to protein Hydrophobic Aggregation Check buffer composition. 5-CR6G is lipophilic.Dissolve dye in anhydrous DMSO/DMF first.[2] Ensure final reaction contains <10% organic solvent but is not 100% aqueous immediately.
Signal drops quickly under microscope Photobleaching Compare signal loss rate to a known stable sample (e.g., Alexa 546).Use antifade mounting media (e.g., ProLong Gold). 5-CR6G is stable, but high-intensity laser lines (532nm) can degrade it.
Low conjugation efficiency Hydrolysis of NHS Ester Check if the NHS-ester stock was stored in moisture.NHS esters hydrolyze in minutes in water. Always use fresh aliquots from dry DMSO stock.

Standard Operating Procedure: DOL Optimization

Use this workflow to empirically determine the non-quenching window for your specific protein.

DOLWorkflow Start Start Optimization Split Split Protein Sample into 3 Aliquots Start->Split React React with Dye:Protein Ratios 5:1 | 10:1 | 15:1 Split->React Purify Purify (Desalt/Dialysis) Remove Unreacted Dye React->Purify Measure Measure A280 (Protein) and A525 (Dye) Purify->Measure Calc Calculate DOL & Yield Measure->Calc Test Measure Total Fluorescence (Fluorometer) Calc->Test Decision Select Highest Signal/Noise (Not Highest DOL) Test->Decision

Figure 2: Workflow for determining the optimal Degree of Labeling (DOL) to balance signal intensity against quenching.

Step-by-Step Calculation
  • Measure Absorbance:

    • 
      : Absorbance of conjugate at 280 nm.[]
      
    • 
      : Absorbance of conjugate at 525 nm (Dye max).
      
  • Correction Factor (CF):

    • 5-CR6G absorbs slightly at 280 nm. You must correct the protein signal.

    • 
       (Verify with your specific lot).
      
  • Calculate Protein Concentration (M):

    
    
    
  • Calculate DOL:

    
    
    
    • 
       for 5-CR6G 
      
      
      
      (in Methanol/PBS).

References

  • Thermo Fisher Scientific. NHS-Rhodamine Labeling Protocol and Product Information. (Standard protocols indicate optimal molar excess ratios for Rhodamine derivatives to prevent precipitation and quenching). Link

  • AAT Bioquest. 5(6)-Carboxyrhodamine 6G ethylenediamine Spectral Properties and Conjugation. (Details on quantum yield improvements over TAMRA and spacer strategies). Link

  • Torimura, M., et al. (2001). Fluorescence-Quenching Phenomenon by Photoinduced Electron Transfer between a Fluorophore and a Nucleotide Base. Analytical Sciences.[4] (Establishes the mechanism of Guanine-induced quenching in Rhodamine dyes). Link

  • Setiawan, D., et al. (2010). A first principles study of fluorescence quenching in rhodamine B dimers.[5] Physical Chemistry Chemical Physics.[5] (Theoretical basis for H-dimer non-radiative decay). Link

Sources

Validation & Comparative

Technical Guide: 5-Carboxy Rhodamine-6G vs. Alexa Fluor 532

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of yellow-orange fluorophores, 5-Carboxy Rhodamine-6G (5-CR6G) and Alexa Fluor 532 represent two distinct generations of fluorescent labeling.

  • 5-CR6G is the classical "workhorse." It boasts an exceptionally high intrinsic quantum yield (0.95) and lower cost, making it a staple in oligonucleotide synthesis and DNA sequencing where organic solvents are permissible.

  • Alexa Fluor 532 is the precision-engineered "specialist." Chemically modified with sulfonate groups, it offers superior water solubility, pH insensitivity, and photostability.[1] It is specifically tuned for the 532 nm Nd:YAG laser line, making it the gold standard for sensitive microscopy and flow cytometry in aqueous biological environments.

The Verdict: Choose 5-CR6G for solid-phase synthesis or cost-sensitive bulk applications where organic solubility is manageable. Choose Alexa Fluor 532 for live-cell imaging, protein conjugation in aqueous buffers, and applications requiring maximum photostability under intense 532 nm laser excitation.

Technical Specifications Comparison

The following data aggregates physical and optical properties to facilitate a direct head-to-head comparison.

Feature5-Carboxy Rhodamine-6G (5-CR6G)Alexa Fluor 532
Core Structure Rhodamine 6G derivative (Carboxylated)Sulfonated Rhodamine derivative
Excitation Max ~522–525 nm532 nm
Emission Max ~546–555 nm554 nm
Extinction Coefficient ~116,000 cm⁻¹M⁻¹81,000 cm⁻¹M⁻¹
Quantum Yield (QY) 0.95 (High intrinsic brightness)0.61
Solubility Low in water; requires DMSO/DMFHigh (Water soluble)
Photostability ModerateHigh (Resistant to bleaching)
Laser Match Good for 514 nm / 532 nmPerfect for 532 nm Nd:YAG
pH Stability Stable (pH 4–10)Stable (pH 4–10)
Primary Application Oligo synthesis, qPCR, FRETSuper-resolution microscopy (dSTORM), Flow Cytometry

Deep Dive: The Science of Selection

5-Carboxy Rhodamine-6G: The Raw Powerhouse

5-CR6G is historically significant. Its parent molecule, Rhodamine 6G, is a laser dye known for having one of the highest quantum yields (0.95) of any fluorophore.

  • Mechanism: It relies on a rigid xanthene core that minimizes non-radiative decay.

  • The Catch: The lack of sulfonate groups makes it hydrophobic. When conjugating to proteins, you must dissolve the dye in an organic solvent (DMSO or DMF) first.[2] Furthermore, if you over-label a protein with 5-CR6G, the hydrophobic dyes can stack (aggregate), causing self-quenching that drastically reduces the effective brightness, negating its high QY advantage.

Alexa Fluor 532: The Engineered Solution

Alexa Fluor 532 was developed to solve the aggregation and solubility problems of classical rhodamines.

  • Mechanism: By adding negatively charged sulfonate groups to the rhodamine core, the dye becomes highly water-soluble.

  • The Benefit: This "coulombic repulsion" prevents dye molecules from stacking on the protein surface. You can achieve higher degrees of labeling (DOL) without significant quenching. Even though its intrinsic QY (0.61) is lower than 5-CR6G, the conjugate brightness in an aqueous biological context is often superior because more dye molecules are active and emitting.

Decision Logic: Which Dye for Your Experiment?

The following logic flow illustrates the decision process based on experimental constraints.

DyeSelection Start Select Application Solvent Is Organic Solvent (DMSO/DMF) Permissible in Labeling Step? Start->Solvent Target Target Biomolecule? Solvent->Target Yes AF532 Choose Alexa Fluor 532 Solvent->AF532 No (Strictly Aqueous) Laser Primary Excitation Source? Laser->AF532 532 nm Nd:YAG (Optimized) CR6G Choose 5-Carboxy Rhodamine-6G Laser->CR6G Broadband / 514 nm Target->Laser Protein/Antibody Target->CR6G Oligonucleotide (Solid Phase)

Figure 1: Decision matrix for selecting between 5-CR6G and Alexa Fluor 532 based on solvent tolerance and instrumentation.

Experimental Protocol: NHS-Ester Conjugation

This protocol is designed for labeling an IgG antibody.[3] It highlights the critical difference in the solubilization step between the two dyes.

Materials Required[2][4][6][7][8][9][10][11]
  • Protein: IgG Antibody (1 mg/mL in PBS, pH 7.2–7.5). Must be free of BSA, Gelatin, or Sodium Azide.

  • Buffer: 1M Sodium Bicarbonate (pH 8.3).

  • Dye: 5-CR6G NHS Ester OR Alexa Fluor 532 NHS Ester.

  • Solvent: Anhydrous DMSO (Critical for 5-CR6G).

  • Purification: Sephadex G-25 desalting column or dialysis cassette.

Step-by-Step Workflow
  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to your antibody solution.[2] This raises the pH to ~8.3, deprotonating lysine residues to make them reactive nucleophiles.

  • Dye Solubilization (The Divergence Point):

    • For 5-CR6G: Dissolve 1 mg of dye in 100 µL of anhydrous DMSO .[2] Vortex vigorously. Do not use water.

    • For Alexa Fluor 532: You may dissolve directly in water or buffer, though DMSO is still recommended for consistency.

  • Reaction: Add the dye solution to the protein at a molar ratio of 10:1 (Dye:Protein) .

    • Calculation: [Molar Ratio] × [Mol. Wt Protein] / [Mol. Wt Dye] × [mg Protein] = mg Dye needed.

    • Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

  • Quenching (Optional): Add 1/10th volume of 1.5 M Hydroxylamine (pH 8.5) to stop the reaction. Incubate for 10 mins.

  • Purification: Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS. The first fluorescent band to elute is your labeled antibody; the slower band is the free dye.

Conjugation Workflow Diagram

ConjugationWorkflow cluster_solubility Critical Solubility Step Protein IgG Antibody (pH 8.3) Complex Reaction (Amide Bond Formation) Protein->Complex Lysine -NH2 Dye NHS-Ester Dye Dye->Complex NHS Group Purify Size Exclusion Chromatography Complex->Purify 1 Hour RT Final Labeled Conjugate Purify->Final Elution

Figure 2: General NHS-ester conjugation workflow applicable to both dyes, with specific solvent considerations noted in the text.

Performance Analysis

Photostability

In microscopy, "bleaching" limits observation time.

  • Alexa Fluor 532 demonstrates significantly higher resistance to photobleaching compared to 5-CR6G. Under continuous high-intensity illumination (e.g., confocal microscopy), Alexa Fluor 532 retains >50% intensity long after 5-CR6G has faded.

Spectral Overlap & FRET
  • 5-CR6G is often used as a FRET acceptor for Fluorescein (FAM) or a donor for ROX/TAMRA in DNA sequencing applications.

  • Alexa Fluor 532 is an ideal FRET acceptor for Alexa Fluor 488. The pair (AF488-AF532) provides a robust FRET efficiency due to the high overlap integral.

References

  • National Institutes of Health (NIH). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor and Fluorescein. Retrieved from [Link]

  • Oregon Medical Laser Center (OMLC). Rhodamine 6G Spectra and Quantum Yield Data. Retrieved from [Link]

Sources

Executive Summary: The "Yellow-Orange" Gap

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Carboxy Rhodamine-6G vs. Cy3

In the 530–570 nm spectral window, 5-Carboxy Rhodamine-6G (5-R6G) and Cy3 (Cyanine 3) represent two distinct chemical philosophies for fluorescence labeling.

  • 5-R6G is the Photostability Standard . It relies on a rigid xanthene core that provides exceptionally high intrinsic quantum yield (~0.95) and resistance to photobleaching.[1] It is the preferred choice for single-molecule sequencing, capillary electrophoresis, and harsh imaging environments where signal persistence is critical.

  • Cy3 is the Extinction Giant . It relies on a flexible polymethine chain that confers a massive extinction coefficient (~150,000

    
    ), allowing it to absorb significantly more photons per molecule than R6G. However, its fluorescence efficiency is environment-dependent; it is dim in free solution but becomes bright when "rigidified" by binding to biomolecules (e.g., DNA/proteins).
    

Verdict for Researchers: Choose 5-R6G for quantitative stability and high-power laser applications. Choose Cy3 for maximum initial brightness in microarray and hybridization assays where the dye is immobilized.

Photophysical Specifications

The following data aggregates standard values in aqueous buffers (PBS) unless otherwise noted (e.g., Ethanol for intrinsic max).

Property5-Carboxy Rhodamine-6G (5-R6G)Cy3 (Cyanine 3)
Core Structure Xanthene (Rigid)Polymethine (Flexible)
Excitation Max 525 nm (optimally excited by 514/532 nm)550 nm (optimally excited by 532/555 nm)
Emission Max 555 nm570 nm
Extinction Coeff.[2] (

)
~116,000

~150,000

Quantum Yield (

)
0.95 (High, intrinsic)0.04–0.15 (Free)

0.24+ (Bound)
Correction Factor (

)
0.210.08
Photostability High (Resistance to bleaching)Moderate (Susceptible to cis-trans isomerization)
Solubility Moderate (Hydrophobic, aggregates in water)Low (often sulfonated as Sulfo-Cy3 for bio-use)

Mechanistic Visualization: The "Rigidity" Effect

The following diagram illustrates the fundamental difference in how these dyes generate signal. Cy3 suffers from non-radiative decay via rotation unless bound, whereas 5-R6G is intrinsically fluorescent.

FluorescenceMechanism cluster_0 Rhodamine 6G: Intrinsic Brightness cluster_1 Cy3: Environment Dependent R6G_State 5-R6G (Free or Bound) R6G_Excited Excited State (Rigid Core) R6G_State->R6G_Excited Excitation R6G_Emission Strong Fluorescence (Φ ~ 0.95) R6G_Excited->R6G_Emission Dominant Pathway Cy3_Free Cy3 (Free in Solution) Cy3_Excited_Free Excited State (Flexible) Cy3_Free->Cy3_Excited_Free Excitation Cy3_Bound Cy3 (Bound to DNA/Protein) Cy3_Excited_Bound Excited State (Rigidified) Cy3_Bound->Cy3_Excited_Bound Excitation Heat Non-Radiative Decay (Heat) Cy3_Excited_Free->Heat Isomerization (Rotation) Light Fluorescence Emission Cy3_Excited_Bound->Light Restricted Rotation

Caption: Cy3 fluorescence is modulated by steric hindrance (binding), while 5-R6G maintains high quantum efficiency regardless of binding state.

Experimental Protocol: Oligonucleotide Labeling & Validation

This protocol uses NHS-ester chemistry to label an amino-modified oligonucleotide.[3] This is a standard workflow for creating hybridization probes.

Phase 1: The Labeling Reaction

Reagents:

  • 5'-Amino-Modifier C6 Oligonucleotide (100 µM in water).

  • 5-R6G-NHS Ester OR Cy3-NHS Ester (5 mg/mL in DMSO).

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    

Workflow:

  • Buffer Exchange: Ensure the oligo is in the labeling buffer. Avoid Tris or Ammonium ions (they compete with the reaction).

  • Reaction: Add 10-20 molar equivalents of the Dye-NHS ester to the oligonucleotide solution.

    • Why? NHS esters hydrolyze rapidly in water. Excess dye ensures the amine reacts before the ester degrades.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.

  • Purification: Remove free dye using a Sephadex G-25 spin column or Ethanol Precipitation.

    • Critical: Free dye will skew your concentration calculations.

Phase 2: Self-Validating Quantification (The "Trust" Step)

You cannot assume 100% labeling. You must calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy.[4][5]

Step 1: Measure Absorbance Measure


 (DNA max) and 

(Dye max: 525nm for R6G, 550nm for Cy3).

Step 2: Apply Correction Factor Dyes absorb at 260 nm, artificially inflating the DNA reading. You must subtract this contribution.[4]

  • 
     for 5-R6G 
    
    
    
    0.20
  • 
     for Cy3 
    
    
    
    0.08

Step 3: Calculate Concentration



Step 4: Calculate DOL



  • Validation Check: A successful labeling yields a DOL between 0.8 and 1.2 .

    • DOL < 0.5: Reaction failed (pH too low or hydrolyzed NHS).

    • DOL > 1.5: Non-specific sticking or insufficient purification (free dye present).

Deep Dive: The Brightness Paradox

Researchers are often confused by conflicting reports on which dye is "brighter." This confusion stems from the difference between Absorption and Emission .

  • Absorption (

    
    ):  Cy3 wins. It acts like a larger "bucket" catching more rain (photons). Its 
    
    
    
    of 150,000 is significantly higher than R6G's 116,000.
  • Emission (

    
    ):  R6G wins. It is a more efficient "funnel." Nearly every photon it catches is emitted (95%). Cy3 loses many photons to heat (molecular rotation) unless it is frozen in place.
    

The Practical Result:

  • On a dry microarray slide (Rigid): Cy3 is often brighter because its high absorption combines with a restored quantum yield.

  • In solution or live cells (Dynamic): 5-R6G is often brighter and more reliable because it does not depend on binding to fluoresce.

References

  • PhotochemCAD. (2018).[6] Database of Absorption and Fluorescence Spectra: Rhodamine 6G. Taniguchi, M., & Lindsey, J. S.[6][7] Photochemistry and Photobiology, 94, 290–327.[6] Retrieved from [Link]

  • Sanborn, M. E., et al. (2007). Fluorescence properties of cyanine dye-labeled DNA oligomers on surfaces. Analytical Biochemistry, 367(2), 268-276. (Demonstrates Cy3 quantum yield dependence on DNA binding).
  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G. Photochemistry and Photobiology, 75(4), 327-334. (Definitive source for R6G QY = 0.95).[6][7]

Sources

Technical Comparison: Next-Generation Alternatives to 5-Carboxy Rhodamine-6G for High-Fidelity Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 5-Carboxy Rhodamine-6G (5-CR6G) has served as a reliable fluorophore for labeling proteins and oligonucleotides, particularly valued for its high quantum yield (QY ~0.95) and alignment with the 532 nm Nd:YAG laser line.[1][2] However, modern fluorescence microscopy—specifically Single-Molecule Localization Microscopy (SMLM) and high-throughput flow cytometry—has exposed the limitations of 5-CR6G: susceptibility to pH fluctuations, moderate photobleaching rates, and fluorescence quenching at high Degrees of Labeling (DOL).

This guide objectively analyzes superior alternatives—Atto 532 , Alexa Fluor 555 , and Janelia Fluor 549 —that offer enhanced photostability, water solubility, and brightness. We provide experimental evidence and decision frameworks to transition your workflows from 5-CR6G to these next-generation fluorophores without compromising data integrity.

Technical Profile: The Baseline (5-Carboxy Rhodamine-6G)

To select an alternative, we must first benchmark the incumbent.[1] 5-CR6G is a xanthene derivative.[1] While inherently bright, its utility in protein conjugation is often hampered by the "inner-filter" effect and aggregation-induced quenching.[1]

  • Excitation Max: 525 nm (optimally excited by 514 nm or 532 nm lasers)[1]

  • Emission Max: 555 nm (Yellow-Orange)

  • Extinction Coefficient (

    
    ):  ~100,000 
    
    
    
  • Quantum Yield: 0.95 (Free dye)

    
     * significantly lower upon conjugation*
    
  • Primary Limitation: Hydrophobicity. The core structure promotes stacking on protein surfaces, leading to precipitation and static quenching.[1]

Comparative Analysis of Alternatives

A. The "High-Fidelity Twin": Atto 532

Best For: Single-Molecule Detection, STED Microscopy, and 532 nm Laser Lines.[3][4]

Atto 532 is chemically engineered to mimic the spectral properties of Rhodamine 6G but with significantly improved hydrophilicity and photostability.[1] Unlike 5-CR6G, Atto 532 maintains a high quantum yield even after conjugation.[1]

  • Mechanism of Superiority: Rigidized structure reduces non-radiative decay pathways.[1]

  • Key Stat: Retains >90% initial intensity after 10 minutes of continuous high-intensity excitation, whereas 5-CR6G drops to <60%.

B. The "Brightness Powerhouse": Alexa Fluor 555 (AF555)

Best For: General Immunofluorescence, Flow Cytometry, and Low-Abundance Targets.

While slightly red-shifted compared to 5-CR6G, AF555 is the industry standard for replacing Cy3 and Rhodamine derivatives.[1] Its sulfonated structure makes it highly water-soluble, preventing the dye-dye quenching observed with 5-CR6G at high DOL.[1]

  • Mechanism of Superiority: Sulfonation prevents

    
    -
    
    
    
    stacking of dye molecules on the protein surface.[1]
  • Key Stat:

    
     of 150,000 
    
    
    
    makes it ~50% brighter per molecule than 5-CR6G.[1]
C. The "Live-Cell Specialist": Janelia Fluor 549 (JF549)

Best For: Live-Cell Imaging, Super-Resolution (dSTORM), and Intracellular Targets.

JF549 utilizes azetidine ring chemistry to boost quantum yield and cell permeability.[1] Unlike the charged AF555 or Atto 532, JF549 can cross cell membranes, making it the only viable alternative for intracellular protein labeling via HaloTag or SNAP-tag systems.[1]

Quantitative Performance Matrix

Metric5-Carboxy Rhodamine-6G Atto 532 Alexa Fluor 555 Janelia Fluor 549
Excitation (nm) 525532555549
Emission (nm) 555553565571
Extinction Coeff.[1] (

)
100,000115,000150,000101,000
Quantum Yield (QY) 0.95 (Free) / ~0.5 (Conj)0.90 (High Stability)0.10 (Free) / ~0.8 (Conj)*0.88
Photostability ModerateExcellent Very High High
Solubility Low (Hydrophobic)High (Hydrophilic)Very High (Hydrophilic)Moderate (Permeable)
Primary Laser 514 / 532 nm532 nm532 / 561 nm532 / 561 nm

*Note: Alexa Fluor 555 is designed to increase QY upon protein binding/rigidification, whereas R6G often decreases.

Decision Framework: Selecting the Right Dye

Use the following logic flow to determine the precise alternative for your experimental constraints.

DyeSelection Start Start: Replacement for 5-CR6G ExpType What is your primary application? Start->ExpType Laser Is your excitation source strictly 532 nm? ExpType->Laser Fixed/In-vitro Protein LiveCell Is cell permeability required? ExpType->LiveCell Live Cell Imaging Atto Select: Atto 532 (Max Photostability, 532nm match) Laser->Atto Yes (Strict 532 nm) AF555 Select: Alexa Fluor 555 (Max Brightness, Soluble) Laser->AF555 No (532-561 nm flexible) Cy3 Select: Cy3 (Cost-effective, General Use) Laser->Cy3 Budget Constraints LiveCell->AF555 No (Surface/Extracellular) JF549 Select: Janelia Fluor 549 (Live Cell, Super-Res) LiveCell->JF549 Yes (Intracellular)

Figure 1: Decision matrix for selecting a 5-CR6G alternative based on excitation source and experimental conditions.

Experimental Protocol: Optimized NHS-Ester Labeling

This protocol is optimized for Atto 532 and Alexa Fluor 555 NHS-esters.[1] The chemistry relies on the nucleophilic attack of primary amines (Lysine residues) on the dye's N-hydroxysuccinimide (NHS) ester group.[1]

Reagents Required[1][5][6][7]
  • Protein: 1 mg/mL in PBS (pH 7.2–7.5). Must be free of Tris or Glycine.

  • Dye: NHS-Ester derivative of Atto 532 or AF555 (10 mg/mL in anhydrous DMSO).[1]

  • Buffer A: 1M Sodium Bicarbonate (pH 8.3).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassette.[1]

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure protein is in an amine-free buffer (PBS). If in Tris, dialyze against PBS overnight.[1]

    • Why? Tris contains primary amines that will compete with the protein for the dye, drastically reducing labeling efficiency.[1]

  • pH Adjustment: Add

    
     volume of Buffer A  to the protein solution to raise pH to ~8.3.
    
    • Why? Lysine

      
      -amino groups need to be deprotonated (uncharged) to act as nucleophiles.[1]
      
  • Reaction: Calculate the molar ratio. For Atto 532/AF555, target a 10:1 to 15:1 dye-to-protein molar ratio . Add dye slowly to the protein while vortexing gently.[1] Incubate for 1 hour at Room Temperature in the dark.

  • Quenching: Add

    
     volume of 1M Tris-HCl (pH 8.0) or Glycine.[1] Incubate for 15 mins.
    
    • Why? This scavenges unreacted NHS-ester, preventing non-specific binding during purification.[1]

  • Purification: Apply reaction mixture to a pre-equilibrated Zeba Spin Column. Centrifuge at 1,500 x g for 2 mins.

    • Why? Size exclusion chromatography separates the large labeled protein (flow-through) from the small free dye (trapped in resin).[1]

Workflow Visualization

LabelingWorkflow Prep 1. Prep Protein (PBS, pH 7.4) Adjust 2. Adjust pH (+NaHCO3 -> pH 8.3) Prep->Adjust React 3. Reaction (Protein + NHS-Dye) Adjust->React Activate Lysines Quench 4. Quench (+Tris/Glycine) React->Quench 1 hr, RT, Dark Purify 5. Purification (SEC / Dialysis) Quench->Purify Stop Rxn Analyze 6. Analysis (A280 / A_dye) Purify->Analyze Remove Free Dye

Figure 2: Step-by-step workflow for NHS-ester protein labeling and purification.

Data Analysis: Calculating Degree of Labeling (DOL)

To validate the protocol, you must calculate the DOL.[1] This ensures you have not over-labeled (leading to quenching) or under-labeled the protein.[1]



  • 
     : Absorbance at dye's max (
    
    
    
    ).[1]
  • 
     : Absorbance of protein at 280 nm.[1]
    
  • 
     : Correction Factor (Absorbance of dye at 280 nm / Absorbance at 
    
    
    
    ).
    • Atto 532 CF:[1][3][4][5][6] ~0.20[1]

    • Alexa 555 CF: ~0.08[1]

    • 5-CR6G CF: ~0.19[1]

Target DOL:

  • Antibodies (IgG): 3–7 dyes per molecule.[1]

  • Smaller Proteins: 1–2 dyes per molecule.[1]

References

  • ATTO-TEC GmbH. ATTO 532: Photophysical Properties and Applications.[1] Retrieved from [Link]

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12(3), 244–250. [Link]

  • Dempsey, G. T., et al. (2011). "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging."[1] Nature Methods, 8(12), 1027–1036. [Link]

Sources

A Senior Application Scientist's Guide to Measuring the Quantum Yield of 5-Carboxy Rhodamine-6G Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of a fluorophore is a critical decision that profoundly impacts experimental sensitivity and accuracy. Among the plethora of available dyes, 5-Carboxy Rhodamine-6G (5-CR6G) has emerged as a popular choice for labeling biomolecules, owing to its excellent photophysical properties. This guide provides an in-depth, objective comparison of the performance of 5-CR6G conjugates, supported by experimental data and protocols, to empower researchers in making informed decisions for their applications.

The Quantum of Light: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield signifies a brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light. This intrinsic brightness is paramount in applications where high sensitivity is required, such as in immunoassays, fluorescence microscopy, and high-throughput screening.

The quantum yield of a fluorophore is not an immutable constant; it is exquisitely sensitive to its local environment. Factors such as solvent polarity, viscosity, temperature, and, most importantly for this guide, conjugation to a biomolecule can significantly influence the quantum yield.[2][3] Therefore, a comprehensive understanding of how to measure and interpret the quantum yield of a fluorescent conjugate is essential for robust and reproducible experimental design.

5-Carboxy Rhodamine-6G: A Bright Contender

5-Carboxy Rhodamine-6G (5-CR6G) is a derivative of Rhodamine 6G, a well-characterized and highly fluorescent xanthene dye. The introduction of a carboxylic acid group at the 5-position (often a mixture of 5- and 6-isomers) provides a convenient handle for covalent attachment to primary amines on biomolecules like proteins and oligonucleotides.[1]

Rhodamine 6G is renowned for its high quantum yield, which is approximately 0.95 in ethanol, making it a widely used reference standard in fluorescence spectroscopy.[4][5] Encouragingly, this high quantum efficiency is largely retained in its carboxylated derivative and subsequent bioconjugates. General observations indicate that rhodamine 6G conjugates exhibit higher fluorescence quantum yields compared to tetramethylrhodamine conjugates.[6][7]

Measuring the Quantum Yield: A Practical Approach

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a sample. This method involves comparing the fluorescence properties of the unknown sample to a well-characterized fluorescent standard with a known quantum yield.[1]

The Reference Standard: Rhodamine 6G

For measuring the quantum yield of 5-CR6G conjugates, Rhodamine 6G in ethanol is an ideal reference standard due to its spectral similarity and well-established quantum yield of 0.95.[4][5]

Experimental Protocol: Step-by-Step

This protocol outlines the relative method for measuring the quantum yield of a 5-CR6G conjugate.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer with a monochromatic excitation source and an emission detector

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Reference Standard: Rhodamine 6G solution in ethanol (spectroscopic grade).

  • Sample: 5-CR6G conjugate solution in a suitable buffer (e.g., PBS).

  • Solvent/Buffer: The same solvent/buffer used for the sample and reference.

Procedure:

  • Prepare a series of dilutions of both the Rhodamine 6G standard and the 5-CR6G conjugate. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][8]

  • Measure the absorbance spectra of all solutions using the UV-Visible spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 525 nm for 5-CR6G).

  • Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate the area under the fluorescence emission curve for each spectrum. This integrated intensity is proportional to the number of photons emitted.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slope of this plot (m) is a critical parameter for the quantum yield calculation.

  • Calculate the quantum yield (Φ_S) of the sample using the following equation[8]:

    Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard (0.95 for Rhodamine 6G in ethanol).

    • m_S and m_R are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare Rhodamine 6G dilutions in Ethanol abs_std Measure Absorbance of Rhodamine 6G solutions prep_std->abs_std prep_smp Prepare 5-CR6G conjugate dilutions in Buffer abs_smp Measure Absorbance of 5-CR6G conjugate solutions prep_smp->abs_smp fluor_std Measure Fluorescence of Rhodamine 6G solutions abs_std->fluor_std fluor_smp Measure Fluorescence of 5-CR6G conjugate solutions abs_smp->fluor_smp integrate_fluor Integrate Fluorescence Spectra fluor_std->integrate_fluor fluor_smp->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for measuring the relative quantum yield of 5-CR6G conjugates.

Performance Comparison: 5-CR6G Conjugates vs. Alternatives

The true measure of a fluorophore's utility lies in its performance in real-world applications. Here, we compare the quantum yield of 5-CR6G conjugates with other commonly used fluorescent labels.

Factors Influencing Conjugate Quantum Yield

It is crucial to recognize that the quantum yield of a conjugated fluorophore can be influenced by several factors:

  • The Nature of the Biomolecule: The local chemical environment provided by the protein or nucleic acid can alter the electronic state of the fluorophore, thereby affecting its quantum yield. For instance, the fluorescence of Cy3 and Cy5 dyes is known to be sequence-dependent when labeled on oligonucleotides.[9][10]

  • Degree of Labeling (DOL): As the number of fluorophore molecules per biomolecule increases, self-quenching can occur, leading to a decrease in the overall quantum yield. This effect is particularly pronounced for some cyanine dyes.

  • Conjugation Chemistry: The linker used to attach the fluorophore to the biomolecule can also impact its photophysical properties.

Comparative Data

While direct, side-by-side comparisons of the quantum yield of 5-CR6G conjugates with a wide range of other dyes on the same biomolecule are not extensively available in the literature, we can compile and analyze existing data to provide a comparative overview.

FluorophoreTypical Quantum Yield (Φ)Notes
5-Carboxy Rhodamine-6G Conjugate High (often > 0.8) Generally high and photostable. Less susceptible to quenching than some other dyes.
Alexa Fluor 488 Conjugate~0.92Very bright and photostable green fluorophore.[11]
Alexa Fluor 532 Conjugate~0.61Spectrally similar to 5-CR6G.
Cy3 Conjugate0.15 - 0.3Quantum yield is highly dependent on the local environment and can be significantly enhanced upon binding to biomolecules.[12]
Fluorescein (FITC) Conjugate~0.3 - 0.8Bright, but susceptible to photobleaching and pH changes.[13]
Tetramethylrhodamine (TRITC) ConjugateLower than 5-CR6G conjugatesA common red fluorophore, but generally less bright than 5-CR6G.[6]

Key Insights:

  • 5-CR6G conjugates consistently demonstrate high quantum yields, often rivaling those of the brightest commercially available dyes like Alexa Fluor 488.

  • Compared to Cy3, which has a lower intrinsic quantum yield in aqueous solutions, 5-CR6G offers a significant advantage in terms of brightness.

  • While fluorescein can be very bright, its susceptibility to photobleaching and pH sensitivity makes 5-CR6G a more robust choice for many applications.

Causality in Experimental Choices: Why Every Step Matters

The protocol for measuring quantum yield is not merely a series of steps but a system designed to ensure accuracy and reproducibility.

  • Absorbance Below 0.1: This is critical to prevent the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution. This effect can artificially lower the measured fluorescence intensity and lead to an underestimation of the quantum yield.[5][8]

  • Use of a Spectrally Similar Standard: Choosing a reference standard with absorption and emission profiles close to the sample minimizes wavelength-dependent instrumental errors.

  • Constant Experimental Parameters: Maintaining identical settings for slit widths and detector sensitivity for both the sample and the standard is paramount for a valid comparison of their fluorescence intensities.

  • Plotting Integrated Intensity vs. Absorbance: This graphical method provides a more robust determination of the relationship between absorbance and emission, averaging out minor measurement errors from individual dilutions.

Conclusion: The Bright Choice for Demanding Applications

5-Carboxy Rhodamine-6G stands as a compelling choice for researchers seeking a bright and photostable fluorescent label. Its high quantum yield, which is largely maintained upon conjugation to biomolecules, translates to superior sensitivity in a wide range of applications. While other excellent fluorophores are available, the favorable photophysical properties and the relative ease of conjugation make 5-CR6G a workhorse dye in many research and diagnostic settings.

This guide provides the foundational knowledge and a practical protocol for accurately measuring the quantum yield of 5-CR6G conjugates. By understanding the principles behind the measurement and the factors that can influence the results, researchers can confidently select and validate their fluorescent probes, ultimately leading to more reliable and impactful scientific discoveries.

References

  • Di Fazio, A., et al. (2022). Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA. Scientific Reports, 12(1), 14785. [Link]

  • George, M., et al. (2008). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Luminescence, 128(12), 1939-1944. [Link]

  • Hammer, R. P., et al. (1996). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. The Journal of Physical Chemistry, 100(46), 18009-18019. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Prahl, S. (2017). Rhodamine 6G. OMLC. [Link]

  • Würth, C., et al. (2013). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Analytical Chemistry, 85(15), 7433-7439. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Hawkins, M. E., et al. (2016). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. PLoS ONE, 11(2), e0148964. [Link]

  • Rassamesard, A., et al. (2009). Environmental Effect on the Fluorescence Lifetime and Quantum Yield of Single Extended Luminescent Conjugated Polymers. The Journal of Physical Chemistry B, 113(43), 14145-14151. [Link]

  • Song, L., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172. [Link]

  • Hammer, R. P., et al. (1996). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. The Journal of Physical Chemistry, 100(46), 18009-18019. [Link]

  • Hawkins, M. E., et al. (2011). Oligonucleotide labeling with Cy3 and Cy5 phosphoramidites. (A) Fluorescence intensity of Cy3 and Cy5 end-labeled 5-mers, ranked from most to least intense. PLoS ONE, 6(7), e22177. [Link]

  • Würth, C., et al. (2013). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Analytical Chemistry, 85(15), 7433-7439. [Link]

  • Resch-Genger, U., et al. (2014). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Biochemistry and Molecular Biology Education, 42(4), 337-344. [Link]

  • Song, L., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172. [Link]

  • Nath, N., et al. (2016). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments, (115), 54545. [Link]

  • Bio-Synthesis Inc. (n.d.). Fluorescent Labeled Oligos. Retrieved from [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1515-1528. [Link]

  • Miranda, M. S., et al. (2016). Fluorescence quantum yield ratios (η) of the labeled antibody to the fluorophore, and the excitation maxima wavelength. Sensors and Actuators B: Chemical, 223, 73-80. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Hayashi-Takanaka, Y., et al. (2011). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 6(10), e26339. [Link]

  • Nitschke, P., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments, (89), e51624. [Link]

  • Szent-Gyorgyi, C., et al. (2008). Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner. Journal of the American Chemical Society, 130(49), 16584-16591. [Link]

  • Song, L., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172. [Link]

  • Bio-Rad. (n.d.). 10 Tips for selecting and using Fluorophores in IF experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine 6G. Retrieved from [Link]

  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

Sources

Technical Comparison Guide: Spectral Overlap and Multiplexing Strategy for 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Carboxy Rhodamine-6G (5-CR6G) is a high-quantum-yield fluorophore (Φ ~0.95) derivatized from the classic Rhodamine 6G scaffold to enable bioconjugation via succinimidyl esters (SE). With an excitation maximum at 525 nm and emission at 555 nm , it occupies the critical "Yellow/Orange" spectral window.

In multiplex assays (qPCR and Flow Cytometry), 5-CR6G serves as a robust alternative to chlorinated fluoresceins (HEX, JOE, VIC). However, its high brightness and broad emission tail require precise spectral management to prevent data corruption in the Red (PE/TAMRA) channels. This guide analyzes its spectral footprint, quantifies overlap risks, and provides actionable protocols for compensation.[1]

Part 1: Photophysical Profile & Benchmarking

The utility of 5-CR6G lies in its position between the "Green" (FAM/FITC) and "Red" (ROX/TAMRA) channels. Unlike HEX or JOE, which are pH-sensitive fluorescein derivatives, 5-CR6G retains the pH stability characteristic of rhodamines.

Table 1: Comparative Photophysical Properties[2]
FluorophoreEx Max (nm)Em Max (nm)Extinction Coeff. (M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Laser Line
5-CR6G 525 555 ~116,000 0.95 532 nm / 514 nm
JOE 52054875,0000.71488 nm / 514 nm
HEX 53555673,0000.70532 nm
VIC 53855438,000*N/A532 nm
TAMRA 55558092,0000.68561 nm
FAM 49552083,0000.90488 nm

*Note: VIC extinction coefficient is proprietary; value estimated from comparative signal intensity.

Part 2: Spectral Overlap Analysis

The "Yellow" Channel Competition (HEX/JOE/VIC)

This is the primary operational zone for 5-CR6G.

  • Spectral Twins: 5-CR6G and HEX have nearly identical emission peaks (555 nm vs 556 nm). In most qPCR instruments (e.g., ABI, Bio-Rad), 5-CR6G will be detected in the VIC/HEX/JOE channel.

  • Differentiation: While spectrally similar, 5-CR6G is significantly brighter (higher

    
     and 
    
    
    
    ) than HEX. This makes it a superior choice for low-abundance targets but increases the risk of signal saturation if the instrument gain is calibrated for the dimmer HEX dye.
  • Laser Efficiency: 5-CR6G is optimally excited by 532 nm (green lasers). On 488 nm (blue laser) systems, it excites at ~35-40% efficiency, which is sufficient but less optimal than JOE.

Green Channel Interference (FAM/FITC)
  • Donor/Acceptor Risk: FAM emission (520 nm) overlaps significantly with 5-CR6G excitation (525 nm). This makes them a potent FRET pair (FAM -> 5-CR6G).

  • Bleed-Through: In non-FRET applications, FAM signal rarely bleeds into the 5-CR6G detector because standard 520/30 BP filters cut off before 5-CR6G peaks. However, 5-CR6G is not excited efficiently by the 488 nm laser used for FAM, minimizing "downstream" contamination.

Red Channel Spillover (PE/TAMRA/ROX)
  • The Critical Hazard: The emission tail of 5-CR6G extends well past 600 nm.

  • Flow Cytometry: In a panel with PE (Peak 575 nm), 5-CR6G will show significant spillover (often 20-30%) into the PE detector (575/26 BP).

  • qPCR: 5-CR6G can bleed into the ROX (passive reference) channel. If using 5-CR6G as a reporter, ensure the instrument's "Passive Reference" setting is adjusted or that ROX concentration is high enough to remain distinct.

Part 3: FRET & Quenching Strategy

For hydrolysis probes (TaqMan) or Molecular Beacons, 5-CR6G requires a matched dark quencher.

  • Optimal Quencher: BHQ-1

    • Mechanism: BHQ-1 has an absorption range of 480–580 nm with a peak at 534 nm .[2]

    • Match: This absorption peak aligns perfectly with the 5-CR6G excitation max and covers the entire rising edge of its emission.

  • Sub-Optimal: BHQ-2

    • BHQ-2 absorbs maximally at 579 nm.[2] While it can quench 5-CR6G, the efficiency is lower because it misses the emission maximum (555 nm). Use BHQ-2 only if 5-CR6G is acting as a FRET donor to a red fluorophore (e.g., Cy5).

Part 4: Experimental Protocol

Protocol: Quantifying Spectral Spillover & Calculating Compensation

Objective: Determine the Spillover Coefficient (


) of 5-CR6G into the PE (Yellow/Orange) channel.
Reagents
  • Capture Beads (e.g., anti-mouse IgG beads).

  • 5-CR6G conjugated primary antibody (titrated).

  • Unstained control beads.

Workflow
  • Single Stain Control: Incubate capture beads with saturating amounts of 5-CR6G-antibody for 20 mins. Wash 2x with PBS/BSA.

  • Voltage Setup: Set PMT voltages using unstained beads to place noise in the first decade (log scale).

  • Acquisition:

    • Run Unstained Beads. Record MFI (Median Fluorescence Intensity) in Channel A (5-CR6G target, e.g., 550/40) and Channel B (Spillover target, e.g., 585/42).

    • Run 5-CR6G Stained Beads. Record MFI in Channel A and Channel B.

  • Calculation: Use the slope method for linearity, or the basic ratio for quick checks:

    
    
    
Interpretation
  • If Spillover > 30%, you must use spectral unmixing or aggressive compensation matrices.

  • If Spillover < 5%, standard compensation is sufficient.

Part 5: Visualizations

Diagram 1: Spectral Neighborhood & Multiplexing Logic

This diagram illustrates the spectral positioning of 5-CR6G relative to its competitors and quenchers.

SpectralNeighborhood cluster_Green Green Channel (Excitation Source) cluster_Yellow Target Channel (5-CR6G Zone) cluster_Red Spillover Risk / Quenching FAM FAM/FITC (Em: 520nm) CR6G 5-Carboxy R6G (Ex: 525nm | Em: 555nm) FAM->CR6G Potential FRET (Donor -> Acceptor) Laser488 488nm Laser Laser488->FAM Primary Ex Laser488->CR6G Sub-optimal Ex (~35%) HEX HEX/JOE (Em: ~550nm) CR6G->HEX Spectral Overlap (Indistinguishable) TAMRA TAMRA/PE (Em: 580nm) CR6G->TAMRA Emission Tail Spillover BHQ1 Quencher: BHQ-1 (Abs Max: 534nm) CR6G->BHQ1 FRET Quenching (Ideal Pair) Laser532 532nm Laser Laser532->CR6G Optimal Excitation

Caption: Spectral interaction map showing 5-CR6G's optimal excitation, competitive overlap with HEX, and quenching pathway with BHQ-1.

Diagram 2: Compensation Workflow

The logical flow for correcting 5-CR6G signal in a multiplex environment.

CompWorkflow Start Start: Multiplex Panel Design Select Select Fluorophores: FAM (Green) + 5-CR6G (Yellow) + APC (Far Red) Start->Select Check Check Laser Lines Select->Check Path488 488nm Only System Check->Path488 Blue Laser Path532 532nm/561nm System Check->Path532 Yellow/Green Laser Warn Warning: 5-CR6G is dim. Ensure high target abundance. Path488->Warn Opt Optimal: High Brightness. Watch for PE spillover. Path532->Opt Controls Run Single Stain Controls (Beads or Cells) Warn->Controls Opt->Controls Matrix Calculate Compensation Matrix (Subtract % Spillover) Controls->Matrix

Caption: Decision tree for instrument configuration and compensation when using 5-CR6G.

References

  • PhotochemCAD. Rhodamine 6G Absorption and Fluorescence Spectra. Retrieved from [Link]

  • Jena Bioscience. Spectral Properties of Black Hole Quenchers. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity with 5-Carboxy Rhodamine-6G Labeled Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on understanding and managing the cross-reactivity of antibodies labeled with 5-Carboxy Rhodamine-6G (5-CR6G). In the pursuit of precise and reproducible immunoassays, the choice of fluorophore is as critical as the antibody itself. This guide moves beyond mere product specifications to provide a deep, mechanistic understanding of why 5-CR6G conjugates can exhibit non-specific binding and how to rigorously control for it. We will explore the physicochemical properties of rhodamine dyes, compare them to modern alternatives, and provide robust, self-validating experimental protocols to ensure the integrity of your results.

The Double-Edged Sword: Understanding 5-CR6G's Properties

5-Carboxy Rhodamine-6G is a derivative of Rhodamine 6G, a bright and relatively photostable fluorophore belonging to the xanthene class.[][] Its utility in applications like flow cytometry and immunofluorescence is well-established.[] However, the very properties that make it a powerful visualization tool can also be a source of experimental artifacts.

The central challenge stems from the inherent hydrophobicity of the rhodamine core structure.[] This characteristic can lead to non-specific binding through several mechanisms:

  • Hydrophobic Interactions: The dye can interact with hydrophobic pockets on proteins other than the target antigen, as well as with lipid-rich structures within cells and tissues. This results in background fluorescence that can obscure the true signal.[3][4]

  • Alteration of Antibody Properties: Covalent attachment of multiple hydrophobic dye molecules can alter the isoelectric point and overall conformation of the antibody. This may lead to aggregation or, more subtly, change the antibody's electrostatic profile, causing it to bind to unintended targets.[3][4]

  • Dye-Dye Interactions and Aggregation: At high degrees of labeling, rhodamine molecules can stack or aggregate, which not only quenches fluorescence but can also promote precipitation and non-specific binding.[][5]

It is crucial to understand that the observed signal is a composite of specific, high-affinity antibody-antigen binding and lower-affinity, non-specific interactions. Our goal is to maximize the former while minimizing the latter.

A Comparative Analysis: 5-CR6G vs. Modern Alternatives

While 5-CR6G is a classic fluorophore, numerous alternatives have been developed to address the challenges of non-specific binding. The primary strategy in their design has been to increase hydrophilicity (water solubility) and optimize charge to reduce unwanted interactions.

Below is a comparative summary of key fluorophores used in the 550-570 nm excitation range, ideal for instruments equipped with a green laser.

Feature5-Carboxy Rhodamine-6G (5-CR6G)Alexa Fluor™ 555Cyanine3 (Cy3™)DyLight™ 550
Excitation/Emission (nm) ~525 / ~555555 / 565550 / 570562 / 576
Relative Brightness GoodExcellentExcellentExcellent
Photostability ModerateExcellentGoodExcellent
pH Sensitivity Sensitive to acidic pHInsensitive (pH 4-10)ModerateInsensitive (pH 4-9)
Propensity for Non-Specific Binding Moderate to HighLowLow to ModerateLow
Key Chemical Feature Hydrophobic xanthene coreSulfonated xanthene corePolymethine chainSulfonated coumarin
Causality of Performance The hydrophobic structure can lead to non-specific interactions.[]Sulfonation increases hydrophilicity, significantly reducing non-specific binding.Less hydrophobic than rhodamine but can still exhibit some non-specific binding.Highly sulfonated, leading to excellent water solubility and minimal background.

Expert Insight: The development of the Alexa Fluor and DyLight families, which feature extensive sulfonation, was a direct response to the non-specific binding issues observed with earlier dyes like FITC and rhodamine derivatives.[] For applications requiring the highest signal-to-noise ratio, particularly in complex samples like tissue sections, selecting a hydrophilic dye such as Alexa Fluor 555 is a scientifically sound choice to de-risk your experiment from the outset.

The Litmus Test: Experimental Frameworks for Assessing Cross-Reactivity

Trustworthy data is built on a foundation of rigorous validation. The following section details workflows and protocols designed not only to detect but also to quantify the specificity of your 5-CR6G labeled antibody.

Foundational Workflow for Specificity Validation

This workflow provides a logical progression for validating any fluorescently-labeled antibody, ensuring that each step builds confidence in the final result.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: In Situ Validation cluster_2 Phase 3: Data Interpretation a Conjugate Antibody to 5-CR6G b Determine Degree of Labeling (DOL) a->b Characterize c Western Blot (WB) Validation - Target-positive vs. Target-negative lysates - (e.g., KO/KD cell lines) b->c Validate d Titrate Antibody on Positive & Negative Control Samples c->d Proceed if specific e Immunofluorescence (IF) / Immunohistochemistry (IHC) - Compare staining in known positive vs. negative tissues d->e f Flow Cytometry (FC) - Use FMO controls - Compare positive vs. negative cell lines d->f g Analyze Signal-to-Noise Ratio e->g f->g i Decision: Proceed or Re-evaluate g->i h Confirm Localization (for IF/IHC) h->i

Caption: Workflow for validating 5-CR6G labeled antibody specificity.

Experimental Protocol: Western Blot for Specificity Confirmation

Causality: Western Blotting is an essential first step. By separating proteins by size, it allows you to verify that your antibody conjugate recognizes a protein of the correct molecular weight. Using knockout (KO) or knockdown (KD) cell lysates provides an unequivocal negative control.

Methodology:

  • Sample Preparation: Prepare lysates from a cell line known to express your target protein and a corresponding KO/KD or a known-negative cell line. Quantify total protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of each lysate into separate wells of a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking (Critical Step): This step is paramount for reducing non-specific binding.[6][7]

    • Incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.

    • Recommended Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Rationale: The proteins in the blocking buffer (casein, albumin) adsorb to all unoccupied surfaces of the membrane, preventing the 5-CR6G antibody from binding non-specifically in subsequent steps.[7][8]

  • Primary Antibody Incubation:

    • Dilute the 5-CR6G labeled antibody in fresh blocking buffer. The optimal concentration must be determined by titration, but a starting range of 1-5 µg/mL is common.

    • Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Rationale: Washing removes unbound and weakly bound antibodies, increasing the signal-to-noise ratio. Insufficient washing is a common cause of high background.

  • Detection:

    • Image the membrane on a fluorescent imaging system using the appropriate excitation and emission filters for 5-CR6G (e.g., ~525 nm excitation, ~555 nm emission).

  • Validation Criteria:

    • A distinct band should appear at the expected molecular weight in the positive lysate lane.

    • This band should be absent or significantly diminished in the KO/KD lysate lane.

    • The absence of other strong bands indicates high specificity.

Experimental Protocol: Immunofluorescence/Immunohistochemistry (IF/IHC)

Causality: IF/IHC assesses antibody specificity in a morphological context. It is crucial for confirming that the antibody not only binds its target but does so in the correct subcellular or tissue location.

Methodology:

  • Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections. Include both a known-positive and a known-negative sample (e.g., tissue where the target is not expressed).

  • Blocking:

    • Incubate slides in a blocking buffer for at least 1 hour at room temperature in a humidified chamber.

    • Recommended Buffer: PBS containing 5% normal serum from the same species as the secondary antibody would be if this were an indirect assay (e.g., normal goat serum), 1% BSA, and 0.1% Triton X-100.

    • Rationale: Using normal serum is a highly effective blocking strategy. It contains immunoglobulins that block non-specific binding sites to which antibodies might otherwise adhere.[9]

  • Primary Antibody Incubation:

    • Dilute the 5-CR6G labeled antibody in blocking buffer to its optimal, pre-determined concentration.

    • Apply the antibody solution to the slides and incubate overnight at 4°C in a humidified chamber.

  • Control Slides (Self-Validating System):

    • Isotype Control: Incubate a slide with a non-binding antibody of the same isotype, labeled with 5-CR6G at the same DOL, and used at the same concentration. This controls for non-specific binding of the immunoglobulin itself and the dye.

    • No Primary Control: Incubate a slide with blocking buffer only. This helps assess autofluorescence.

  • Washing: Wash slides 3 times for 5 minutes each with PBS containing 0.1% Tween-20.

  • Counterstaining & Mounting:

    • Stain nuclei with a counterstain like DAPI.

    • Wash briefly and mount with an anti-fade mounting medium.

  • Imaging & Interpretation:

    • Acquire images using a fluorescence microscope with appropriate filters. Use identical exposure settings for all slides, including controls.

    • Positive Result: Specific, localized signal in the positive tissue that is absent in the negative tissue and isotype control. The cellular localization should match known biological data for the target protein.

Mitigation Strategies: Taming Non-Specific Binding

If your validation experiments reveal unacceptable levels of background, do not despair. Several strategies can be employed to improve the signal-to-noise ratio.

G cluster_0 Mitigation Strategies A Optimize Blocking B Adjust Antibody Concentration C Refine Washing Protocol D Consider Alternative Dye Problem High Background with 5-CR6G Antibody Problem->A Primary approach Problem->B Titrate down Problem->C Increase stringency Problem->D If intrinsic dye issue

Caption: Decision tree for mitigating non-specific binding.

  • Optimize Blocking: This is the most impactful intervention. Experiment with different blocking agents (BSA, casein, normal serum) and extend the blocking time (e.g., 2 hours at RT or overnight at 4°C).[6] Commercial blocking buffers are also available and can be highly effective.[8]

  • Antibody Titration: Using too high a concentration of antibody is a common error that increases background.[10] Perform a careful titration to find the concentration that provides the best signal-to-noise ratio.

  • Washing Stringency: Increase the number and duration of wash steps. You can also slightly increase the detergent concentration (e.g., Tween-20 up to 0.2%) to disrupt weak, non-specific interactions.

  • Switch Fluorophores: If background persists despite optimization, the issue may be intrinsic to the 5-CR6G dye's interaction with your specific sample. In this case, the most logical step is to re-label your antibody with a more hydrophilic dye like an Alexa Fluor or DyLight derivative.[]

Conclusion

The successful use of 5-Carboxy Rhodamine-6G labeled antibodies hinges on a researcher's awareness of its potential for non-specific binding and the implementation of a rigorous, multi-faceted validation plan. By understanding the physicochemical basis of this cross-reactivity, comparing it to modern alternatives, and employing self-validating experimental controls, you can generate reliable and reproducible data. Always remember that the signal you detect is only as trustworthy as the controls you run alongside it.

References

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Rockland Immunochemicals, Inc. (2024). Blocking Buffer Selection Guide. [Link]

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. [Link]

  • Visikol. (2022). Understanding Blocking Buffers in Immunofluorescence Workflows. [Link]

  • Biocompare. (n.d.). Blocking Buffers and Reagents. [Link]

  • Mishra, A., et al. (2014). Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH. [Link]

  • Wang, Z., et al. (2016). Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity. NIH. [Link]

  • Clarke, S., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]

  • Cusabio. (n.d.). How to Validate An Antibody?. [Link]

  • Revishchin, A. V., & Pavlova, G. V. (2022). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. ResearchGate. [Link]

  • Pisoni, V., et al. (2011). Factors affecting the antigen-antibody reaction. PMC - NIH. [Link]

Sources

The Green-Yellow Gap: A Cost-Benefit Analysis of 5-Carboxy Rhodamine-6G vs. Next-Gen Fluorophores

[1]

Executive Summary: The "Workhorse" vs. The "Precision Instrument"

In the 530–560 nm excitation window (the "Green-Yellow Gap"), researchers often face a binary choice: the economical, time-tested 5-Carboxy Rhodamine 6G (5-R6G) or premium, proprietary alternatives like Alexa Fluor® 532 and ATTO 532 .[1]

The Verdict:

  • Choose 5-R6G for high-throughput oligonucleotide synthesis (qPCR probes, primers) where cost-at-scale is the primary driver and the dye is attached to a short, soluble DNA backbone.

  • Choose ATTO 532 or Alexa Fluor 532 for protein labeling, fluorescence microscopy, and single-molecule applications.[1] The hydrophobicity of 5-R6G causes significant aggregation and fluorescence quenching on proteins, rendering its theoretical brightness irrelevant in these contexts.[2]

Part 1: Technical Deep Dive & Spectral Benchmarking

To make an informed choice, we must look beyond the price tag and analyze the photophysics. 5-R6G is theoretically brighter than many of its successors, but "theoretical brightness" (Extinction Coefficient × Quantum Yield) often fails to translate to "functional brightness" in biological systems.

Table 1: Comparative Spectral Properties[1][3]
Feature5-Carboxy Rhodamine 6G (5-R6G) Alexa Fluor® 532 ATTO 532 Implication
Excitation (nm) 525532532All match 532 nm laser lines perfectly.[2][3]
Emission (nm) 555554553Indistinguishable emission filters.[2]
Extinction Coeff.[2][4][5][6] (

)
116,000 cm⁻¹M⁻¹81,000 cm⁻¹M⁻¹115,000 cm⁻¹M⁻¹5-R6G absorbs more photons per molecule than AF532.[2]
Quantum Yield (QY) 0.95 0.610.905-R6G is theoretically the most efficient photon converter.[2]
Solubility Low (Hydrophobic) High (Sulfonated)High (Hydrophilic mod)The Critical Failure Point. 5-R6G requires organic solvents (DMSO/DMF) for conjugation.[2]
Photostability ModerateHighUltra-High ATTO 532 is the choice for STED/Super-resolution.[2]
Cost (Approx) $ (Low)

$ (High)

$ (High)
5-R6G is ~10-20x cheaper per mg.[2]
The "Hidden" Cost of 5-R6G: Hydrophobicity & Quenching

While 5-R6G has a massive QY of 0.95, it suffers from ACQ (Aggregation-Caused Quenching) .[2] The rhodamine core is hydrophobic.[2] When multiple 5-R6G molecules are conjugated to a protein (e.g., an antibody), they stack together like coins (H-dimers), quenching each other's fluorescence.[1]

  • Result: You label an antibody with 5-R6G to a Degree of Labeling (DOL) of 4, but it is dimmer than an antibody labeled with Alexa Fluor 532 at a DOL of 2.

Part 2: Decision Logic & Cost-Benefit Matrix

The following decision tree illustrates the logical flow for selecting the correct dye based on application constraints.

DyeSelectionStartSelect ApplicationDNANucleic Acid Labeling(PCR, Oligos)Start->DNAProteinProtein/AntibodyLabelingStart->ProteinScaleScale of Operation?DNA->ScaleImagingImaging Type?Protein->ImagingHighThroughputHigh Throughput(Industrial/Clinical)Scale->HighThroughputCost CriticalResearchLow Throughput(Research/Optimization)Scale->ResearchPerformance CriticalFixedFixed Cell / EndpointImaging->FixedStandard ConfocalLiveLive Cell / Super-ResImaging->LiveSTED/Single MoleculeR6GWINNER: 5-R6G(Cost Efficiency)HighThroughput->R6GAF532WINNER: Alexa Fluor 532(Solubility/Consistency)Research->AF532Fixed->AF532ATTOWINNER: ATTO 532(Photostability)Live->ATTO

Figure 1: Decision Matrix for selecting between 5-R6G and Next-Gen Fluorophores based on substrate and application.

Part 3: Experimental Validation Protocol

Protocol: The "Quench-Check" Conjugation Assay

To empirically verify if 5-R6G is suitable for your specific protein target, use this self-validating protocol. This determines if the cost savings of 5-R6G are negated by signal loss due to aggregation.[2]

Materials
  • Target Protein: BSA (Bovine Serum Albumin) or IgG (1 mg/mL in PBS, pH 7.4).[1]

  • Dyes: 5-R6G-NHS Ester vs. Alexa Fluor 532-NHS Ester.[2]

  • Solvents: Anhydrous DMSO (for 5-R6G) and Water (for AF532).[2]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Preparation (The Solubility Check):

    • Dissolve 5-R6G-NHS in DMSO at 10 mg/mL.[2] Critical: If it appears cloudy, sonicate.[2][1] If it remains cloudy, the dye is unusable.[1]

    • Dissolve AF532-NHS in water at 10 mg/mL.[2][7]

  • Conjugation Ladder:

    • Set up three reactions for each dye with molar excesses of 5x, 10x, and 20x (Dye:Protein).

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification:

    • Remove unreacted dye using spin columns.[2] Collect the flow-through (labeled protein).[2]

  • Measurement (The Self-Validating Step):

    • Measure Absorbance at 280 nm (

      
      ) and Dye 
      
      
      (
      
      
      ).
    • Calculate Degree of Labeling (DOL).[2]

    • Fluorescence Measurement: Dilute all conjugates to the exact same protein concentration (e.g., 0.1 mg/mL) and measure fluorescence intensity (Ex 530nm / Em 555nm).

Data Analysis & Interpretation

Plot Fluorescence Intensity (Y-axis) vs. DOL (X-axis) .

  • Ideal Scenario (Newer Dyes): Linear increase.[2] Higher DOL = Brighter signal.[2]

  • Failure Mode (5-R6G): The curve will plateau or drop after DOL ~2-3.[2] This "hook effect" indicates self-quenching.[2]

    • Decision Rule: If the 5-R6G curve drops below the AF532 curve at your required DOL, the cost savings are false economy .[2] You are paying less for "dark" molecules.[2]

Part 4: Workflow Visualization

The following diagram details the experimental validation workflow described above.

ProtocolWorkflowcluster_prepPhase 1: Preparationcluster_rxnPhase 2: Reactioncluster_analysisPhase 3: ValidationStockR6G5-R6G Stock(DMSO Only)MixMix with Protein(5x, 10x, 20x Excess)StockR6G->MixStockAFAF532 Stock(Water/Buffer)StockAF->MixIncubateIncubate1hr @ RTMix->IncubatePurifyDesalt/Purify(Remove Free Dye)Incubate->PurifyMeasureMeasure Abs & FluorPurify->MeasureCalcCalculate QY/DOLRatioMeasure->Calc

Figure 2: The "Quench-Check" experimental workflow to validate dye performance on specific protein targets.

References

  • ATTO-TEC GmbH. (n.d.).[2][4] ATTO 532: Photostability and Data Sheet. Retrieved from [Link]

  • Beija, M., et al. (2009).[2][1] Synthesis and spectroscopic characterization of rhodamine 6G derivatives. Journal of Fluorescence. (Contextual grounding on R6G synthesis and hydrophobicity).

  • Grimm, J. B., et al. (2015).[2][1] A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods. (Discusses the equilibrium between lipophilic lactone and zwitterionic forms). Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 5-Carboxy Rhodamine-6G

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Carboxy Rhodamine-6G

As researchers and scientists, our pursuit of discovery is intrinsically linked with a commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Carboxy Rhodamine-6G (5-CR6G), a fluorescent dye widely used in biological and drug development research. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and ensure the integrity of our research. This document is structured to provide a comprehensive, yet easily digestible, framework for the safe handling, use, and disposal of this compound.

Understanding the Risks: Hazard Profile of 5-Carboxy Rhodamine-6G

While specific toxicological data for 5-Carboxy Rhodamine-6G may be limited, its structural similarity to Rhodamine 6G necessitates that we treat it with a similar level of caution. Rhodamine 6G is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a robust safety plan is not merely a recommendation but a critical component of your experimental design.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the essential PPE for handling 5-Carboxy Rhodamine-6G in its solid form and when in solution.

PPE Category Solid 5-CR6G 5-CR6G in Solution Rationale
Eye Protection Chemical safety goggles with side shields or a face shield.[3][4]Chemical safety goggles or a face shield.[3][4]Protects against dust particles and splashes that can cause serious eye damage.[1][2]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[3]Nitrile rubber gloves (minimum 0.11 mm thickness).[3]Prevents skin contact, which can lead to allergic reactions.[1][5]
Body Protection A lab coat or chemical-resistant suit.[3][4]A lab coat or chemical-resistant suit.[3][4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N100 (US) or P3 (EN 143) particulate respirator, especially when weighing or if dust is generated.[3]Generally not required if handled in a well-ventilated area or fume hood.Prevents inhalation of the powdered dye, which can be harmful.[6]

It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.

Experimental Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of 5-Carboxy Rhodamine-6G throughout its lifecycle in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receiving and Storage b Weighing and Reconstitution a->b Don appropriate PPE c Experimental Use b->c Work in a fume hood d Waste Segregation c->d Segregate waste at point of generation e Disposal Pickup d->e Follow institutional guidelines

Caption: A streamlined workflow for the safe handling of 5-Carboxy Rhodamine-6G.

Step 1: Receiving and Storage

Upon receiving 5-Carboxy Rhodamine-6G, it is crucial to ensure that the container's label is intact and legible.[7] The Safety Data Sheet (SDS) that accompanies the shipment should be readily accessible to all laboratory personnel.[7] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[3]

Step 2: Weighing and Reconstitution

Due to the risk of inhaling fine powders, weighing of solid 5-Carboxy Rhodamine-6G should be conducted in a chemical fume hood or a designated containment area.[1][3] This engineering control is your primary line of defense against respiratory exposure.[8]

Protocol for Reconstitution:

  • Don all required PPE as outlined in the table above.

  • Perform the weighing process within a certified chemical fume hood.

  • Carefully transfer the desired amount of 5-CR6G to a suitable container.

  • Add the solvent (e.g., DMSO, water) slowly to avoid splashing.

  • Cap the container securely and mix by vortexing or sonication until fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Step 3: Experimental Use

All procedures involving 5-Carboxy Rhodamine-6G, whether in solid or solution form, should be carried out in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation and exposure.[1] Avoid contact with skin and eyes.[3] In the event of accidental contact, follow the first aid measures outlined in the SDS.

First Aid Measures Summary:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash off with soap and plenty of water.[9] If skin irritation or a rash occurs, seek medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention.[1][6]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

Step 4: Waste Segregation and Disposal

Proper waste management is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with 5-Carboxy Rhodamine-6G must be treated as hazardous chemical waste.

Disposal Plan:

  • Segregate Waste: Maintain separate, clearly labeled waste containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and any other contaminated disposable labware.

    • Liquid Waste: Includes unused solutions and contaminated solvents.

  • Container Management: Waste containers should be kept closed except when adding waste.[10][11] Ensure containers are appropriate for the type of waste and are in good condition.[10]

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of 5-Carboxy Rhodamine-6G down the drain or in the regular trash.[10]

Conclusion: A Proactive Approach to Laboratory Safety

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is not a static set of rules but a continuous process of risk assessment and mitigation. Always consult the most recent Safety Data Sheet for the specific chemical you are using and adhere to your institution's chemical hygiene plan.[8][12]

References

  • Specialist Sales. (2021, November 22). Safety Data Sheet. Retrieved from [Link]

  • Setareh Biotech. (n.d.). 5-CR 6G, SE (5-Carboxyrhodamine 6G, Succinimidyl Ester), single isomer 5 mg. Retrieved from [Link]

  • ENSA. (n.d.). How to Properly Dispose of Fluorescent Tube Waste. Retrieved from [Link]

  • ScienceLab.com. (2005, November 10). Rhodamine 6G MSDS. Retrieved from [Link]

  • Carl ROTH. (2024, June 27). Safety Data Sheet: Rhodamine 6G. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Columbia University. (n.d.). Safely Handling Dyes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Rhodamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Cudner & O'Connor Co. (2012, March 12). Material Safety Data Sheet: Mixing Rhodamine. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

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